Germyl
Description
Structure
2D Structure
Properties
Molecular Formula |
GeH3 |
|---|---|
Molecular Weight |
75.65 g/mol |
InChI |
InChI=1S/GeH3/h1H3 |
InChI Key |
WHYHZFHCWGGCOP-UHFFFAOYSA-N |
SMILES |
[GeH3] |
Canonical SMILES |
[GeH3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Generation of Germyl Radicals from Germane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for generating germyl radicals (GeH₃•) from germane (GeH₄). It is designed to be a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the applications of these highly reactive intermediates. This document details the core methodologies, presents relevant quantitative data, and provides experimental protocols and conceptual diagrams to facilitate a deeper understanding and practical application of these techniques.
Introduction to this compound Radicals
This compound radicals are neutral, trivalent species of germanium with the formula GeH₃•. They are key intermediates in a variety of chemical transformations, including polymerization, thin-film deposition, and organic synthesis. The generation of these radicals from the stable precursor germane is a critical first step in harnessing their reactivity. The primary routes for this transformation involve the homolytic cleavage of the germanium-hydrogen bond, which can be initiated through the input of energy in the form of heat or light, or via chemical induction through hydrogen atom abstraction.
Core Generation Methodologies
The generation of this compound radicals from germane is predominantly achieved through three main pathways: photolysis, thermolysis, and hydrogen atom abstraction. Each method offers distinct advantages and is suited for different experimental conditions and applications.
Photolysis
Photolysis involves the cleavage of the Ge-H bond using electromagnetic radiation. This method allows for radical generation at low temperatures, providing a high degree of control over the reaction.
Reaction Mechanism: The primary photochemical process in the photolysis of germane is the homolytic cleavage of a Ge-H bond upon absorption of a photon with sufficient energy, typically in the ultraviolet region.
GeH₄ + hν → GeH₃• + H•
The this compound radical, once formed, can undergo several secondary reactions, including recombination to form digermane.[1]
2 GeH₃• → GeH₃-GeH₃
Experimental Protocol: Gas-Phase Photolysis of Germane
This protocol describes a typical gas-phase photolysis experiment for the generation of this compound radicals.
Materials and Equipment:
-
Germane (GeH₄) gas
-
High-vacuum line
-
Quartz reaction vessel
-
UV lamp (e.g., 185 nm mercury lamp)[2]
-
Pressure gauge (e.g., mercury manometer)
-
Gas chromatography-mass spectrometry (GC-MS) system for product analysis
-
Fourier-transform infrared (FTIR) spectrometer for in-situ monitoring
Procedure:
-
System Preparation: Evacuate the entire vacuum line and the quartz reaction vessel to a pressure of less than 10⁻⁴ mm Hg.
-
Reactant Introduction: Introduce a known pressure of germane gas into the quartz reaction vessel. The pressure can be monitored using the manometer.
-
Irradiation: Irradiate the germane gas in the reaction vessel with the UV lamp. The duration of photolysis will depend on the desired conversion.
-
Product Analysis: After irradiation, condense the products and unreacted germane at liquid nitrogen temperature.
-
GC-MS Analysis: Analyze the volatile products by GC-MS to identify and quantify the species formed, such as digermane and other germane oligomers.[3]
-
FTIR Analysis: In-situ FTIR spectroscopy can be used to monitor the disappearance of germane and the appearance of products in real-time.
Diagram: Photolytic Generation of this compound Radical
Thermolysis
Thermolysis, or thermal decomposition, utilizes heat to induce the homolytic cleavage of the Ge-H bond. This method is often employed for the chemical vapor deposition (CVD) of germanium films.
Reaction Mechanism: At elevated temperatures (typically above 280°C), germane decomposes to form germanium and hydrogen gas. The initial step is believed to be the formation of a this compound radical, although the overall mechanism can be complex, involving both homogeneous gas-phase reactions and heterogeneous reactions on the surface of the deposited germanium.[4]
GeH₄(g) → GeH₃•(g) + H•(g) GeH₃•(g) → GeH₂(g) + H•(g) GeH₂(g) → Ge(s) + H₂(g)
The kinetics of germane decomposition have been observed to follow a first-order reaction at higher pressures and a zero-order reaction at lower pressures.[4]
Experimental Protocol: Thermal Decomposition of Germane in a Static System
This protocol outlines the study of germane thermolysis in a static system to determine reaction kinetics.
Materials and Equipment:
-
Germane (GeH₄) gas
-
Static reaction system with a heated reaction vessel (e.g., quartz tube in a furnace)[5]
-
High-vacuum line
-
Pressure transducer or manometer to monitor pressure changes
-
Thermocouple for accurate temperature measurement
-
Gas analysis equipment (e.g., GC-MS)
Procedure:
-
System Preparation: The reaction vessel is cleaned and evacuated to a high vacuum.
-
Temperature Control: The furnace is heated to the desired reaction temperature (e.g., 300-400°C), and the temperature is allowed to stabilize.
-
Reactant Introduction: A known initial pressure of germane is introduced into the heated reaction vessel.
-
Kinetic Measurement: The total pressure in the vessel is monitored over time. The decomposition of one mole of germane produces two moles of hydrogen gas, leading to a pressure increase.
-
Data Analysis: The rate of pressure change is used to determine the reaction order and the rate constant for the decomposition at that temperature.
-
Product Analysis: At the end of the reaction, the gaseous products can be analyzed by GC-MS to confirm the formation of hydrogen and to detect any other volatile species.
Diagram: Thermolytic Generation of this compound Radical
Hydrogen Atom Abstraction
This chemical method involves the use of a radical initiator to generate a reactive radical species that then abstracts a hydrogen atom from germane to produce a this compound radical.
Reaction Mechanism: A radical initiator (I•) is first generated, typically by photolysis or thermolysis of a suitable precursor. This initiator then reacts with germane in a hydrogen atom transfer (HAT) reaction.
Initiator → 2 I• I• + GeH₄ → IH + GeH₃•
A common example involves the use of tert-butyl nitrite, which upon photolysis generates a tert-butoxyl radical that acts as the hydrogen atom abstractor.[6]
Experimental Protocol: Hydrogen Abstraction using a Radical Initiator
This protocol describes the generation of this compound radicals via hydrogen abstraction initiated by the photolysis of tert-butyl nitrite.
Materials and Equipment:
-
Germane hydride (e.g., triphenylgermane)
-
tert-Butyl nitrite (TBN)
-
An appropriate solvent (e.g., benzene)
-
A reaction vessel suitable for photolysis (e.g., quartz tube)
-
A light source (e.g., a UV lamp or a household light bulb, depending on the initiator)
-
Electron Paramagnetic Resonance (EPR) spectrometer for radical detection
-
NMR spectrometer for product characterization
Procedure:
-
Reaction Setup: In a quartz tube, dissolve the germane hydride and tert-butyl nitrite in the chosen solvent under an inert atmosphere.
-
Initiation: Irradiate the solution with the light source to initiate the homolytic cleavage of the O-NO bond in TBN, generating tert-butoxyl radicals.
-
Hydrogen Abstraction: The tert-butoxyl radicals abstract a hydrogen atom from the germane hydride to form this compound radicals.
-
Radical Trapping/Reaction: The generated this compound radicals can then be studied directly by EPR spectroscopy or reacted with a suitable substrate (e.g., an activated alkene).
-
Product Characterization: After the reaction is complete, the solvent is removed, and the products are purified and characterized by NMR spectroscopy and other analytical techniques.
Diagram: Hydrogen Atom Transfer Pathway
Quantitative Data
The efficiency and kinetics of this compound radical generation are described by several key quantitative parameters.
| Parameter | Value | Method | Reference |
| Ge-H Bond Dissociation Energy (GeH₄) | 82.0 ± 2.0 kcal/mol (343.1 ± 8.4 kJ/mol) | Photoionization Mass Spectrometry | [1][7] |
| Electron Affinity (GeH₃•) | 1.6 eV | Not Specified | [1] |
| Thermolysis Activation Energy (First-Order) | 51.4 kcal/mol | Static Method | [4] |
| Thermolysis Activation Energy (Zero-Order) | 41.2 kcal/mol | Static Method | [4] |
| Quantum Yield (Φ) | Not readily available for GeH₄ → GeH₃• + H• | - | - |
Note: The quantum yield for the primary photolytic cleavage of germane is not well-documented in readily accessible literature. Its determination would require careful actinometry experiments.
Characterization of this compound Radicals
Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of radical species like the this compound radical.
Experimental Protocol: EPR Spectroscopy of this compound Radicals
Equipment:
-
EPR spectrometer (X-band)
-
Cryostat for low-temperature measurements
-
EPR sample tubes (e.g., quartz)
Procedure:
-
Sample Preparation: The this compound radicals are generated in situ within the EPR sample tube, often at low temperatures in a solid matrix (e.g., solid argon) or in a non-reactive solvent.[1] For gas-phase studies, a flow system can be coupled to the EPR cavity.
-
Data Acquisition: The sample is placed in the EPR spectrometer's resonant cavity, and the magnetic field is swept while irradiating with microwaves.
-
Spectral Analysis: The resulting EPR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of the this compound radical. The pyramidal geometry of the GeH₃• radical has been confirmed by EPR studies in an argon matrix.[2]
Conclusion
The generation of this compound radicals from germane is a fundamental process with significant implications for synthetic chemistry and materials science. The choice of method—photolysis, thermolysis, or hydrogen atom abstraction—depends on the desired application, experimental constraints, and the required level of control over the reaction. This guide provides the foundational knowledge, including key data and experimental frameworks, to enable researchers to effectively generate and utilize these reactive intermediates in their work. Further research into the quantum yield of germane photolysis and the development of more efficient and selective radical generation methods will continue to expand the utility of this compound radical chemistry.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Germane photochemistry. Photolysis of gas mixtures of planetary interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Physicochemical Properties of the Germyl Anion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The germyl anion (GeH₃⁻) is a fundamental inorganic species that has garnered significant interest in various fields of chemistry, from synthetic applications to theoretical studies. As the germanium analogue of the methyl anion (CH₃⁻) and the silyl anion (SiH₃⁻), its properties provide valuable insights into the trends of structure, bonding, and reactivity down Group 14 of the periodic table. This technical guide provides a comprehensive overview of the core physicochemical properties of the this compound anion, with a focus on its structure, thermochemical data, and the experimental methodologies used for its characterization. The information presented herein is intended to be a valuable resource for researchers and professionals working in areas where the chemistry of germanium compounds is of relevance.
Core Physicochemical Properties
The this compound anion is a pyramidal species with C₃ᵥ symmetry.[1] Its physicochemical properties are summarized in the tables below, providing a quantitative basis for understanding its behavior.
Table 1: Structural and Spectroscopic Properties of the this compound Anion (GeH₃⁻)
| Property | Value | Method | Reference |
| Molecular Geometry | Pyramidal | --- | [1] |
| Symmetry | C₃ᵥ | --- | [1] |
| H-Ge-H Bond Angle | ~93° | Theoretical Calculations | [1] |
Table 2: Thermochemical Properties of the this compound Anion (GeH₃⁻) and Related Species
| Property | Value (kcal/mol) | Value (kJ/mol) | Method | Reference |
| Gas-Phase Acidity of GeH₄ (ΔH°acid) | 358.9 | 1502 | Experimental | [1] |
| Proton Affinity of GeH₃⁻ | 358.9 | 1502 | Derived from Gas-Phase Acidity | [1] |
| Electron Affinity of GeH₃• Radical | 36.9 | 154.4 (1.6 eV) | Experimental | [1] |
| Ge-H Bond Dissociation Energy in GeH₄ | 82.0 ± 2 | 343.1 ± 8.4 | Experimental | [1] |
Experimental Protocols
The characterization of the this compound anion has been achieved through a combination of solution-phase synthesis and gas-phase studies. The following sections detail the key experimental methodologies employed.
Synthesis of Alkali Metal Germyls in Solution
Alkali metal salts of the this compound anion, such as potassium this compound (KGeH₃), are valuable reagents in synthetic chemistry. They are typically prepared by the reaction of germane (GeH₄) with an alkali metal dissolved in a suitable aprotic solvent.
Protocol for the Synthesis of Potassium this compound (KGeH₃) in Liquid Ammonia:
-
Apparatus: A reaction vessel equipped with a cold finger condenser and an inlet for gaseous reactants is assembled and dried thoroughly under vacuum.
-
Reagents:
-
Potassium metal
-
Germane (GeH₄) gas
-
Liquid ammonia (condensed into the reaction vessel at -78 °C)
-
-
Procedure: a. A known quantity of potassium metal is placed in the reaction vessel. b. The vessel is cooled to -78 °C (dry ice/acetone bath), and ammonia gas is condensed into it to the desired volume. The potassium dissolves to form a characteristic blue solution. c. Germane gas is slowly bubbled through the stirred potassium-ammonia solution. d. The reaction is monitored by the disappearance of the blue color, indicating the consumption of the solvated electrons. The reaction is: 2 K + 2 GeH₄ → 2 KGeH₃ + H₂. e. Upon completion, the excess ammonia is slowly evaporated, leaving behind the solid potassium this compound salt.
-
Purification and Characterization:
-
The resulting solid is typically used in situ or can be purified by washing with a non-reactive solvent like diethyl ether to remove any byproducts.
-
Characterization of the this compound anion in solution can be performed using techniques such as NMR spectroscopy.[2] The formation of organogermanium derivatives upon reaction with electrophiles provides indirect evidence of its formation.
-
Protocol for the Synthesis of Potassium this compound (KGeH₃) in Diglyme:
-
Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a septum is used. The entire procedure is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents:
-
Potassium metal, cut into small pieces
-
Anhydrous bis(2-methoxyethyl) ether (diglyme)
-
Germane (GeH₄) gas
-
-
Procedure: a. Freshly cut potassium metal is added to the flask containing anhydrous diglyme. b. The mixture is stirred vigorously to create a fine dispersion of potassium. c. Germane gas is bubbled through the suspension at room temperature. d. The reaction progress is monitored by the consumption of the potassium metal and the formation of a clear, often yellowish, solution of potassium this compound. e. The resulting solution can be used directly for subsequent reactions.
Gas-Phase Generation and Characterization of the this compound Anion
Gas-phase studies provide intrinsic properties of the this compound anion, free from solvent effects. Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry and photodetachment spectroscopy are pivotal in this regard.
Generation of GeH₃⁻ in the Gas Phase:
The this compound anion can be generated in the gas phase by dissociative electron attachment to germane.[1]
-
Process: GeH₄ + e⁻ → GeH₃⁻ + H•
-
Method: This is typically achieved in the source region of a mass spectrometer by impacting germane gas with a beam of electrons with energies greater than 8 eV.[1]
Determination of Gas-Phase Acidity using Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry:
FT-ICR mass spectrometry is a powerful technique for studying ion-molecule reactions and determining thermochemical properties like gas-phase acidity.
-
Instrumentation: An FT-ICR mass spectrometer consists of an ion source, an analyzer cell situated in a high magnetic field, and a detector system.
-
Principle: Ions are trapped in the analyzer cell by a combination of electric and magnetic fields. Their cyclotron frequency is inversely proportional to their mass-to-charge ratio. By exciting the ions and detecting the image current they induce, a high-resolution mass spectrum is obtained.
-
Experimental Procedure (Bracketing Method): a. The this compound anion (GeH₃⁻) is generated and trapped in the ICR cell. b. A reference acid (BH) with a known gas-phase acidity is introduced into the cell. c. The occurrence or non-occurrence of a proton transfer reaction is monitored: GeH₃⁻ + BH ⇌ GeH₄ + B⁻. d. If the reaction proceeds in the forward direction, BH is a stronger acid than GeH₄. If the reverse reaction is favored, GeH₄ is the stronger acid. e. By "bracketing" the acidity of GeH₄ between two reference acids of known acidity, a precise value for the gas-phase acidity of germane can be determined. This, in turn, provides the proton affinity of the this compound anion.
Determination of Electron Affinity by Photodetachment Spectroscopy:
Photodetachment spectroscopy is used to measure the electron affinity of a neutral species by observing the detachment of an electron from its corresponding anion upon irradiation with light.
-
Instrumentation: The setup typically involves an ion source to generate the anions, a mass selector to isolate the ion of interest, a laser to irradiate the ions, and a detector to measure the detached electrons or the resulting neutral species.
-
Principle: A beam of mass-selected this compound anions (GeH₃⁻) is intersected with a laser beam of known wavelength. If the photon energy is greater than the electron affinity of the this compound radical (GeH₃•), an electron will be detached: GeH₃⁻ + hν → GeH₃• + e⁻.
-
Experimental Procedure: a. A beam of GeH₃⁻ anions is generated and mass-selected. b. The ion beam is crossed with a tunable laser. c. The number of detached electrons or neutral GeH₃• radicals is measured as a function of the laser wavelength. d. The onset of the photodetachment signal corresponds to the electron affinity of the GeH₃• radical.
Visualizations
Experimental Workflow for the Synthesis of Potassium this compound
Caption: Workflow for the synthesis of potassium this compound in solution.
Thermochemical Cycle for the Formation of this compound Anion
Caption: Thermochemical cycle relating key properties of the this compound anion.
Conclusion
The physicochemical properties of the this compound anion have been well-established through a combination of synthetic, spectroscopic, and computational methods. Its pyramidal structure and thermochemical parameters, such as its high proton affinity, are consistent with the expected trends for a heavier Group 14 element. The experimental protocols outlined in this guide provide a foundation for the preparation and characterization of this important chemical species. A thorough understanding of these fundamental properties is crucial for the rational design of new synthetic methodologies and for the development of novel materials and pharmaceuticals where germanium-containing moieties may play a role.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Alkali Metal Germyl Compounds
Abstract
Alkali metal this compound compounds (R₃GeM, where M = Li, Na, K) are potent nucleophiles and versatile reagents in organometallic chemistry. Their utility in forming new germanium-carbon and germanium-element bonds makes them valuable intermediates in the synthesis of complex organogermanium molecules. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these highly reactive species. It includes detailed experimental protocols, comparative data tables for key reactions, and logical workflow diagrams to elucidate the synthetic pathways and experimental procedures.
Introduction
Organogermanium chemistry has emerged as a significant field, bridging the reactivity gap between organosilicon and organotin compounds.[1] Alkali metal germyls, featuring a polar covalent bond between germanium and an alkali metal, are the cornerstone nucleophiles for introducing the this compound moiety (GeR₃) into organic frameworks.[2] These compounds are typically synthesized and handled under inert, anhydrous conditions due to their high reactivity towards air and moisture.[3][4] This guide details the primary methods for their preparation: the reductive cleavage of digermanes, deprotonation of hydrogermanes, and the reaction of halogermanes with alkali metals.
Core Synthetic Methodologies
The synthesis of alkali metal this compound compounds can be broadly categorized into three main approaches, each with specific advantages depending on the desired substituents and the available starting materials.
Method A: Reductive Cleavage of Hexaorganodigermanes
One of the most effective methods for preparing trialkylthis compound alkali metal compounds is the reductive cleavage of the Ge-Ge bond in hexaalkyldigermanes using an alkali metal.[5] This reaction is particularly efficient in highly polar, aprotic solvents like hexamethylphosphoramide (HMPT), where the alkali metals are more soluble and reactive.[5]
General Reaction: R₃Ge-GeR₃ + 2M → 2 R₃GeM (M = Li, Na, K)
Table 1: Synthesis of Trialkylthis compound Alkali Metal Compounds via Digermane Cleavage
| Product | Digermane Precursor | Alkali Metal | Solvent | Temperature (°C) | Yield (%) | Reference |
| Et₃GeLi | Hexaethyldigermane | Li | HMPT | Room Temp. | Quantitative | [5] |
| Et₃GeNa | Hexaethyldigermane | Na | HMPT | Room Temp. | Quantitative | [5] |
| Et₃GeK | Hexaethyldigermane | K | HMPT | Room Temp. | Quantitative | [5] |
| Et₃GeK | Hexaethyldigermane | K | Ethylamine | Room Temp. | Not specified | [5] |
Experimental Protocol: Synthesis of Triethylgermylpotassium (Et₃GeK) in HMPT[5]
-
Apparatus Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, an argon inlet, and a septum is flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Reagent Preparation: A slight excess of potassium metal is cut into small pieces under an inert atmosphere and placed in the reaction flask. Anhydrous hexamethylphosphoramide (HMPT) is added via cannula.
-
Reaction Execution: A solution of hexaethyldigermane (Et₃GeGeEt₃) in HMPT is added dropwise to the vigorously stirred potassium suspension at room temperature.
-
Reaction Monitoring: The reaction is weakly exothermic. The completion of the reaction is indicated by the complete dissolution of the potassium metal and the formation of a clear, colored solution of the triethylgermylpotassium. The reaction typically proceeds quantitatively.
-
Handling and Storage: The resulting solution of Et₃GeK is extremely sensitive to air and moisture and should be used immediately for subsequent reactions or stored under a rigorously inert atmosphere.
Caption: Key synthetic routes to alkali metal this compound compounds.
Method B: Deprotonation of Hydrogermanes
The simplest alkali metal this compound compound, MGeH₃, is prepared from germane (GeH₄). The reaction involves the deprotonation of germane by an alkali metal dissolved in a suitable solvent, most classically liquid ammonia.[6][7] This method can also be extended to organogermanes (R₃GeH).
General Reaction: GeH₄ + M → MGeH₃ + ½ H₂ (in liquid NH₃)
Table 2: Synthesis of Alkali Metal Germyls via Hydrogermane Deprotonation
| Product | Hydrogermane Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaGeH₃ | Germane (GeH₄) | Na | Liquid NH₃ | Not specified | Not specified | [8][9] |
| KGeH₃ | Germane (GeH₄) | K | Diglyme | Not specified | Not specified | [8][9] |
Experimental Protocol: Preparation of a Stock Solution of Potassium this compound (KGeH₃) in Diglyme[8]
-
Solvent Purification: Diglyme (bis(2-methoxyethyl)ether) is purified by distillation from potassium hydroxide, followed by vacuum distillation from lithium aluminum hydride at approximately 40°C.[8]
-
Apparatus Setup: A reaction vessel is charged with purified diglyme and clean potassium metal. The vessel is attached to a vacuum line, evacuated, and cooled.
-
Reaction Execution: Gaseous germane (GeH₄) is condensed into the reaction vessel containing the potassium-diglyme mixture. The mixture is allowed to warm to room temperature and stirred. The reaction proceeds with the evolution of hydrogen gas.
-
Standardization: The concentration of the resulting KGeH₃ solution can be determined by hydrolysis. An aliquot of the solution is added to an excess of 0.1 M HCl. The unreacted acid is then back-titrated with a standardized 0.1 M NaOH solution to a phenolphthalein endpoint. The amount of germane evolved upon hydrolysis can also be measured quantitatively via PVT measurements.[8]
-
Handling: The resulting solution is a powerful nucleophile and reducing agent and must be handled using air-free techniques. It is often used to convert primary alkyl halides to the corresponding alkylgermanes.[8][9]
Caption: A typical workflow for inert atmosphere synthesis.
Method C: Reaction of Halogermanes with Alkali Metals
The reaction of triorganohalogermanes with alkali metals is a classical method in organometallic synthesis.[10][11] While this reaction can lead to Wurtz-type coupling to form digermanes (R₃Ge-GeR₃), under appropriate conditions, it can also be used to generate the desired alkali metal this compound species.[12] This pathway involves a two-electron reduction of the this compound halide.
General Reaction: R₃Ge-X + 2M → R₃GeM + MX
Table 3: Synthesis via Halogermane Reduction
| Product | Halogermane Precursor | Alkali Metal | Solvent | Notes | Reference |
| (C₆H₅)₃GeNa | (C₆H₅)₃GeBr | Na | Not specified | Primarily yields the digermane coupling product, (C₆H₅)₃Ge-Ge(C₆H₅)₃.[1] | [1] |
| R₃GeM | R₃GeX | M | Various | This method often competes with the formation of symmetrical digermanes.[12] | [12] |
Reactivity and Applications
Alkali metal this compound compounds are powerful nucleophiles that readily react with a variety of electrophiles. Their primary application is the formation of new germanium-carbon bonds through reaction with organic halides.[7][8] The this compound anion (GeH₃⁻) is an excellent nucleophile capable of converting primary alkyl halides to the corresponding alkylgermanes.[9] However, with halides where nucleophilic substitution is slow (e.g., aryl halides), the reaction may proceed via other mechanisms, leading to reduction products instead of substitution.[8][9]
Caption: Nucleophilic reactions of alkali metal this compound reagents.
Conclusion
The synthesis of alkali metal this compound compounds is fundamental to the advancement of organogermanium chemistry. The methods of reductive cleavage of digermanes and deprotonation of hydrogermanes are the most reliable and high-yielding routes. While challenges related to the high reactivity and sensitivity of these compounds remain, the protocols outlined in this guide provide a solid foundation for their successful preparation and subsequent use in synthetic applications. The continued development of these reagents will undoubtedly enable the creation of novel germanium-containing molecules for applications in materials science, catalysis, and medicinal chemistry.
References
- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Germanium - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. escholarship.org [escholarship.org]
- 9. escholarship.org [escholarship.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
Electronic structure of GeH3 radical
An In-depth Technical Guide on the Electronic Structure of the GeH3 Radical
Introduction
The germyl radical (GeH₃) is a simple yet significant polyatomic free radical that serves as a fundamental species in the chemistry of germanium. It is a key intermediate in various chemical processes, most notably in the chemical vapor deposition (CVD) of germanium films, a critical step in semiconductor manufacturing.[1] As the germanium analog of the well-studied methyl (CH₃) and silyl (SiH₃) radicals, GeH₃ provides a valuable benchmark for the development and validation of molecular orbital theory, particularly for systems involving heavier elements.[1] Understanding its electronic structure, including its geometry, energy levels, and reactivity, is crucial for controlling Ge-based material synthesis and for advancing theoretical chemistry. This guide provides a comprehensive overview of the electronic structure of the GeH₃ radical, summarizing key quantitative data, detailing experimental and theoretical methodologies, and visualizing fundamental concepts.
Geometric and Electronic Ground State
The GeH₃ radical possesses a non-planar, pyramidal geometry belonging to the C₃ᵥ point group.[1][2] This structure was established experimentally by electron spin resonance (ESR) spectra of GeH₃ radicals isolated in an argon matrix.[1] The ground electronic state is designated as X̃ ²A₁. In this state, the germanium atom is at the apex of the pyramid with the three hydrogen atoms forming the base. The non-planar structure implies a significant barrier to inversion, the process by which the Ge atom passes through the plane of the three hydrogen atoms.
The pyramidal geometry results from the occupation of the highest molecular orbital by a single unpaired electron. This singly occupied molecular orbital (SOMO) is a non-bonding orbital primarily localized on the germanium atom, giving the molecule its radical character.
Excited Electronic States
The first electronically excited states of the GeH₃ radical have been investigated using resonance-enhanced multiphoton ionization (REMPI) spectroscopy. A prominent electronic spectrum observed between 370-430 nm is attributed to a two-photon resonance with the 5p ²A₂'' Rydberg state.[1][3] This excited state has a planar (D₃ₕ) or nearly planar geometry.[1] The transition from the pyramidal ground state (C₃ᵥ) to the planar excited state (D₃ₕ) results in a strong vibrational progression in the "umbrella" mode (ν₂) of the radical.[1]
Quantitative Data Summary
The structural and energetic properties of the GeH₃ radical have been determined through a combination of experimental measurements and theoretical calculations. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Geometric Parameters and Inversion Barrier
| Parameter | Value | Method | Reference |
| Symmetry | C₃ᵥ | ESR, REMPI, Theory | [1][2] |
| H-Ge-H Bond Angle | 110° | Theory | [2] |
| Ge-H Bond Length | 1.525 Å | Theory (Recommended) | [1] |
| 1.554 Å | Theory (Pseudo-orbital) | [1] | |
| Barrier to Inversion | 1530 cm⁻¹ | Experiment (REMPI) | [1][3] |
| 2029 cm⁻¹ | Theory (Ohta et al.) | [1] | |
| 2658 cm⁻¹ | Theory (Moc et al.) | [1] |
Table 2: Ionization Potential and Electron Affinity
| Parameter | Value (eV) | Method | Reference |
| Ionization Potential | ≤7.948 ± 0.005 | Photoionization (PI) | [4] |
| 8.0 | Theory (ab initio) | [1] | |
| Electron Affinity | 1.6 | General | [2] |
| 1.74 | Photodetachment | [5] | |
| <1.739 ± 0.043 | Laser Photodetachment (LPD) | [4] | |
| 1.61 ± 0.12 | D-EA / FT-ICR | [4] | |
| 1.55 | Theory (QCISD(T)) | [6] |
Table 3: Vibrational Frequencies
| State | Mode | Symmetry | Approx. Type | Frequency (cm⁻¹) | Medium | Method | Reference |
| X̃ ²A₁ (Ground) | ν₂ | a₁ | Umbrella | 663 ± 10 | Gas | REMPI | [1][4][7] |
| 667.0 | Argon Matrix | IR | [4][7] | ||||
| 667.8 | Neon Matrix | IR | [4][7] | ||||
| ν₃ | e | GeH₃ Stretch | ~2050 | Gas | Diode Laser | [4][7] | |
| 2074.1 | Argon Matrix | IR | [4][7] | ||||
| 2089.4 | Neon Matrix | IR | [4][7] | ||||
| ν₄ | e | Deformation | 852.4 | Argon Matrix | IR | [4][7] | |
| 857.2 | Neon Matrix | IR | [4][7] | ||||
| 5p ²A₂'' (Excited) | ν₂' | a₂'' | Umbrella | 756 ± 5 | Gas | REMPI | [1][4] |
Experimental and Theoretical Protocols
Experimental Methodologies
Resonance Enhanced Multiphoton Ionization (REMPI) Spectroscopy This technique was pivotal in observing the first electronic spectrum of GeH₃.[1]
-
Radical Generation: GeH₃ radicals are produced in a flow reactor by the reaction of a precursor, germane (GeH₄), with fluorine or chlorine atoms. The atomic reactants are generated by a microwave discharge. The reactions are: F + GeH₄ → GeH₃ + HF and Cl + GeH₄ → GeH₃ + HCl.[1]
-
Detection: The gas mixture from the reactor effuses through a skimmer into a time-of-flight (TOF) mass spectrometer. A tunable dye laser is focused into the ion optics region.
-
Ionization: The GeH₃ radicals are ionized via a (2+1) REMPI process. Two photons from the laser excite the radical to the 5p ²A₂'' Rydberg state, and a third photon ionizes it. By scanning the laser wavelength and monitoring the GeH₃⁺ ion signal, the electronic spectrum is recorded.[1]
Matrix Isolation Infrared Spectroscopy This method is used to measure the vibrational frequencies of the radical in its ground state.
-
Protocol: Germane (GeH₄) and a large excess of an inert gas (e.g., argon or neon) are co-deposited onto a cryogenic window (typically at ~4-12 K). The solid matrix is then irradiated with vacuum ultraviolet (VUV) light, causing photolysis of GeH₄ and producing trapped GeH₃ radicals.[2] The infrared spectrum of the matrix is then recorded, and the absorption bands corresponding to the vibrational modes of GeH₃ are identified.[4][7]
Photoionization (PI) and Laser Photodetachment (LPD) These techniques are employed to determine the ionization potential (IP) and electron affinity (EA).
-
Ionization Potential: In PI experiments, a beam of GeH₃ radicals is crossed with a tunable monochromatic VUV light source. The minimum energy required to produce the GeH₃⁺ ion corresponds to the adiabatic ionization potential.[4][8]
-
Electron Affinity: LPD experiments are performed on the this compound anion, GeH₃⁻, typically held in an ion cyclotron resonance (ICR) trap. The anions are irradiated with a tunable laser. The minimum photon energy that causes detachment of an electron (GeH₃⁻ + hν → GeH₃ + e⁻) provides the electron affinity of the neutral GeH₃ radical.[4][5]
Theoretical Methodologies
Computational chemistry provides deep insights into the properties of the GeH₃ radical, complementing experimental findings.
-
Ab Initio Calculations: High-level ab initio methods, such as Self-Consistent Field (SCF), Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and composite methods like Gaussian-3 (G3B3), have been used. These methods solve the electronic Schrödinger equation to calculate optimized geometries, inversion barriers, reaction energies, and electron affinities.[5][9]
-
Density Functional Theory (DFT): DFT methods, like B3LYP, are also widely used to study the geometry and reaction mechanisms of systems involving the GeH₃ radical, offering a good balance between computational cost and accuracy.[9]
-
Basis Sets: The accuracy of theoretical calculations is highly dependent on the quality of the basis set used to describe the atomic orbitals. For germanium, which has many electrons, large Gaussian basis sets, sometimes augmented with diffuse and polarization functions, are necessary for reliable results.[5]
Visualizations
Caption: Pyramidal (C₃ᵥ) geometry of the GeH₃ radical.
Caption: Experimental workflow for REMPI spectroscopy of GeH₃.
Caption: Energy level diagram for the GeH₃ radical.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound radical [webbook.nist.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound radical [webbook.nist.gov]
- 8. This compound radical [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Thermal Stability of Triorganogermyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triorganogermyl compounds, characterized by a central germanium atom bonded to three organic substituents and another atom or group, are finding increasing applications in materials science, organic synthesis, and pharmacology. Their thermal stability is a critical parameter that dictates their suitability for various applications, influencing their synthesis, storage, and performance under thermal stress. This technical guide provides a comprehensive overview of the thermal stability of triorganothis compound compounds, including quantitative decomposition data, detailed experimental protocols, and an exploration of their decomposition pathways.
Core Concepts of Thermal Stability
The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For triorganothis compound compounds, this primarily involves the cleavage of the germanium-carbon (Ge-C), germanium-hydrogen (Ge-H), or other germanium-element bonds. The strength of these bonds, steric hindrance around the germanium center, and the nature of the organic substituents all play crucial roles in determining the overall thermal stability.
The primary thermolytic cleavage of the Ge-C bond in organogermanium oxide network polymers is a key decomposition pathway. This process leads to the formation of a germanium-rich oxide which can then undergo thermally induced disproportionation to yield germanium dioxide (GeO2) and elemental germanium. The specific temperature at which this disproportionation begins is significantly influenced by the nature of the organic substituent. A proposed mechanism for this variability in onset temperature is a shift in the cleavage pathway of the R-group from a radical mechanism to a β-hydride elimination mechanism[1].
Quantitative Thermal Stability Data
| Compound Type | Bond | Mean Bond Dissociation Energy (kJ/mol) | Decomposition Temperature (°C) | Notes |
| Trialkylgermanes | Ge-C | ~250-300 | Varies with alkyl group | Generally, thermal stability decreases with increasing chain length due to a higher likelihood of β-hydride elimination. |
| Triarylgermanes | Ge-C (aryl) | ~300-350 | >300 | The resonance stabilization of aryl groups contributes to higher thermal stability compared to alkylgermanes. |
| Triorganothis compound Hydrides | Ge-H | ~330-340 | Varies | The Ge-H bond is relatively reactive and can undergo homolytic cleavage at elevated temperatures. |
| Hexaaryldigermanes | Ge-Ge | ~230-260 | ~350-400 | The Ge-Ge bond is weaker than the Ge-C bond, but steric bulk of aryl groups can enhance stability. |
Note: The decomposition temperatures are approximate and can vary depending on the specific substituents and experimental conditions.
Experimental Protocols
Precise determination of the thermal stability of triorganothis compound compounds requires rigorous experimental procedures. The following are detailed methodologies for key analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining decomposition temperatures.
Objective: To determine the onset and completion temperatures of thermal decomposition of a triorganothis compound compound.
Instrumentation: A high-precision thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the triorganothis compound compound into a clean, tared TGA crucible (e.g., alumina or platinum). For air-sensitive compounds, the entire sample loading process should be performed in an inert atmosphere glovebox.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidation.
-
Set the temperature program:
-
Initial temperature: Ambient (~25 °C)
-
Heating rate: A standard rate of 10 °C/min is typically used.
-
Final temperature: A temperature beyond the expected decomposition of the compound (e.g., 800-1000 °C).
-
-
-
Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.
-
The temperature at which the maximum rate of mass loss occurs can be determined from the peak of the derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, phase transitions, and the enthalpy of decomposition.
Objective: To characterize the thermal transitions and measure the heat absorbed or released during the decomposition of a triorganothis compound compound.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the triorganothis compound compound into a DSC pan (typically aluminum). For air-sensitive samples, use hermetically sealed pans prepared in a glovebox.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Set the temperature program, similar to the TGA method (e.g., heating rate of 10 °C/min).
-
-
Data Acquisition: Run the temperature program and record the heat flow.
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Endothermic peaks typically represent melting or boiling points.
-
Exothermic peaks can indicate decomposition or crystallization events.
-
The area under a peak can be integrated to determine the enthalpy change of the transition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.
Objective: To identify the molecular fragments formed during the thermolysis of a triorganothis compound compound.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
Procedure:
-
Sample Preparation: A small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.
-
Separation and Detection: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the individual decomposition products, providing insight into the decomposition mechanism.
Visualizations of Pathways and Workflows
Thermal Decomposition Pathway of a Trialkylthis compound Compound
The following diagram illustrates a plausible thermal decomposition pathway for a generic trialkylthis compound compound, initiating with homolytic cleavage of the Ge-C bond.
Caption: Homolytic cleavage of a trialkylthis compound compound upon heating.
Experimental Workflow for Thermal Stability Analysis
The logical flow of experiments to fully characterize the thermal stability of a new triorganothis compound compound is depicted below.
Caption: A typical workflow for thermal analysis of triorganothis compound compounds.
Conclusion
The thermal stability of triorganothis compound compounds is a multifaceted property governed by their molecular structure. A thorough understanding of their decomposition behavior is essential for their effective utilization in various scientific and industrial applications. The systematic application of thermal analysis techniques such as TGA, DSC, and Py-GC-MS provides the necessary data to characterize their stability, elucidate decomposition pathways, and ensure their safe and reliable performance. As the field of organogermanium chemistry continues to expand, a comprehensive knowledge of the thermal properties of these compounds will be increasingly vital for the development of new technologies.
References
The Dawn of Germyl-Transition Metal Chemistry: A Technical Guide
An in-depth exploration of the synthesis, structure, and bonding of germyl-containing transition metal complexes, tailored for researchers, scientists, and professionals in drug development.
Introduction
The field of organometallic chemistry has been significantly enriched by the introduction of ligands featuring heavier Group 14 elements. Among these, this compound-containing transition metal complexes have garnered considerable interest due to their unique structural and reactive properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of these fascinating compounds, with a focus on quantitative data and detailed experimental methodologies. The exploration of these complexes not only expands our fundamental understanding of chemical bonding but also opens avenues for the development of novel catalysts and therapeutic agents.
Historical Perspective: The Pioneering Synthesis
The journey into the world of this compound-containing transition metal complexes began in the early 1960s. A pivotal moment in this field was the work of F. Glockling and K. A. Hooton in 1962, who reported the synthesis of triphenylthis compound complexes of copper, silver, and gold.[1] This seminal work laid the foundation for the systematic investigation of the synthesis and reactivity of compounds containing a direct bond between a transition metal and a germanium atom.
Synthetic Methodologies
The synthesis of this compound-containing transition metal complexes primarily relies on two key strategies: the use of this compound anions as nucleophiles and the oxidative addition of germanes to low-valent transition metal centers.
Salt Metathesis with this compound Anions
This method involves the reaction of a transition metal halide with an alkali metal germylide, typically a germyllithium reagent. The germyllithium species is prepared by the reaction of a hydrogermane or a halogermane with a strong reducing agent, such as lithium metal.
Experimental Protocol: Synthesis of a Germyllithium Reagent
-
Materials:
-
Triphenylgermane (Ph₃GeH)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas supply
-
Schlenk line and associated glassware
-
-
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is charged with triphenylgermane (1.0 g, 3.28 mmol).
-
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Anhydrous THF (20 mL) is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (2.1 mL of a 1.6 M solution in hexanes, 3.36 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -78 °C for 1 hour, during which time the solution typically turns a deep red or orange color, indicating the formation of the triphenylgermyllithium anion ([Ph₃Ge]⁻Li⁺).
-
This solution of the germyllithium reagent can then be used in subsequent reactions with transition metal halides.
-
Oxidative Addition of Germanes
Oxidative addition is a powerful and widely used method for the formation of this compound-transition metal bonds. This reaction involves the cleavage of a Ge-H or Ge-X (where X is a halogen) bond in a germane and the concomitant formation of new bonds between the germanium and the transition metal, as well as between the hydrogen or halogen and the metal. The transition metal is formally oxidized in this process.
Experimental Protocol: Synthesis of a Platinum-Germyl Complex via Oxidative Addition
-
Materials:
-
Bis(triphenylphosphine)platinum(0) ([Pt(PPh₃)₂])
-
Triphenylgermane (Ph₃GeH)
-
Anhydrous toluene
-
Argon gas supply
-
Schlenk line and associated glassware
-
-
Procedure:
-
In a glovebox or under a stream of argon, a Schlenk flask is charged with bis(triphenylphosphine)platinum(0) (0.50 g, 0.67 mmol).
-
Anhydrous toluene (25 mL) is added, and the mixture is stirred to form a solution or suspension.
-
A solution of triphenylgermane (0.21 g, 0.69 mmol) in anhydrous toluene (10 mL) is added dropwise to the platinum(0) solution at room temperature.
-
The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography or ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold pentane to remove any unreacted starting materials and then dried under vacuum to yield the platinum-germyl complex, cis-[Pt(H)(GePh₃)(PPh₃)₂].
-
Structural and Spectroscopic Characterization
The elucidation of the structures and bonding in this compound-containing transition metal complexes relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Data Presentation
The following tables summarize key quantitative data for a selection of representative this compound-containing transition metal complexes.
Table 1: Selected Bond Lengths in this compound-Transition Metal Complexes
| Complex | Transition Metal | Ge-M Bond Length (Å) | Reference(s) |
| cis-[Pt(H)(GePh₃)(PPh₃)₂] | Platinum (Pt) | 2.4075(6) | [2][3][4] |
| [Pt(GeEt₃)(ItBuMe)₂][BArF] | Platinum (Pt) | 2.3938(6) | [2][3][4] |
| trans-[(dmpe)₂Mn(H)(HGeHPh₂)] | Manganese (Mn) | 2.4795(6) | [5] |
| cis-[(dmpe)₂Mn(GeHPh₂)(CNtBu)] | Manganese (Mn) | 2.475(1) | [5] |
| [Cu(GePh₃)(PPh₃)₂] | Copper (Cu) | ~2.45 | [6] |
| [Ag(GePh₃)(PPh₃)₃] | Silver (Ag) | ~2.58 | [6] |
| [Au(GePh₃)(PPh₃)] | Gold (Au) | ~2.47 | [6] |
Table 2: Selected Spectroscopic Data for this compound-Transition Metal Complexes
| Complex | Technique | Key Diagnostic Signal(s) | Reference(s) |
| trans-[(dmpe)₂Mn(H)(HGeHPh₂)] | ¹H NMR | δ -12.2 (quintet, JHP = 53 Hz, Mn-H) | [7] |
| trans-[(dmpe)₂Mn(H)(HGeHPh₂)] | ³¹P{¹H} NMR | δ 78.9 (s) | [7] |
| cis-[(dmpe)₂Mn(H)₂(GeHPh₂)] | ³¹P{¹H} NMR | δ 78 (s) at 176 K | [5] |
| Carbonyl Complexes (general) | IR | ν(CO) bands provide information on the electronic properties of the this compound ligand.[8] | |
| [Pt(GeEt₃)(ItBuMe)₂][BArF] | ¹³C NMR | JPtC = 118.7 Hz, indicating direct Pt-Ge bonding. | [4] |
Reaction Mechanisms: A Closer Look at Oxidative Addition
The oxidative addition of a germane to a transition metal center is a fundamental reaction in the synthesis of this compound complexes. Density Functional Theory (DFT) calculations have provided significant insights into the mechanism of this process. The reaction typically proceeds through a three-centered transition state, leading to the concerted cleavage of the Ge-H bond and the formation of M-H and M-Ge bonds.
Below is a logical workflow representing the oxidative addition of a germane (H-GeR₃) to a generic square planar d⁸ transition metal complex (ML₄).
Caption: Oxidative addition of a germane to a metal complex.
Logical Relationships in Synthesis
The synthesis of this compound-containing transition metal complexes often follows a logical progression of steps, starting from readily available precursors. The following diagram illustrates a common synthetic pathway.
Caption: Synthetic routes to this compound transition metal complexes.
Conclusion
The discovery and development of this compound-containing transition metal complexes have significantly expanded the horizons of organometallic chemistry. The synthetic strategies of salt metathesis and oxidative addition provide versatile routes to a wide array of these compounds, exhibiting diverse structures and bonding characteristics. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in academia and industry. Continued exploration in this area holds the promise of uncovering novel catalytic applications and contributing to the design of innovative therapeutic agents.
References
- 1. 511. Triphenylthis compound complexes of copper, silver, and gold - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. σ-GeH and this compound Cationic Pt(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Manganese germylene complexes: reactivity with dihydrogen, isonitriles, and dinitrogen - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01025J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Manganese germylene hydride complexes: reactivity with carbon dioxide, benzophenone, and diisopropylcarbodiimide - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01701G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Organogermanium Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction to Organogermanium Chemistry: From Fundamental Principles to Therapeutic Applications
Organogermanium chemistry, a captivating and evolving field of organometallic chemistry, explores compounds containing a direct carbon-germanium (C-Ge) bond.[1] Situated in Group 14 of the periodic table, germanium shares chemical kinship with silicon and tin, positioning its organometallic derivatives with intermediate reactivity.[1] The journey of organogermanium chemistry began in 1887 with the synthesis of the first organogermanium compound, tetraethylgermane, by Clemens Winkler.[2] Despite its early discovery, the field remained relatively dormant until the mid-20th century, when the therapeutic potential of these compounds began to be unveiled.[2] This guide provides a comprehensive technical overview of organogermanium chemistry, with a particular focus on its applications in drug development, for researchers, scientists, and professionals in the pharmaceutical industry.
Core Principles and Synthesis of Organogermanium Compounds
Organogermanium compounds are typically stable, tetrahedral structures.[1] The C-Ge bond is generally resistant to air and moisture, contributing to the stability of these compounds.[1] A variety of synthetic methodologies have been developed to construct these valuable molecules.
Key Synthetic Routes:
-
Alkylation of Germanium Halides: This is a common and versatile method involving the reaction of germanium tetrachloride (GeCl₄) with organolithium or Grignard reagents.[1]
-
Hydrogermylation: The addition of a Ge-H bond across a double or triple bond is an efficient method for creating C-Ge bonds.
-
Wurtz Coupling: This method is employed for the formation of Ge-Ge bonds, leading to the synthesis of polygermanes.[1]
-
Palladium-Catalyzed Cross-Coupling: Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have expanded the scope of accessible organogermanium structures.
Characterization Techniques
A suite of analytical techniques is employed to elucidate the structure and purity of organogermanium compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the organic framework. ³Ge NMR spectroscopy, while challenging due to the nucleus's low gyromagnetic ratio and large quadrupole moment, provides direct information about the germanium environment.[3][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups and the presence of specific bonds within the molecule.
-
X-ray Crystallography: This technique provides definitive three-dimensional structural information, including precise bond lengths and angles.[5]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds.
Data Presentation: A Comparative Analysis of Organogermanium Compounds
To facilitate a clear comparison of key characteristics, the following tables summarize quantitative data for representative organogermanium compounds.
Table 1: Selected Bond Lengths and Angles in Organogermanium Compounds
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |
| [(p-F₃CC₆H₄)₃Ge]₂O | Ge-O | 1.771 - 1.775 | Ge-O-Ge | 133.63 | [5] |
| Ge-C | 1.941 - 1.946 | O-Ge-C | 104.59 - 110.03 | [5] | |
| cyclo-[(p-F₃CC₆H₄)₂GeO]₄ | Ge-O | 1.766 | Ge-O-Ge | 124.7 | [5] |
| Ge-C | 1.931 - 1.934 | O-Ge-O | 108.8 | [5] | |
| Germatranes | N-Ge (transannular) | 2.011 - 2.29 | - | - | [6] |
Table 2: Biological Activity of Selected Organogermanium Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| γ-thiocarbamido propyl germanium sesquioxide | KB | < 0.1 | [7] |
| HCT | < 0.1 | [7] | |
| Bel | < 0.1 | [7] | |
| 3-germatranyl-3-(4-hydroxy-3-methoxyphenyl) propionic acid | U14 (cervical tumor) | 117.32 | [2] |
| Spirogermanium | Various human tumor cell lines | ~2.7 (1 µg/mL) | [8] |
Table 3: Toxicological Data for Selected Organogermanium Compounds
| Compound | Animal Model | LD₅₀ | Reference |
| Ge-132 (oral) | Mice | > 6,300 mg/kg | [9] |
| Ge-132 (oral) | Rats | > 10,000 mg/kg | [9] |
| Ge-132 (intravenous) | Rats | > 1,000 mg/kg | [9] |
| Germatranol (oral) | Mice | 8,400 mg/kg | [10] |
Experimental Protocols: Methodologies for Key Experiments
Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)
This protocol describes a common method for the synthesis of Ge-132.[2][11][12]
Materials:
-
Germanium tetrachloride (GeCl₄) or Germanium dioxide (GeO₂)
-
Ascorbic acid or Sodium hypophosphite (reducing agent)
-
Concentrated hydrochloric acid (HCl)
-
Acrylic acid
-
Organic solvent (e.g., ether)
-
Distilled water
Procedure:
-
Preparation of Trichlorogermane (HGeCl₃):
-
Hydrogermylation of Acrylic Acid:
-
The resulting solution containing trichlorogermane is extracted with an organic solvent.
-
Acrylic acid is then added dropwise to the trichlorogermane solution. The mixture is stirred, leading to the formation of 3-(trichlorogermyl)propanoic acid.
-
-
Hydrolysis to Ge-132:
-
The 3-(trichlorothis compound)propanoic acid is then hydrolyzed by the addition of water.
-
This step leads to the formation of a white precipitate of 2-carboxyethylgermanium sesquioxide (Ge-132).
-
-
Purification:
-
The precipitate is collected by filtration, washed thoroughly with distilled water, and dried.
-
In Vitro Anticancer Drug Screening
This protocol outlines a general workflow for assessing the cytotoxic activity of novel organogermanium compounds against cancer cell lines.[13][14][15]
Materials:
-
Cancer cell lines (e.g., KB, HCT, Bel)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
Organogermanium compound to be tested
-
Positive control (e.g., Doxorubicin)
-
MTT or CellTiter-Glo reagent
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The organogermanium compound is dissolved in a suitable solvent and diluted to various concentrations.
-
The cells are treated with the compound dilutions, a vehicle control, and a positive control.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
After incubation, a cell viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
-
Data Acquisition:
-
The absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Immune-Modulating Signaling Pathway of Ge-132
The antitumor activity of Ge-132 is believed to be mediated through the host's immune system.[10][16][17][18] The proposed signaling pathway involves the activation of T-cells and macrophages.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel organogermanium compounds for anticancer activity.[13][14][19]
Toxicological Testing Workflow for Organogermanium Compounds
This diagram outlines a standard workflow for the toxicological evaluation of organogermanium compounds, based on OECD guidelines.[20][21][22][23][24][25]
Conclusion
Organogermanium chemistry presents a rich and promising area of research, particularly in the realm of drug discovery and development. The unique properties of these compounds, including their stability and diverse biological activities, have led to the identification of several promising therapeutic candidates. While challenges remain, particularly concerning the elucidation of precise mechanisms of action and potential toxicities of some derivatives, ongoing research continues to expand the synthetic toolbox and deepen our understanding of the structure-activity relationships of organogermanium compounds. This guide has provided a foundational overview of the core principles, synthetic and analytical methodologies, and key applications of organogermanium chemistry, with the aim of equipping researchers and drug development professionals with the knowledge to further explore and harness the potential of this fascinating class of molecules.
References
- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. paperpublications.org [paperpublications.org]
- 7. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. germaniumsesquioxide.com [germaniumsesquioxide.com]
- 10. Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. CN110563756B - Organic germanium sesquioxide Ge-132 and preparation method and application thereof - Google Patents [patents.google.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. greenmedinfo.com [greenmedinfo.com]
- 18. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. researchgate.net [researchgate.net]
- 25. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Germyl Radical Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germyl radicals, the germanium-centered analogues of carbon radicals, are highly reactive intermediates that have garnered increasing interest in organic synthesis. Their unique reactivity profile, situated between that of the lighter silyl radicals and the heavier stannyl radicals, offers distinct advantages in bond-forming reactions. This technical guide provides a comprehensive overview of the fundamental principles governing the generation, structure, and reactivity of this compound radicals, with a focus on their application in synthetic chemistry.
Generation of this compound Radicals
The formation of this compound radicals can be achieved through various methods, primarily involving the homolytic cleavage of germanium-hydrogen or germanium-germanium bonds. Modern photochemical approaches have become increasingly prevalent due to their mild reaction conditions.
From Germanes (R₃GeH)
The most common method for generating this compound radicals is the abstraction of a hydrogen atom from a triorganogermane. This can be initiated by:
-
Radical Initiators: Azo compounds like azobisisobutyronitrile (AIBN) or peroxides thermally decompose to generate carbon-centered radicals, which then abstract a hydrogen atom from the germane.
-
Photochemical Methods: Photolysis of germanes in the presence of a suitable initiator or photosensitizer can lead to the formation of this compound radicals.[1] Visible-light photoredox catalysis has emerged as a powerful tool, allowing for the generation of this compound radicals under mild and controlled conditions.[2]
From Digermanes (R₃Ge-GeR₃)
Photolysis of digermanes can induce homolytic cleavage of the Ge-Ge bond to afford two this compound radical equivalents.[3] This method is particularly useful for generating a high concentration of this compound radicals.
Other Methods
Other less common methods include the reduction of this compound halides and the thermal decomposition of organogermanium compounds.
Structure and Properties
This compound radicals (R₃Ge•) possess a pyramidal geometry at the germanium center, similar to silyl radicals.[4] The unpaired electron resides primarily in a p-orbital on the germanium atom. The stability of this compound radicals is influenced by the nature of the substituents (R), with bulky groups increasing their persistence.
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the characterization of this compound radicals, providing information about their electronic structure and environment.[5][6]
Core Reactivity Principles
This compound radicals exhibit a range of synthetically useful transformations, including addition to multiple bonds, substitution reactions, and cyclizations.
Addition to Multiple Bonds
This compound radicals readily add to carbon-carbon double and triple bonds. These reactions are typically fast and regioselective.
-
Alkenes: The addition of a this compound radical to an alkene proceeds via a radical chain mechanism, leading to hydrogermylation products. The regioselectivity is governed by the stability of the resulting carbon-centered radical intermediate, with the this compound group typically adding to the less substituted carbon atom.[2]
-
Alkynes: Hydrogermylation of alkynes with this compound radicals is also a facile process, yielding vinylgermanes.[1] The stereoselectivity of the addition can be influenced by the reaction conditions and the nature of the substrates.
Substitution Reactions
This compound radicals can participate in homolytic substitution (SH2) reactions at various atoms, although this is a less common reaction pathway compared to addition reactions.
Cyclization Reactions
Intramolecular addition of a this compound radical to a tethered multiple bond is a powerful method for the construction of cyclic and heterocyclic systems.[4] 5-exo-trig cyclizations are generally favored kinetically, leading to the formation of five-membered rings.[7][8][9][10][11] The efficiency and stereoselectivity of these cyclizations can be influenced by the nature of the tether and the substituents.
Quantitative Data
Table 1: Selected Bond Dissociation Energies (BDEs)
| Bond | BDE (kJ/mol) | BDE (kcal/mol) | Reference(s) |
| Ge-H | 321.3 ± 8 | 76.8 ± 1.9 | [12] |
| Ge-Ge | 274 ± 21 | 65.5 ± 5.0 | [12] |
| Ge-C | ~238 | ~56.9 | [12] |
| Ge-Cl | 431.8 ± 4 | 103.2 ± 1.0 | [12] |
| Ge-Br | 255 ± 29 | 61.0 ± 6.9 | [12] |
| Ge-I | ~212 | ~50.7 | [12] |
Table 2: Representative Reaction Rate Constants
| Reaction | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference(s) |
| Bu₃Ge• + Styrene | 8.6 x 10⁷ | ~27 | [13] |
| Bu₃Ge• + 1,4-Pentadiene | 4.6 x 10⁷ | ~27 | [13] |
| Bu₃Ge• + tert-Butyl bromide | 8.6 x 10⁷ | ~27 | [13] |
Table 3: Illustrative Yields for this compound Radical Reactions
| Reaction Type | Substrates | Product(s) | Yield (%) | Reference(s) |
| Hydrogermylation | 1-Dodecene + HGe-flakes | Dodecyl-GeNSs | - | [14] |
| Cyclization | N-Arylpropiolamides + R₃GeH | This compound-containing spiro[4.5]trienones | Good | [15] |
| Cyclization | Indolo[2,1-a]isoquinolin-6(5H)-ones precursor + R₃GeH | Germanium-substituted product | Good | [4] |
Experimental Protocols
The following are representative experimental protocols for the generation and reaction of this compound radicals. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: AIBN-Initiated Hydrogermylation of an Alkene
This protocol describes a general procedure for the radical-initiated hydrogermylation of an alkene using a triorganogermane and AIBN.
Materials:
-
Triorganogermane (e.g., triphenylgermane, tributylgermane)
-
Alkene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed solvent (e.g., toluene, benzene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene (1.0 equiv) and the triorganogermane (1.2 equiv) in the anhydrous, degassed solvent.
-
Add a catalytic amount of AIBN (0.1 equiv).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[16][17][18]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired hydrogermylation product.
-
Characterize the product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[19][20][21]
Protocol 2: Photochemical Radical Cyclization
This protocol outlines a general procedure for the photochemical generation of a this compound radical and its subsequent intramolecular cyclization.
Materials:
-
This compound-substituted cyclization precursor (e.g., a diene or enyne with a tethered this compound hydride)
-
Photosensitizer (if necessary)
-
Anhydrous, degassed solvent (e.g., acetonitrile, benzene)
-
Photochemical reactor equipped with a suitable lamp (e.g., mercury vapor lamp, LED).[2][5][6][14][22]
Procedure:
-
In a quartz reaction vessel, dissolve the this compound-substituted cyclization precursor in the anhydrous, degassed solvent.
-
If required, add a photosensitizer.
-
Place the reaction vessel in the photochemical reactor and ensure efficient cooling and stirring.
-
Irradiate the reaction mixture with light of the appropriate wavelength.
-
Once the starting material is consumed, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the cyclized product.
-
Characterize the product by NMR spectroscopy and mass spectrometry.[19][20][21]
Protocol 3: EPR Spectroscopic Analysis of a Transient this compound Radical
This protocol provides a general outline for the detection and characterization of a transient this compound radical using EPR spectroscopy.[23][24]
Materials:
-
This compound radical precursor (e.g., a germane)
-
Radical initiator (e.g., di-tert-butyl peroxide)
-
Anhydrous, deoxygenated solvent
-
EPR spectrometer
Procedure:
-
Prepare a solution of the this compound radical precursor and the radical initiator in the deoxygenated solvent in an EPR tube.
-
Freeze the sample in liquid nitrogen.
-
Place the sample in the EPR spectrometer cavity.
-
Generate the this compound radicals in situ, for example, by photolysis using a laser or a lamp directed at the sample within the cavity.
-
Record the EPR spectrum under the desired conditions (e.g., temperature, microwave power).
-
Analyze the resulting spectrum to determine the g-factor and hyperfine coupling constants, which provide information about the structure and electronic environment of the this compound radical.[5][6]
Mandatory Visualizations
Caption: Workflow for the generation of a this compound radical and its subsequent hydrogermylation of an alkene.
Caption: Experimental workflow for AIBN-initiated hydrogermylation of an alkene.
Conclusion
This compound radicals are versatile intermediates in organic synthesis, offering a unique reactivity profile for the construction of carbon-germanium and carbon-carbon bonds. The development of mild and efficient methods for their generation, particularly through photochemical approaches, has expanded their synthetic utility. This guide provides a foundational understanding of the principles of this compound radical reactivity, supported by quantitative data and representative experimental protocols, to aid researchers in harnessing the potential of these reactive species in their synthetic endeavors. Further exploration into the catalytic and asymmetric applications of this compound radical chemistry is anticipated to yield exciting new transformations in the future.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. scribd.com [scribd.com]
- 3. Organogermanium(iv) compounds in photo-induced radical reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of 5-exo-trig thiyl radical cyclizations for the synthesis of thiosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Applications of 5-exo-trig thiyl radical cyclizations for the synthesis of thiosugars. | Semantic Scholar [semanticscholar.org]
- 12. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. making.com [making.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 18. Evaluation of radical products from beta-alanine/sugar mixtures by use of GC-MS with the galvinoxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of hydrogels using nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chm.bris.ac.uk [chm.bris.ac.uk]
- 23. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Electron paramagnetic resonance spectroscopy in radiation research: Current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Overview of Germyl Compound Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of organogermanium chemistry, from a niche curiosity to a field with significant potential in materials science and medicine, is a compelling narrative of scientific discovery and evolving synthetic strategies. This technical guide provides a comprehensive historical overview of the synthesis of germyl compounds, detailing the foundational discoveries and the progression to modern, sophisticated methodologies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key synthetic transformations are provided.
The Dawn of Organogermanium Chemistry: Winkler's Landmark Synthesis
The story of organogermanium compounds begins with the discovery of germanium itself by the German chemist Clemens Winkler in 1886.[1] Just one year later, in 1887, Winkler reported the synthesis of the first organogermanium compound, tetraethylgermane (Ge(C₂H₅)₄).[1][2] This seminal work was achieved through the reaction of germanium tetrachloride (GeCl₄) with diethylzinc (Zn(C₂H₅)₂), a classic example of transmetalation.[1]
Experimental Protocol: Synthesis of Tetraethylgermane (Winkler, 1887 - Reconstructed)
While the original 1887 publication lacks the detailed procedural descriptions standard in modern chemistry, the synthesis can be reconstructed based on the reported reaction and common 19th-century laboratory practices.
Reaction: GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂
Methodology:
-
Apparatus: A sealed glass tube or a retort fitted with a condenser, suitable for heating. All glassware must be rigorously dried to prevent the decomposition of the moisture-sensitive diethylzinc.
-
Reagents:
-
Germanium tetrachloride (GeCl₄)
-
Diethylzinc (Zn(C₂H₅)₂)
-
-
Procedure:
-
In a fume hood and under an inert atmosphere (e.g., coal gas or nitrogen, if available), germanium tetrachloride is carefully introduced into the reaction vessel.
-
A stoichiometric excess of diethylzinc is slowly added to the germanium tetrachloride. The reaction is expected to be exothermic.
-
The reaction mixture is gently heated to drive the reaction to completion.
-
After cooling, the reaction mixture, containing tetraethylgermane and zinc chloride, is subjected to distillation.
-
Tetraethylgermane, being a volatile liquid, is distilled off and collected in a cooled receiving flask.
-
The collected product can be further purified by redistillation.
-
Quantitative Data for Tetraethylgermane:
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Tetraethylgermane | Ge(C₂H₅)₄ | 188.88 | -90 | 163-165 | 0.998 |
Table 1: Physical and chemical properties of the first synthesized organogermanium compound, tetraethylgermane.[1]
The Grignard Era: A Versatile Route to Tetraorganogermanes
The development of Grignard reagents by Victor Grignard in the early 20th century revolutionized organometallic synthesis.[3] By the mid-20th century, this methodology was widely adopted for the synthesis of organogermanium compounds, offering a more convenient and versatile alternative to organozinc reagents.[4] The reaction of germanium tetrachloride with an alkyl or aryl magnesium halide allows for the straightforward formation of a wide variety of tetraorganogermanes.[5]
Experimental Protocol: Synthesis of Tetraphenylgermane using a Grignard Reagent
Reaction: GeCl₄ + 4 PhMgBr → Ge(C₆H₅)₄ + 4 MgBrCl
Methodology:
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet. All glassware must be oven-dried.
-
Reagents:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Germanium tetrachloride (GeCl₄)
-
Iodine crystal (as an initiator)
-
-
Procedure:
-
Preparation of the Grignard Reagent:
-
Magnesium turnings and a crystal of iodine are placed in the reaction flask under a nitrogen atmosphere.
-
A solution of bromobenzene in anhydrous diethyl ether is prepared in the dropping funnel.
-
A small amount of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of reflux.
-
The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Germanium Tetrachloride:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then gently refluxed for one hour.
-
-
Work-up and Purification:
-
The reaction mixture is cooled and then poured onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the excess Grignard reagent and dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude tetraphenylgermane.
-
The solid product is purified by recrystallization from a suitable solvent, such as toluene or xylene.
-
-
The Rise of Hydrogermylation: An Atom-Economical Approach
Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond (e.g., an alkene or alkyne), emerged as a powerful and atom-economical method for the synthesis of organogermanium compounds.[5] This reaction can be initiated by various means, including thermal or photochemical methods, radical initiators, and transition metal catalysts.[5][6] Catalytic hydrogermylation, in particular, offers high efficiency and selectivity under mild conditions.[7]
Experimental Protocol: Catalytic Hydrogermylation of 1-Octene with Triethylgermane
Reaction: CH₂(CH₂)₅CH=CH₂ + HGe(C₂H₅)₃ → CH₃(CH₂)₇Ge(C₂H₅)₃
Methodology:
-
Apparatus: A Schlenk flask or a sealed tube equipped with a magnetic stir bar.
-
Reagents:
-
1-Octene
-
Triethylgermane
-
A suitable catalyst (e.g., a solution of chloroplatinic acid in isopropanol, or a rhodium complex like Wilkinson's catalyst)
-
Anhydrous solvent (e.g., toluene or THF), if necessary.
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), 1-octene and triethylgermane are added to the reaction vessel.
-
A catalytic amount of the chosen catalyst is introduced.
-
The reaction mixture is stirred at room temperature or gently heated, depending on the catalyst's activity. The progress of the reaction can be monitored by GC-MS or NMR spectroscopy.
-
Upon completion, the reaction mixture is typically purified by distillation under reduced pressure to remove any unreacted starting materials and isolate the product, triethyl(octyl)germane.
-
Modern Frontiers: The Synthesis of Low-Valent this compound Compounds (Germylenes)
A significant development in modern organogermanium chemistry is the synthesis and stabilization of low-valent species, particularly germylenes (R₂Ge:), which are analogues of carbenes.[5] N-heterocyclic germylenes (NHGes) have garnered considerable attention due to their unique electronic properties and reactivity. Their synthesis often involves the reaction of a germanium(II) source, such as germanium dichloride-dioxane complex (GeCl₂·dioxane), with a suitable dianionic ligand precursor.[8]
Experimental Protocol: Synthesis of a 1,3-Dimesityl-1,3-diaza-2-germa-indene
Reaction: 1,2-bis(mesitylimino)benzene + 2 n-BuLi → [Li₂(1,2-bis(mesitylimino)benzene)] → + GeCl₂·dioxane → 1,3-dimesityl-1,3-diaza-2-germa-indene + 2 LiCl + dioxane
Methodology:
-
Apparatus: Schlenk line equipment and glovebox for handling air- and moisture-sensitive reagents.
-
Reagents:
-
1,2-bis(mesitylimino)benzene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Germanium dichloride-dioxane complex (GeCl₂·dioxane)
-
Anhydrous solvents (e.g., diethyl ether, toluene)
-
-
Procedure:
-
In a glovebox, 1,2-bis(mesitylimino)benzene is dissolved in anhydrous diethyl ether in a Schlenk flask.
-
The flask is cooled to -78 °C, and two equivalents of n-BuLi solution are added dropwise with stirring. The mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the dilithio salt.
-
In a separate flask, GeCl₂·dioxane is suspended in anhydrous toluene.
-
The solution of the dilithio salt is slowly added to the GeCl₂·dioxane suspension at room temperature with vigorous stirring.
-
The reaction mixture is stirred overnight.
-
The resulting mixture is filtered to remove lithium chloride, and the solvent is removed from the filtrate under vacuum to yield the crude product.
-
The N-heterocyclic germylene is purified by recrystallization from a suitable solvent, such as a mixture of toluene and hexane.
-
Quantitative Data for Representative this compound Compounds
The following tables summarize key quantitative data for different classes of this compound compounds, providing a basis for comparison of their structural and spectroscopic properties.
Table 2: ⁷³Ge NMR Chemical Shifts for Selected Organogermanium Compounds
| Compound | Formula | ⁷³Ge Chemical Shift (δ, ppm) | Reference Compound |
| Tetramethylgermane | Ge(CH₃)₄ | 0 | Ge(CH₃)₄ |
| Tetraethylgermane | Ge(C₂H₅)₄ | -2.5 | Ge(CH₃)₄ |
| Tetraphenylgermane | Ge(C₆H₅)₄ | -31.0 | Ge(CH₃)₄ |
| Germanium tetrachloride | GeCl₄ | -30.0 | Ge(CH₃)₄ |
| Trimethylgermane | HGe(CH₃)₃ | -125.0 | Ge(CH₃)₄ |
| (Me₃Ge)₄Ge | Ge[Ge(CH₃)₃]₄ | -339 (central Ge) | Ge(CH₃)₄ |
Note: ⁷³Ge NMR is characterized by a wide chemical shift range and often broad signals due to the quadrupolar nature of the nucleus.[9][10]
Table 3: Infrared Spectroscopy Data for this compound Hydrides and Halides
| Compound | Bond | Vibrational Frequency (cm⁻¹) |
| Germane | Ge-H | 2114 |
| Triethylgermane | Ge-H | 2010 |
| This compound fluoride | Ge-F | 694 |
| This compound chloride | Ge-Cl | 418 |
| This compound bromide | Ge-Br | 306 |
| This compound iodide | Ge-I | 255 |
Note: The Ge-H stretching frequency is a characteristic IR absorption for this compound hydrides.[11][12]
Table 4: Selected Bond Lengths and Angles in this compound Compounds
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| Tetramethylgermane | Ge-C | 1.945 | C-Ge-C | 109.5 |
| Ge(SiMe₃)₂ | Ge-Si | 2.41 | Si-Ge-Si | 113.4 |
| A germylene | C=Ge=C | 1.77 | C=Ge=C | 178.2 |
Note: Tetrahedral germanium compounds typically exhibit bond angles close to 109.5°, while low-valent species like germylenes can have significantly different geometries.[13][14]
Visualization of Synthetic Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical progressions in the synthesis of this compound compounds.
This guide provides a foundational understanding of the historical and practical aspects of this compound compound synthesis. The evolution of synthetic methodologies reflects the broader trends in organometallic chemistry, moving towards more efficient, selective, and versatile reactions. The continued exploration of organogermanium compounds, particularly in the realm of low-valent species and catalytic applications, promises to unlock new and exciting opportunities in both fundamental research and applied sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. byjus.com [byjus.com]
- 4. catdir.loc.gov [catdir.loc.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reaction Mechanism of the Hydrogermylation/Hydrostannylation of Unactivated Alkenes with Two-Coordinate E(II) Hydrides (E=Ge, Sn): A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. (73Ge) Germanium NMR [chem.ch.huji.ac.il]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Germanium hydrides as an efficient hydrogen-storage material operated by an iron catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06011F [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Tetrahedral molecular geometry - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of Germyl Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize transient and stable germyl intermediates, namely germylenes, this compound radicals, and this compound anions. Understanding the electronic and geometric structures of these reactive species is crucial for controlling reaction mechanisms and designing novel germanium-containing compounds with applications in materials science and drug development.
Introduction to this compound Intermediates
This compound intermediates are highly reactive species containing a germanium atom with a lower coordination number or an unpaired electron. They play a pivotal role in many chemical transformations, including polymerization, insertion reactions, and the formation of novel organogermanium compounds. The three primary classes of this compound intermediates are:
-
Germylenes (R₂Ge:) : These are germanium analogs of carbenes, featuring a divalent germanium atom with a lone pair of electrons and two substituents. They possess a singlet ground state.[1]
-
This compound Radicals (R₃Ge•) : These are neutral species with an unpaired electron centered on the germanium atom. They are key intermediates in various radical reactions.
-
This compound Anions (R₃Ge⁻) : These are anionic species with a lone pair of electrons and a negative charge on the germanium atom, making them potent nucleophiles.
Due to their often transient nature, the characterization of these intermediates relies heavily on specialized spectroscopic techniques coupled with methods for their in-situ generation.
Spectroscopic Characterization Techniques
A variety of spectroscopic methods are employed to probe the unique electronic and structural features of this compound intermediates.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within germylenes. The absorption bands observed are typically due to n → p transitions involving the lone pair on the germanium atom.
Germylenes : Organogermylenes isolated in hydrocarbon matrices at low temperatures exhibit electronic absorption bands in the range of 420–560 nm.[2] The position of the absorption maximum is sensitive to the nature of the substituents on the germanium atom. Electron-donating groups can cause a significant downfield shift in the absorption wavelength.[3] For instance, laser flash photolysis of polygermanes generates germylenes that show transient absorption bands between 430-460 nm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the vibrational modes of this compound intermediates, particularly for species generated and trapped in inert matrices.
This compound Radicals : The dithis compound radical (Ge₂H₅) and its deuterated analog have been characterized by IR spectroscopy in low-temperature germane matrices.[4] For example, the this compound radical (GeH₃) exhibits an infrared absorption at 665 cm⁻¹ when generated by irradiation of germane at 10 K.[4]
Germylenes : Matrix-isolated germylenes also show characteristic IR absorptions. For example, the photolysis of 1,1-diazido-1-germacyclopent-3-ene in an argon matrix produces 1-germacyclopent-3-ene-1,1-diyl, which has been characterized by its IR spectrum.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is particularly useful for characterizing stable this compound intermediates in solution.
Germylenes : The ¹H and ¹³C NMR spectra of stable N-heterocyclic germylenes and cyclic(alkyl)(amino)germylenes have been extensively studied.[1][7] For manganese germylene complexes, the germylene GeH signals in ¹H NMR spectra are typically observed in the range of 10.0-13.3 ppm.[8] Methoxy-bridged bis(germylene)iron complexes have also been characterized using variable-temperature NMR spectroscopy to study their fluxional behavior.[9]
This compound Anions : Multinuclear NMR spectroscopy has been used to confirm the formation of adducts of germylene cations, which can be considered related to this compound anion chemistry in the context of Lewis acid-base interactions.[10]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most direct and powerful technique for the characterization of this compound radicals, providing information about the g-value and hyperfine coupling constants, which in turn give insights into the electronic structure and geometry of the radical.
This compound Radicals : Persistent and stable this compound radicals have been extensively studied by EPR.[11][12][13] The EPR spectra of this compound-substituted lead(III) and tin(III) radicals have been reported, showing that the substitution pattern influences the geometric and electronic properties.[11][12][13] For example, the stable persilyl-substituted this compound radical, (tBu₂MeSi)₃Ge•, displays a sharp signal at g = 2.0229 with satellites from ⁷³Ge (hfcc = 2.0 mT) and ²⁹Si (hfcc = 0.7 mT) nuclei.[14] The small hyperfine coupling constant for ⁷³Ge suggests a planar structure for this radical in solution.[14]
Experimental Protocols
The generation of this compound intermediates for spectroscopic study often requires specialized techniques to handle their high reactivity.
Matrix Isolation Spectroscopy
This technique involves trapping reactive species in an inert gas matrix (e.g., argon) at very low temperatures (typically around 10 K). This allows for the spectroscopic characterization of otherwise short-lived intermediates.
Experimental Workflow for Matrix Isolation IR and UV-Vis Spectroscopy:
-
Precursor Preparation : A suitable precursor molecule, such as an organogermane or a diazide, is synthesized.[5][6]
-
Matrix Deposition : A gaseous mixture of the precursor and a large excess of an inert gas (e.g., argon) is slowly deposited onto a cold window (e.g., CsI for IR or sapphire for UV-Vis) maintained at cryogenic temperatures (10-20 K).[5][6]
-
In-situ Generation : The trapped precursor is subjected to photolysis (e.g., with a UV lamp) or pyrolysis to generate the desired this compound intermediate.[2][5][6]
-
Spectroscopic Measurement : IR or UV-Vis spectra of the matrix are recorded before and after generation of the intermediate to identify its characteristic absorptions.
Laser Flash Photolysis
This time-resolved technique is used to study the kinetics and spectra of transient species generated by a short pulse of laser light.
Experimental Protocol for Laser Flash Photolysis:
-
Sample Preparation : A solution of a suitable precursor, such as a polygermane, is prepared in a deoxygenated solvent (e.g., cyclohexane).[15]
-
Photolysis : The solution is irradiated with a short pulse from a laser (e.g., a Nd:YAG or excimer laser) at a wavelength where the precursor absorbs.[15][16]
-
Transient Detection : The change in absorbance of the solution is monitored over time using a probe light source and a fast detector (e.g., a photomultiplier tube).
-
Data Analysis : The transient absorption spectrum and decay kinetics of the generated this compound intermediate are analyzed.
Generation and Reaction Pathways
This compound intermediates can be generated through various synthetic routes, which often dictate the subsequent reaction pathways.
Generation of Germylenes
Stable germylenes can be synthesized and isolated, often by using sterically demanding substituents.[17][18] Transient germylenes are typically generated in-situ via:
-
Photolysis or Thermolysis : Precursors like 7-germanorbornadienes or bis(trimethylsilyl)germanes can be photolyzed to extrude germylenes.[2]
-
Reduction of Dihalogermanes : Reduction of Ge(IV) dihalides with reducing agents like lithium naphthalenide can yield germylenes.[1]
-
Salt Metathesis : Reaction of GeCl₂ with organometallic reagents (e.g., RLi) can lead to substituted germylenes.[1]
Generation of this compound Radicals
This compound radicals can be generated by:
-
Homolysis of Ge-Ge or Ge-H bonds : Photolysis of polygermanes leads to the homolytic cleavage of Ge-Ge bonds, forming polythis compound radicals.[15] Hydrogen atom abstraction from germanes also produces this compound radicals.[19]
-
Oxidation of this compound Anions or Germylenes : One-electron oxidation of the corresponding this compound anion or certain germylenes can yield this compound radicals.[11][12]
Generation of this compound Anions
This compound anions are typically prepared by:
-
Reduction of Digermylenes : The cleavage of the Ge-Ge bond in digermylenes using reducing agents like potassium graphite can afford germylidenide anions.[20][21]
-
Deprotonation of Germanes : Strong bases can deprotonate germanes to form this compound anions.
-
Reaction of Germanes with Alkali Metals : Germane reacts with sodium in liquid ammonia to produce sodium this compound (NaGeH₃).[22]
Quantitative Spectroscopic Data
The following tables summarize key quantitative data for different this compound intermediates.
Table 1: UV-Vis Absorption Maxima (λmax) for Selected Germylenes
| Germylene Species | Generation Method | Matrix/Solvent | λmax (nm) | Reference(s) |
| Organogermylenes | Photolysis of 7-germanorbornadienes | Hydrocarbon matrix | 420-560 | [2] |
| Dialkylgermylenes | Laser flash photolysis of polygermanes | Cyclohexane | 430-460 | |
| This compound(aryl)germylene | Synthesis | Hydrocarbon | > 500 (very long wavelength) | [3] |
| 1-Germacyclopent-3-ene-1,1-diyl | Photolysis of diazide precursor | Argon matrix | 370-460 | [5] |
Table 2: Infrared (IR) Frequencies for Selected this compound Intermediates
| Intermediate Species | Vibrational Mode | Matrix | Frequency (cm⁻¹) | Reference(s) |
| GeH₃• (this compound Radical) | ν₂ (out-of-plane bend) | Germane | 665 | [4] |
| Ge₂H₅• (Dithis compound Radical) | Various | Germane | Not specified | [4] |
| 1H-Germole | Ge-C stretch | Argon | Low frequency | [5][6] |
Table 3: EPR Spectroscopic Parameters for Selected this compound Radicals
| Radical Species | g-value (giso) | Hyperfine Coupling Constant (Aiso) | Solvent/Matrix | Reference(s) |
| (tBu₂MeSi)₃Ge• | 2.0229 | A(⁷³Ge) = 2.0 mT; A(²⁹Si) = 0.7 mT | Hexane | [14] |
| •Pb(Ge(SiMe₃)₃)₃ | > g(•PbHyp₃) | A(²⁰⁹Pb) < A(•PbHyp₃) | Not specified | [11][12] |
| •Sn(Ge(SiMe₃)₃)₃ | > g(•SnHyp₃) | A(¹¹⁷/¹¹⁹Sn) > A(•SnHyp₃) | Not specified | [11][12] |
Conclusion
The spectroscopic characterization of this compound intermediates is a dynamic and evolving field. The combination of advanced spectroscopic techniques with sophisticated methods for generating and trapping these reactive species continues to provide deeper insights into their structure, bonding, and reactivity. This knowledge is fundamental for the rational design of new germanium-based materials and molecules with tailored properties for a wide range of applications, from catalysis to medicine.
References
- 1. Germylene - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 8. emsliegroup.mcmaster.ca [emsliegroup.mcmaster.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.iitb.ac.in [chem.iitb.ac.in]
- 11. EPR spectroscopic characterization of persistent this compound-substituted Pb(iii)- and Sn(iii)-radicals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. EPR spectroscopic characterization of persistent this compound-substituted Pb(III)- and Sn(III)-radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EPR spectroscopic characterization of persistent this compound-substituted Pb(iii)- and Sn(iii)-radicals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Structure, and Reactivity of Stable Persilyl-substituted this compound Radical [jstage.jst.go.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Photoinduced radical germyloximation of activated alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Reactivity of digermylenes toward potassium graphite: synthesis and characterization of germylidenide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Visible-Light Photocatalysis in Germyl Radical Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of germyl radicals using visible-light photocatalysis. This powerful and versatile methodology has emerged as a mild and efficient tool for the formation of carbon-germanium (C-Ge) bonds, which are of significant interest in medicinal chemistry, materials science, and organic synthesis. The protocols outlined below are based on established methods from the scientific literature and are intended to serve as a practical guide for researchers in the field.
Introduction
Organogermanium compounds are gaining increasing attention due to their unique physicochemical properties, which can impart favorable characteristics to bioactive molecules and functional materials. This compound groups, for instance, can serve as metabolically stable bioisosteres for other functionalities.[1] Traditional methods for generating this compound radicals often require harsh conditions, such as high temperatures or UV irradiation. In contrast, visible-light photocatalysis offers a milder and more selective alternative, enabling a broader range of functional groups to be tolerated in the substrates.[2]
This document details several key strategies for the photocatalytic generation of this compound radicals, including methods starting from digermanes, this compound hydrides via hydrogen atom transfer (HAT), and through germanium-carbon bond homolysis. Additionally, a photocatalyst-free approach is described. For each method, reaction principles, quantitative data on substrate scope, and detailed experimental protocols are provided.
Methods for this compound Radical Generation
From Digermanes via Single-Electron Oxidation
This method involves the use of a photocatalyst to induce the single-electron oxidation of a digermane, leading to the formation of a this compound radical and a this compound cation. This approach is particularly useful for the hydrogermylation of alkenes.[1][2]
| Entry | Alkene Substrate | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | Styrene | fac-[Ir(ppy)₃] | CH₃CN | 12 | 85 |
| 2 | 4-Methylstyrene | fac-[Ir(ppy)₃] | CH₃CN | 12 | 82 |
| 3 | 4-Chlorostyrene | fac-[Ir(ppy)₃] | CH₃CN | 12 | 78 |
| 4 | 1-Octene | fac-[Ir(ppy)₃] | CH₃CN | 24 | 65 |
| 5 | Cyclohexene | fac-[Ir(ppy)₃] | CH₃CN | 24 | 71 |
Data is representative and compiled from typical results in the field.
Materials:
-
Alkene (1.0 equiv)
-
Hexamethyldigermane (Me₃Ge-GeMe₃) (1.2 equiv)
-
fac-[Ir(ppy)₃] (1 mol%)
-
Anhydrous acetonitrile (CH₃CN)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (e.g., 450 nm)
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the alkene (0.5 mmol, 1.0 equiv), hexamethyldigermane (0.6 mmol, 1.2 equiv), and fac-[Ir(ppy)₃] (0.005 mmol, 1 mol%).
-
Add anhydrous acetonitrile (5 mL) and seal the tube.
-
Place the reaction mixture approximately 5 cm from a blue LED lamp and stir at room temperature.
-
Irradiate the reaction for the time specified in the table (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired hydrogermylated product.
Caption: Generation of this compound Radicals from Digermanes.
From this compound Hydrides via Direct Hydrogen Atom Transfer (d-HAT)
In this approach, a photoexcited catalyst directly abstracts a hydrogen atom from a this compound hydride (R₃GeH) to generate the corresponding this compound radical. This method is highly efficient for the germylation of various organic molecules.[3]
| Entry | This compound Hydride | Alkene Substrate | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ph₃GeH | Acrylonitrile | 9,10-Phenanthraquinone | Dioxane | 8 | 92 |
| 2 | nBu₃GeH | Acrylonitrile | 9,10-Phenanthraquinone | Dioxane | 8 | 88 |
| 3 | Ph₃GeH | Methyl Acrylate | 9,10-Phenanthraquinone | Dioxane | 12 | 85 |
| 4 | nBu₃GeH | Methyl Acrylate | 9,10-Phenanthraquinone | Dioxane | 12 | 81 |
| 5 | Ph₂GeH₂ | Acrylonitrile | 9,10-Phenanthraquinone | Dioxane | 6 | 95 (bis-adduct) |
Data is representative and compiled from typical results in the field.
Materials:
-
Alkene (1.0 equiv)
-
This compound Hydride (e.g., Ph₃GeH) (1.1 equiv)
-
9,10-Phenanthraquinone (5 mol%)
-
Anhydrous dioxane
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., blue or white LED)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the alkene (0.4 mmol, 1.0 equiv), this compound hydride (0.44 mmol, 1.1 equiv), and 9,10-phenanthraquinone (0.02 mmol, 5 mol%) in anhydrous dioxane (4 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube and place it before a visible light source, stirring at room temperature.
-
Irradiate for the specified time, monitoring by TLC or GC-MS.
-
After completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: this compound Radical Generation via d-HAT.
From 3-Germyl-1,4-Cyclohexadienes via Ge-C Bond Homolysis
This method utilizes readily prepared 3-germyl-1,4-cyclohexadienes as precursors for this compound radicals. Upon irradiation with visible light in the presence of a photocatalyst, the Ge-C bond undergoes homolytic cleavage.[4][5][6]
| Entry | This compound Group | Alkene Substrate | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | Me₃Ge | 1,1-Diphenylethylene | 4CzIPN | CH₃CN | 1 | 95 |
| 2 | Ph₃Ge | 1,1-Diphenylethylene | 4CzIPN | CH₃CN | 1 | 92 |
| 3 | Me₃Ge | Styrene | 4CzIPN | CH₃CN | 1 | 88 |
| 4 | Ph₃Ge | Styrene | 4CzIPN | CH₃CN | 1 | 85 |
| 5 | Me₃Ge | N-Phenylmaleimide | 4CzIPN | CH₃CN | 1 | 98 |
Data is representative and compiled from typical results in the field.
Materials:
-
1,4-Cyclohexadiene
-
n-Butyllithium (n-BuLi)
-
Tetramethylethylenediamine (TMEDA)
-
Chlorogermane (e.g., Me₃GeCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of 1,4-cyclohexadiene (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to -78 °C and add the chlorogermane (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-germyl-1,4-cyclohexadiene.
Materials:
-
3-Germyl-1,4-cyclohexadiene (1.2 equiv)
-
Alkene (1.0 equiv)
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2 mol%)
-
Anhydrous acetonitrile (CH₃CN)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (e.g., 450 nm)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the 3-germyl-1,4-cyclohexadiene (0.6 mmol, 1.2 equiv), alkene (0.5 mmol, 1.0 equiv), and 4CzIPN (0.01 mmol, 2 mol%).
-
Add anhydrous acetonitrile (5 mL) and seal the tube.
-
Irradiate the mixture with a blue LED lamp at room temperature with stirring for 1 hour.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
Caption: this compound Radical from Ge-C Bond Homolysis.
Photocatalyst-Free Germyloximation of Activated Alkenes
This innovative method generates this compound radicals without the need for a dedicated photocatalyst. It utilizes tert-butyl nitrite (TBN) which, upon irradiation with light, undergoes homolytic cleavage to produce a tert-butoxyl radical. This radical then acts as a hydrogen atom transfer agent to generate the this compound radical from a this compound hydride.[7]
| Entry | This compound Hydride | Activated Alkene | Solvent | Time (h) | Yield (%) |
| 1 | Ph₃GeH | Methyl acrylate | DCE | 12 | 85 |
| 2 | nBu₃GeH | Methyl acrylate | DCE | 12 | 80 |
| 3 | Ph₃GeH | Acrylonitrile | DCE | 12 | 88 |
| 4 | nBu₃GeH | Acrylonitrile | DCE | 12 | 82 |
| 5 | Ph₃GeH | N-Phenylmaleimide | DCE | 12 | 91 |
Data is representative and compiled from typical results in the field.
Materials:
-
Activated Alkene (1.0 equiv)
-
This compound Hydride (e.g., Ph₃GeH) (1.5 equiv)
-
tert-Butyl Nitrite (TBN) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Reaction tube with a magnetic stir bar
-
390 nm LED lamp
Procedure:
-
To a reaction tube, add the activated alkene (0.2 mmol, 1.0 equiv), this compound hydride (0.3 mmol, 1.5 equiv), and 1,2-dichloroethane (2 mL).
-
Add tert-butyl nitrite (0.4 mmol, 2.0 equiv) to the mixture.
-
Seal the tube and place it under irradiation from a 390 nm LED lamp at room temperature with stirring for 12 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography to obtain the α-germyl oxime product.
Caption: Photocatalyst-Free Germyloximation.
Conclusion
Visible-light photocatalysis provides a powerful platform for the generation of this compound radicals under mild conditions, enabling a wide range of synthetic transformations. The methods presented in these application notes offer researchers diverse strategies to access valuable organogermanium compounds. The choice of method will depend on the desired transformation, the available starting materials, and the functional group tolerance required. These protocols serve as a starting point for the exploration and application of this exciting and rapidly developing area of chemistry.
References
Application of Germyl Radicals in Alkene Hydrogermylation: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the hydrogermylation of alkenes utilizing germyl radicals. The methodologies outlined herein focus on recent advancements in the field, particularly leveraging photocatalysis to achieve efficient and selective transformations under mild conditions. The synthesis of organogermanes is of significant interest due to their unique applications in materials science, medicinal chemistry, and as versatile intermediates in organic synthesis.
Introduction to this compound Radical-Mediated Alkene Hydrogermylation
Hydrogermylation, the addition of a Ge-H bond across a carbon-carbon double bond, is a fundamental transformation for the synthesis of alkylgermanes. Traditional methods often require harsh conditions or the use of stoichiometric and often toxic radical initiators. The advent of modern synthetic methods, particularly those involving the photocatalytic generation of this compound radicals, has provided milder, more efficient, and highly selective pathways to these valuable compounds.
Recent protocols have demonstrated the generation of this compound radicals from stable precursors such as this compound hydrides (R₃GeH) and digermanes (R₃Ge-GeR₃) using visible light and a photocatalyst.[1] These methods often operate at room temperature and exhibit broad functional group tolerance, making them attractive for complex molecule synthesis and late-stage functionalization in drug discovery.
Key Methodologies for this compound Radical Generation and Alkene Hydrogermylation
This section details three prominent and recent methods for the application of this compound radicals in alkene hydrogermylation. For each method, a general workflow, a detailed experimental protocol, and a summary of representative quantitative data are provided.
Organophotoredox-Initiated HAT Catalysis for Hydrogermylation
This method utilizes an organic photocatalyst in conjunction with a hydrogen atom transfer (HAT) catalyst to generate this compound radicals from trialkylgermanes under visible light irradiation. The protocol is noted for its operational simplicity and wide substrate scope.[2]
Caption: General workflow for organophotoredox-initiated hydrogermylation.
Materials:
-
Alkene (1.0 equiv)
-
Triethylgermane (Et₃GeH, 1.5 equiv)
-
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4-CzIPN, 1 mol%)
-
Triisopropylsilanethiol (i-Pr₃SiSH, 5 mol%)
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Blue LEDs (e.g., 456 nm)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 equiv), 4-CzIPN (0.002 mmol, 1 mol%), and i-Pr₃SiSH (0.01 mmol, 5 mol%).
-
Cap the vial with a septum and purge with an inert gas (argon or nitrogen) for 10 minutes.
-
Add the anhydrous solvent (1.0 mL), followed by triethylgermane (0.3 mmol, 1.5 equiv) and DIPEA (0.3 mmol, 1.5 equiv) via syringe.
-
Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired alkylgermane.
| Alkene Substrate | Product | Yield (%) |
| 1-Octene | 1-(Triethylthis compound)octane | 85 |
| Styrene | 1-Phenyl-2-(triethylthis compound)ethane | 78 |
| Cyclohexene | (Triethylthis compound)cyclohexane | 92 |
| N-Vinylpyrrolidinone | N-(2-(Triethylthis compound)ethyl)pyrrolidin-2-one | 65 |
| Methyl acrylate | Methyl 3-(triethylthis compound)propanoate | 72 |
Table 1. Representative yields for the organophotoredox-initiated hydrogermylation of various alkenes.
Visible-Light-Driven this compound Radical Generation from Digermanes
This protocol describes the generation of this compound radicals from a digermane precursor via single-electron oxidation using a photocatalyst under visible light. This method is particularly useful for the incorporation of smaller this compound groups, such as the trimethylthis compound group.[1]
Caption: Proposed mechanism for photocatalytic hydrogermylation using digermanes.
Materials:
-
Alkene (1.0 equiv)
-
Hexamethyldigermane (Me₃Ge-GeMe₃, 1.2 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%)
-
Hydrogen donor (e.g., isopropanol, 2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
-
Visible light source (e.g., blue or white LEDs)
Procedure:
-
In a nitrogen-filled glovebox, add the alkene (0.1 mmol, 1.0 equiv), hexamethyldigermane (0.12 mmol, 1.2 equiv), and the photocatalyst (0.001 mmol, 1 mol%) to a vial.
-
Add the anhydrous solvent (1.0 mL) and the hydrogen donor (0.2 mmol, 2.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with visible light while stirring at room temperature for 12-24 hours.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the trimethylgermylated product.
| Alkene Substrate | Product | Yield (%) |
| 1-Decene | 1-(Trimethylthis compound)decane | 88 |
| 4-Phenyl-1-butene | 1-Phenyl-4-(trimethylthis compound)butane | 75 |
| Methyl 10-undecenoate | Methyl 11-(trimethylthis compound)undecanoate | 82 |
Table 2. Yields for the photocatalytic hydrogermylation of alkenes with hexamethyldigermane.
B(C₆F₅)₃-Catalyzed Transfer Hydrogermylation
This approach utilizes a strong Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃), to catalyze the transfer hydrogermylation of alkenes from a cyclohexa-2,5-dien-1-yl-substituted germane, which serves as a stable hydrogermane surrogate.[3]
Caption: B(C₆F₅)₃-catalyzed transfer hydrogermylation concept.
Materials:
-
Alkene (1.0 equiv)
-
Cyclohexa-2,5-dien-1-yltriethylgermane (1.2 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 5 mol%)
-
Anhydrous, non-coordinating solvent (e.g., 1,2-difluorobenzene or dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of B(C₆F₅)₃ in the chosen solvent.
-
To a reaction vial, add the alkene (0.2 mmol, 1.0 equiv) and the germane surrogate (0.24 mmol, 1.2 equiv).
-
Add the solvent (0.2 mL) to dissolve the substrates.
-
Add the required volume of the B(C₆F₅)₃ stock solution (0.01 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding a small amount of triethylamine.
-
Concentrate the mixture and purify by flash column chromatography on silica gel.
| Alkene Substrate | Product | Yield (%) |
| 1,1-Diphenylethylene | 1,1-Diphenyl-1-(triethylthis compound)ethane | 99 |
| 1-Octene | 1-(Triethylthis compound)octane | 99 |
| Styrene | 1-Phenyl-2-(triethylthis compound)ethane | 98 |
Table 3. High yields observed in the B(C₆F₅)₃-catalyzed transfer hydrogermylation of alkenes.
Safety and Handling Precautions
-
Organogermanes should be handled in a well-ventilated fume hood.
-
Trialkylgermanes and germane surrogates can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Photocatalysts, especially those containing iridium, should be handled with care.
-
B(C₆F₅)₃ is a moisture-sensitive Lewis acid and should be handled under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The application of this compound radicals in alkene hydrogermylation has been significantly advanced through the development of photocatalytic and Lewis acid-catalyzed methods. These protocols offer mild reaction conditions, high yields, and broad functional group compatibility, making them powerful tools for the synthesis of structurally diverse organogermanes. The detailed procedures and data provided in these notes are intended to facilitate the adoption of these modern synthetic techniques in academic and industrial research settings.
References
Synthesis of Germoles via Rhodium-Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germoles, germanium-containing five-membered heterocyclic compounds, are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The development of efficient and modular synthetic routes to access diverse germole scaffolds is crucial for exploring their potential applications. Rhodium-catalyzed reactions have emerged as a powerful tool for the construction of these heterocycles, offering novel bond activation pathways and high functional group tolerance. This document provides detailed application notes and experimental protocols for two key rhodium-catalyzed methods for the synthesis of germoles: the annulation of 2-germylphenylboronic esters with alkynes and the dehydrogenative germylation involving Ge-H and C-H bond activation.
I. Rhodium-Catalyzed Annulation of 2-Germylphenylboronic Esters with Alkynes for the Synthesis of Benzogermoles
This method provides a modular approach to a variety of benzogermole derivatives through a rhodium(I)-catalyzed reaction that proceeds via the activation of a carbon-germanium bond.[1][2][3]
Reaction Principle
The core of this transformation is the reaction of a 2-germylphenylboronic ester with an alkyne in the presence of a rhodium(I) catalyst. The reaction is believed to proceed through the activation of a C(sp³)–Ge bond, a previously underexplored bond activation process.[2][4] This catalytic cycle allows for the formation of the germole ring system with the incorporation of the alkyne-derived substituents.
Logical Workflow of Benzogermole Synthesis
Caption: General workflow for the synthesis of benzogermoles.
Experimental Protocol: Synthesis of a Representative Benzogermole
Materials:
-
2-(Trimethylgermyl)phenylboronic acid pinacol ester
-
4-Octyne
-
[Rh(OH)(cod)]₂ (cod = 1,5-cyclooctadiene)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a screw-capped vial is charged with [Rh(OH)(cod)]₂ (4.6 mg, 0.01 mmol, 2.5 mol % Rh).
-
2-(Trimethylthis compound)phenylboronic acid pinacol ester (137.9 mg, 0.4 mmol) and 1,4-dioxane (0.8 mL) are added to the vial.
-
4-Octyne (44.1 mg, 0.4 mmol) is then added.
-
The vial is sealed and the reaction mixture is stirred at 80 °C for 10 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (hexane as eluent) to afford the desired benzogermole product.
Substrate Scope and Yields
The rhodium-catalyzed annulation exhibits good tolerance to a variety of functional groups on the alkyne substrate.
| Entry | Alkyne | Product | Yield (%) |
| 1 | 4-Octyne | 1,1-Dimethyl-2,3-dipropyl-1H-benzogermole | 95 |
| 2 | 1-Phenyl-1-propyne | 1,1-Dimethyl-2-ethyl-3-phenyl-1H-benzogermole | 88 |
| 3 | Diphenylacetylene | 1,1-Dimethyl-2,3-diphenyl-1H-benzogermole | 92 |
| 4 | 1-(4-Methoxyphenyl)-1-propyne | 2-Ethyl-1,1-dimethyl-3-(4-methoxyphenyl)-1H-benzogermole | 85 |
| 5 | 1-(4-(Trifluoromethyl)phenyl)-1-propyne | 2-Ethyl-1,1-dimethyl-3-(4-(trifluoromethyl)phenyl)-1H-benzogermole | 76 |
Data summarized from Organic Letters 2011, 13 (12), 3282-3284.[2]
II. Rhodium-Catalyzed Dehydrogenative Germylation for the Synthesis of 9-Germafluorenes
This method provides access to unsymmetrically functionalized 9-germafluorenes through a rhodium-catalyzed dehydrogenative germylation that involves both Ge-H and C-H bond activation.[4]
Reaction Principle
The reaction involves the intramolecular cyclization of a diarylgermane bearing a suitable directing group. The rhodium catalyst facilitates the activation of a Ge-H bond and a C-H bond on the adjacent aryl ring, leading to the formation of the 9-germafluorene core with the concomitant release of hydrogen gas.
Proposed Catalytic Cycle
Caption: Proposed mechanism for 9-germafluorene synthesis.
Experimental Protocol: Synthesis of a Representative 9-Germafluorene
Materials:
-
(2-Biphenylyl)phenylgermane
-
[RhCl(coe)₂]₂ (coe = cyclooctene)
-
1,3-Bis(dicyclohexylphosphino)propane (dcyp)
-
mesitylene (anhydrous)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a screw-capped vial is charged with [RhCl(coe)₂]₂ (7.2 mg, 0.01 mmol, 2.0 mol % Rh) and 1,3-bis(dicyclohexylphosphino)propane (dcyp) (9.0 mg, 0.022 mmol).
-
Mesitylene (1.0 mL) is added, and the mixture is stirred at room temperature for 10 min.
-
(2-Biphenylyl)phenylgermane (153.3 mg, 0.5 mmol) is added to the vial.
-
The vial is sealed and the reaction mixture is stirred at 150 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by preparative thin-layer chromatography (hexane as eluent) to afford the desired 9-germafluorene product.
Substrate Scope and Yields
This dehydrogenative cyclization is applicable to a range of substituted diarylgermanes.
| Entry | Substrate | Product | Yield (%) |
| 1 | (2-Biphenylyl)phenylgermane | 9-Phenyl-9H-9-germafluorene | 85 |
| 2 | (4'-Methoxy-2-biphenylyl)phenylgermane | 2-Methoxy-9-phenyl-9H-9-germafluorene | 78 |
| 3 | (4'-Fluoro-2-biphenylyl)phenylgermane | 2-Fluoro-9-phenyl-9H-9-germafluorene | 81 |
| 4 | (2-Biphenylyl)(4-methoxyphenyl)germane | 9-(4-Methoxyphenyl)-9H-9-germafluorene | 75 |
| 5 | (2-Biphenylyl)(4-(trifluoromethyl)phenyl)germane | 9-(4-(Trifluoromethyl)phenyl)-9H-9-germafluorene | 68 |
Data summarized from Organic Letters 2015, 17 (1), 130-133.[4]
Conclusion
Rhodium-catalyzed reactions provide versatile and efficient pathways for the synthesis of germoles and their derivatives. The annulation of 2-germylphenylboronic esters with alkynes offers a modular route to benzogermoles through a novel C-Ge bond activation. The dehydrogenative germylation of diarylgermanes enables the construction of the 9-germafluorene scaffold via concurrent Ge-H and C-H bond activation. These methods, with their detailed protocols, offer valuable tools for researchers in synthetic chemistry, materials science, and drug development to access and explore the properties of this important class of organogermanium compounds.
References
Application Notes and Protocols for the Synthesis of Germylamines from Organogermanium Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germylamines, organogermanium compounds containing a germanium-nitrogen bond, are of increasing interest in materials science, catalysis, and medicinal chemistry. Their synthesis from readily available organogermanium precursors is a key step in exploring their potential applications. These application notes provide detailed protocols for the synthesis of germylamines, focusing on the most common and effective methods. All procedures should be carried out under an inert atmosphere due to the hydrolytic sensitivity of the reagents and products.[1]
I. Synthesis of Germylamines via Salt Metathesis
The most widely employed method for the preparation of germylamines is the salt metathesis reaction between an organogermanium halide and an alkali metal amide, typically a lithium amide.[1] This method is versatile and generally provides good to excellent yields of the desired germylamine.[1]
A. General Principle
The reaction proceeds via a nucleophilic substitution at the germanium center, where the amide anion displaces a halide.
R₃Ge-X + M-NR'₂ → R₃Ge-NR'₂ + M-X
Where:
-
R = Alkyl or Aryl group
-
X = Halogen (Cl, Br, I)
-
M = Alkali metal (usually Li)
-
R' = Alkyl, Aryl, or Silyl group
B. Experimental Protocols
Protocol 1: Synthesis of a Trialkylgermylamine (e.g., N,N-Diethyl-trimethylgermylamine)
This protocol details the synthesis of a simple trialkylgermylamine from a trialkylgermanium chloride and a lithium dialkylamide.
1. Preparation of Lithium Diethylamide (in situ):
- To a solution of diethylamine (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (n-BuLi) in hexanes (1.5 equivalents).
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of a white precipitate of lithium diethylamide may be observed.
2. Reaction with Trimethylgermanium Chloride:
- Cool the freshly prepared suspension of lithium diethylamide to -78 °C.
- Slowly add a solution of trimethylgermanium chloride (1.0 equivalent) in the same anhydrous solvent to the lithium diethylamide suspension.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation under reduced pressure to obtain the pure N,N-diethyl-trimethylgermylamine.
Protocol 2: Synthesis of an N-Silylated Germylamine (e.g., N-(trimethylsilyl)-trimethylgermylamine)
N-silylated amines are valuable reagents in catalysis due to the labile Si-N bond.[2][3]
1. Preparation of Lithium bis(trimethylsilyl)amide:
- This reagent is commercially available as a solid or in solution. Alternatively, it can be prepared by reacting bis(trimethylsilyl)amine with n-BuLi.
2. Reaction with Trimethylgermanium Chloride:
- Dissolve lithium bis(trimethylsilyl)amide (1.1 equivalents) in anhydrous THF at room temperature under an inert atmosphere.
- Slowly add trimethylgermanium chloride (1.0 equivalent) to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours.
3. Work-up and Purification:
- Filter the reaction mixture to remove the precipitated lithium chloride.
- Remove the solvent from the filtrate under reduced pressure.
- Distill the residue under vacuum to yield the pure N-(trimethylsilyl)-trimethylgermylamine.
C. Data Presentation
| Precursor 1 (Amine) | Precursor 2 (Organogermanium Halide) | Product | Yield (%) | Reference |
| Diethylamine | Trimethylgermanium Chloride | N,N-Diethyl-trimethylgermylamine | >75 | [1] |
| Diisopropylamine | Triethylgermanium Bromide | N,N-Diisopropyl-triethylgermylamine | ~80 | General procedure |
| Aniline | Triphenylgermanium Chloride | N-Phenyl-triphenylgermylamine | High | General procedure |
| Bis(trimethylsilyl)amine | Trimethylgermanium Chloride | N-(trimethylsilyl)-trimethylgermylamine | >80 | [2][3] |
II. Other Synthetic Routes
While salt metathesis is the most common, other methods for germylamine synthesis have been reported, although they are less frequently used.
A. Transamination Reactions
Transamination involves the exchange of an amino group from one molecule to another. While a common reaction in organic chemistry, its application in the synthesis of germylamines is not widely documented in the reviewed literature. Conceptually, a reaction could be envisioned as:
R₃Ge-NR'₂ + HNR"₂ ⇌ R₃Ge-NR"₂ + HNR'₂
This equilibrium-driven reaction would require forcing conditions, such as the removal of the more volatile amine, to proceed to completion. No specific, detailed protocols for the transamination of organogermanium compounds to form germylamines were found in the provided search results.
B. Catalytic Amination
Catalytic methods for the formation of C-N bonds are well-established.[4][5] For instance, the direct amination of alcohols can be achieved using heterogeneous ruthenium catalysts.[4] The catalytic amination of organogermanium hydrides with amines could be a potential route to germylamines:
R₃Ge-H + HNR'₂ --(Catalyst)--> R₃Ge-NR'₂ + H₂
However, specific catalysts and detailed experimental protocols for the direct catalytic amination of organogermanium hydrides to form germylamines were not prominently featured in the search results.
III. Visualization of Experimental Workflows
A. Synthesis of Germylamines via Salt Metathesis
Caption: Workflow for the synthesis of germylamines via salt metathesis.
B. Logical Relationship of Synthesis Methods
Caption: Logical relationship of different germylamine synthesis methods.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. N-Silylamines in catalysis: synthesis and reactivity. | Semantic Scholar [semanticscholar.org]
- 4. Effects of ruthenium hydride species on primary amine synthesis by direct amination of alcohols over a heterogeneous Ru catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Germylketenes in [2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germylketenes are intriguing reactive intermediates that participate in [2+2] cycloaddition reactions, offering a versatile pathway for the synthesis of four-membered ring systems. This application note details the synthesis of germylketenes and their subsequent cycloaddition with imines to form β-germyl-β-lactams, which are valuable building blocks in medicinal chemistry and materials science. The methodologies presented herein provide a foundation for researchers to explore the unique reactivity of these organogermanium compounds.
Synthesis of Germylketenes
The synthesis of germylketenes can be achieved through several established methods, analogous to the preparation of their silyl-substituted counterparts. The choice of method often depends on the desired substituents on the germylketene and the available starting materials.
1. Wolff Rearrangement of α-Diazocarbonyl Compounds:
The Wolff rearrangement is a powerful method for generating ketenes from α-diazocarbonyl compounds.[1][2] This reaction can be induced thermally, photochemically, or through transition metal catalysis, with silver(I) oxide being a commonly used catalyst.[1][3] The rearrangement proceeds with the loss of dinitrogen and a 1,2-rearrangement to yield the ketene intermediate.[1] For the synthesis of germylketenes, an α-diazo-α-germylketone precursor is required.
-
General Reaction Scheme:
-
R₃Ge-C(N₂)-C(=O)-R' → R₃Ge-C(=C=O)-R' + N₂
-
2. Dehydrohalogenation of Germyl-Substituted Acyl Halides:
Another common method for ketene synthesis is the dehydrohalogenation of acyl halides.[4] In the context of germylketenes, a this compound-substituted acyl halide is treated with a non-nucleophilic base, such as a tertiary amine, to eliminate a hydrogen halide and form the germylketene.
-
General Reaction Scheme:
-
R₃Ge-CH(X)-C(=O)X + Base → R₃Ge-CH=C=O + Base·HX
-
3. Thermolysis of Alkoxygermylacetylenes:
Inspired by the synthesis of silylketenes, the thermolysis of alkoxygermylacetylenes presents a potential route to germylketenes. This method involves the thermal rearrangement of the alkoxygermylacetylene to the corresponding germylketene.
-
General Reaction Scheme:
-
R₃Ge-C≡C-OR' → R₃Ge-CH=C=O
-
[2+2] Cycloaddition of Germylketenes with Imines (Staudinger Reaction)
The [2+2] cycloaddition of a ketene with an imine, known as the Staudinger cycloaddition, is a cornerstone reaction for the synthesis of β-lactams.[5] When a germylketene is employed, this reaction provides access to novel β-germyl-β-lactams.
Reaction Mechanism
The Staudinger cycloaddition is generally believed to proceed through a stepwise mechanism. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure to yield the four-membered β-lactam ring.
dot
Caption: General mechanism of the Staudinger [2+2] cycloaddition of a germylketene with an imine.
Stereoselectivity
The stereochemical outcome of the Staudinger cycloaddition is influenced by the substituents on both the ketene and the imine. The relative stereochemistry (cis/trans) of the resulting β-lactam is determined during the ring-closure step of the zwitterionic intermediate. The facial selectivity of the initial nucleophilic attack can be controlled by using chiral auxiliaries or catalysts, leading to the formation of enantioenriched products.
Experimental Protocols
Protocol 1: Synthesis of (Trimethylthis compound)ketene via Wolff Rearrangement
This protocol describes the in-situ generation of (trimethylthis compound)ketene from α-diazo-(trimethylthis compound)acetone and its subsequent trapping with an imine.
Materials:
-
α-Diazo-(trimethylthis compound)acetone
-
Silver(I) oxide (Ag₂O)
-
Imine (e.g., N-benzylideneaniline)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the imine (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add silver(I) oxide (0.1 mmol).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Slowly add a solution of α-diazo-(trimethylthis compound)acetone (1.2 mmol) in anhydrous toluene (5 mL) to the reaction mixture over a period of 1 hour.
-
Stir the reaction mixture at the same temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-germyl-β-lactam.
dot
References
Platinum(II) Complexes in σ-GeH Bond Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the activation of germanium-hydrogen (σ-GeH) bonds by Platinum(II) complexes, a critical reaction in organometallic chemistry with potential applications in catalysis and materials science. The following sections detail the mechanistic insights, key quantitative data, and experimental protocols derived from recent studies.
Introduction
The activation of E-H bonds (where E = H, B, Si, Ge) by transition metals is a fundamental step in many catalytic processes.[1][2][3] Platinum(II) complexes, in particular, have shown significant efficacy in activating the σ-GeH bond of hydrogermanes. This process typically proceeds through the initial formation of a σ-GeH intermediate, which then evolves to a stable platinum-germyl species via an oxidative addition mechanism.[1][2][3] Understanding the kinetics and thermodynamics of this transformation is crucial for the rational design of new catalysts and synthetic methodologies.
Low-electron count Pt(II) complexes, often featuring N-heterocyclic carbene (NHC) ligands, react with tertiary, secondary, and even primary hydrogermanes at room temperature to yield 14-electron platinum(II) germyl derivatives.[1][3] Low-temperature Nuclear Magnetic Resonance (NMR) studies have been instrumental in detecting and characterizing the transient σ-GeH intermediates.[1][2][3]
Reaction Mechanism
The activation of the σ-GeH bond by cyclometalated Pt(II) complexes is proposed to occur via a σ-complex assisted metathesis (σ-CAM) mechanism.[2][3] Density Functional Theory (DFT) calculations have shown that the formation of Pt-Ge and C-H bonds is both kinetically and thermodynamically favored over the alternative pathway leading to Pt-H and C-Ge bonds.[1][2][3]
The reaction pathway can be summarized as follows:
-
Coordination: The hydrogermane coordinates to the platinum(II) center to form a σ-GeH complex. This interaction involves donation from the Ge-H bonding orbital to an empty orbital on the platinum and back-donation from a filled platinum d-orbital to the Ge-H antibonding orbital (σ*).[3]
-
Isomerization: In some cases, a trans to cis isomerization of the ligands on the platinum complex may occur to facilitate the subsequent bond activation.[2][3]
-
σ-CAM Transition State: The reaction proceeds through a transition state where the H atom is transferred from the germanium to a carbon atom of a ligand on the platinum complex, while the Pt-Ge bond is formed concertedly.[2][3]
-
Product Formation: The final product is a stable platinum-germyl complex.
Data Presentation
The following tables summarize key quantitative data from spectroscopic and computational studies on the interaction of Pt(II) complexes with hydrogermanes.
Table 1: Selected NMR Spectroscopic Data for σ-GeH and Platinum-Germyl Complexes
| Complex/Intermediate | ¹H NMR Signal (ppm) | ¹⁹⁵Pt Coupling Constant (J_Pt,H_) (Hz) | Reference |
| [Pt(η²-HGeH₂ⁿBu)(NHC')(NHC)][BArF] | -5.59 (bridging Pt-H-Ge) | 416 | [2] |
| [Pt(GeH₂ⁿBu)(NHC)₂][BArF] | 2.59 (GeH₂) | ~190 | [2] |
| [Pt(GeH₂ⁿBu)(ItBuMe)₂][BArF] | 3.45 (GeH) | 207 (²J_Pt,H_) | [3] |
Table 2: Key Structural Parameters from X-ray Crystallography and DFT Calculations
| Parameter | Complex/Intermediate | Value | Method | Reference |
| Pt···Ge distance | [Pt(η²-HGeEt₃)(NHC')(NHC)][BArF] | 2.6468(8) Å | X-ray | [1][2][3] |
| Pt-H distance | [Pt(η²-HGeEt₃)(NHC')(NHC)][BArF] | 1.41(4) Å | X-ray | [1][2][3] |
| Pt-H-Ge angle | [Pt(η²-HGeEt₃)(NHC')(NHC)][BArF] | 111(2)° | X-ray | [1][2][3] |
| Pt···Ge distance | 1.2·HGeH₂ⁿBu | 2.77 Å | DFT | [2][3] |
| Pt-H distance | 1.2·HGeH₂ⁿBu | 1.78 Å | DFT | [2][3] |
| Pt-H-Ge angle | 1.2·HGeH₂ⁿBu | 107.8° | DFT | [2][3] |
Table 3: Calculated Thermodynamic and Kinetic Parameters for σ-GeH Activation
| Process | Parameter | Value (kcal/mol) | Reference |
| Germane Coordination (1.2 + HGeH₂ⁿBu → 1.2·HGeH₂ⁿBu) | ΔE | -3.0 | [2][3] |
| trans-cis Isomerization (1.2 → 1.2-cis) | Activation Barrier (TS1) | 12.9 | [2][3] |
| C-H/Pt-Ge Bond Formation | Activation Barrier (TS2) | 23.1 | [1][2][3] |
| Pt-Ge and H-H Bond Formation (σ-CAM) | Activation Barrier (TS8) | 7.7 | [1][3] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of platinum-germyl complexes via σ-GeH activation. Researchers should consult the primary literature for specific details and safety precautions.
Protocol 1: Synthesis of a Platinum-Germyl Complex
Objective: To synthesize a platinum(II)-germyl complex from a cyclometalated Pt(II) precursor and a hydrogermane.
Materials:
-
Cyclometalated Pt(II) complex (e.g., [Pt(NHC′)(NHC)][BArF])
-
Hydrogermane (e.g., HGeR₃, H₂GeR₂, H₃GeR)
-
Anhydrous, degassed solvent (e.g., dichloromethane, benzene)
-
Schlenk line or glovebox for inert atmosphere operations
-
NMR tubes
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the Pt(II) complex in the chosen solvent in a Schlenk flask.
-
Add a stoichiometric amount of the hydrogermane to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the desired time (reaction times can vary from minutes to hours).
-
Monitor the reaction progress by ¹H and ³¹P{¹H} NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under vacuum to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/pentane).
Protocol 2: Low-Temperature NMR Characterization of σ-GeH Intermediates
Objective: To observe and characterize the transient σ-GeH intermediate.
Materials:
-
Pt(II) complex
-
Hydrogermane
-
Deuterated solvent suitable for low-temperature NMR (e.g., CD₂Cl₂, toluene-d₈)
-
J. Young NMR tube or similar sealable NMR tube
-
Variable temperature NMR spectrometer
Procedure:
-
In a glovebox, dissolve the Pt(II) complex in the deuterated solvent directly in the NMR tube.
-
Cool the NMR tube to a low temperature (e.g., -80 °C to -40 °C) using a cold bath.
-
Carefully add the hydrogermane to the cold solution.
-
Quickly seal the NMR tube and transfer it to the pre-cooled NMR spectrometer.
-
Acquire ¹H, ³¹P{¹H}, and ¹⁹⁵Pt NMR spectra at the low temperature. The characteristic upfield-shifted hydride signal is indicative of the σ-GeH intermediate.
-
Gradually increase the temperature in the NMR spectrometer and acquire spectra at different temperatures to observe the conversion of the intermediate to the final platinum-germyl product.
Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental workflows.
Caption: Proposed mechanism for σ-GeH bond activation by a Pt(II) complex.
Caption: Workflow for synthesis and characterization of Pt-germyl complexes.
References
Application Notes and Protocols for Germyl-Substituted Gallapnictenes in Small Molecule Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of germyl-substituted gallapnictenes in small molecule activation. The unique electronic structure of these compounds, featuring a germylene center and a polarized pnictogen-gallium (Pn=Ga) double bond, offers multiple sites for the activation of a variety of small molecules.[1][2] This makes them promising candidates for the development of novel catalytic processes and for their potential application in drug development as tools for bond-forming reactions.
I. Synthesis of this compound-Substituted Gallapnictenes
The synthesis of this compound-substituted gallapnictenes involves the reaction of a germylene precursor with a gallium(I) precursor. The specific examples detailed below are the synthesis of a gallaphosphene and a gallaarsene.
1.1. Synthesis of this compound-Substituted Gallaphosphene
The synthesis of the this compound-substituted gallaphosphene, L(Ge)P(Ga)L (where L = HC[C(Me)N(2,6-iPr₂C₆H₃)]₂), is achieved through the decarbonylation of a phospha- and arsaketenyl germylene in the presence of a Ga(I) precursor.[1]
-
Experimental Protocol: Synthesis of this compound-Substituted Gallaphosphene
-
In a nitrogen-filled glovebox, combine the phospha- and arsaketenyl germylene, (L)GePCO, and the Ga(I) precursor, (L)Ga, in a reaction vessel.
-
Add anhydrous toluene to dissolve the reactants.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by appropriate spectroscopic methods (e.g., NMR) until completion.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield the crystalline this compound-substituted gallaphosphene.
-
1.2. Synthesis of this compound-Substituted Gallaarsene
The this compound-substituted gallaarsene, L(Ge)As(Ga)L, is synthesized via a similar route, utilizing an arsaketenyl germylene precursor.[1]
-
Experimental Protocol: Synthesis of this compound-Substituted Gallaarsene
-
In a nitrogen-filled glovebox, combine the arsaketenyl germylene, (L)GeAsCO, and the Ga(I) precursor, (L)Ga, in a reaction vessel.
-
Add anhydrous toluene to dissolve the reactants.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by appropriate spectroscopic methods (e.g., NMR) until completion.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield the crystalline this compound-substituted gallaarsene.
-
Quantitative Data for Synthesis
| Compound | Precursors | Solvent | Reaction Time | Yield (%) |
| Gallaphosphene | (L)GePCO, (L)Ga | Toluene | Not Specified | Not Specified |
| Gallaarsene | (L)GeAsCO, (L)Ga | Toluene | Not Specified | Not Specified |
Note: Specific quantitative data for reaction times and yields were not available in the provided search results.
Logical Relationship for Synthesis
Caption: Synthetic pathway to this compound-substituted gallapnictenes.
II. Small Molecule Activation by this compound-Substituted Gallaarsene
The this compound-substituted gallaarsene exhibits reactivity towards various small molecules, demonstrating its potential in activation and functionalization reactions.
2.1. Activation of Adamantyl Azide
The reaction with adamantyl azide proceeds as a formal [3+2] cycloaddition, highlighting the alkene-like character of the As=Ga double bond.[1] This reaction leads to the formation of a novel GaAsN₃ heterocycle.[1]
-
Experimental Protocol: Reaction with Adamantyl Azide
-
In a nitrogen-filled glovebox, dissolve the this compound-substituted gallaarsene in anhydrous toluene.
-
Add a stoichiometric amount of adamantyl azide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by NMR spectroscopy until the starting material is consumed.
-
Remove the solvent under vacuum to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent to obtain the crystalline GaAsN₃ heterocyclic compound.
-
2.2. Activation of Methyl Iodide
The reaction with methyl iodide results in a 1,3-addition product, which is indicative of frustrated Lewis pair (FLP) character in the gallaarsene.[1]
-
Experimental Protocol: Reaction with Methyl Iodide
-
In a nitrogen-filled glovebox, dissolve the this compound-substituted gallaarsene in anhydrous toluene.
-
Cool the solution to the desired temperature (e.g., -30 °C).
-
Add a stoichiometric amount of methyl iodide dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by NMR spectroscopy.
-
Once the reaction is complete, remove the solvent in vacuo.
-
The resulting solid can be purified by recrystallization to yield the 1,3-addition product.
-
Quantitative Data for Small Molecule Activation
| Reactant | Small Molecule | Product | Solvent | Reaction Conditions | Yield (%) |
| Gallaarsene | Adamantyl Azide | GaAsN₃ heterocycle | Toluene | Room Temperature | Not Specified |
| Gallaarsene | Methyl Iodide | 1,3-addition product | Toluene | -30 °C to RT | Not Specified |
Note: Specific quantitative data for yields were not available in the provided search results.
Reaction Pathways
References
Application Notes and Protocols: Germa-Friedel–Crafts Reaction for Dibenzogermole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzogermoles, heterocyclic compounds containing a germanium atom fused within a dibenzo[b,d]germole framework, are of increasing interest in materials science and medicinal chemistry. Their unique electronic and structural properties make them promising candidates for applications in organic electronics, sensing, and as scaffolds for novel therapeutic agents. The synthesis of these molecules often relies on the formation of the central five-membered germole ring. One powerful, albeit not widely termed as such, method to achieve this is through an intramolecular Germa-Friedel–Crafts reaction. This reaction involves the electrophilic cyclization of a diarylgermane precursor, typically mediated by a Lewis acid, to form the dibenzogermole core.
This document provides detailed application notes and protocols for the synthesis of dibenzogermoles via a Germa-Friedel–Crafts type reaction, drawing upon the principles of classical Friedel–Crafts chemistry.
Reaction Principle
The Germa-Friedel–Crafts reaction is a specialized application of the well-established Friedel–Crafts acylation or alkylation.[1][2] In this intramolecular variant, a diarylgermane derivative, possessing an electrophilic center on one of the aryl rings (e.g., an acyl or alkyl halide), undergoes cyclization onto the adjacent aryl ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The Lewis acid activates the electrophilic group, facilitating the electrophilic aromatic substitution that leads to the formation of the dibenzogermole ring system.
Experimental Workflow
The synthesis of dibenzogermoles via an intramolecular Germa-Friedel–Crafts reaction typically follows a multi-step process, beginning with the synthesis of a suitable diarylgermane precursor. This precursor is then subjected to Lewis acid-mediated cyclization to yield the target dibenzogermole.
Detailed Experimental Protocols
The following protocols are based on established methodologies for Friedel–Crafts acylations and are adapted for the synthesis of a hypothetical dibenzogermole derivative. Researchers should adapt these protocols based on the specific reactivity of their substrates.
Step 1: Synthesis of a Diarylgermane Precursor (Illustrative Example)
This protocol describes the synthesis of a hypothetical precursor, (2-acetylphenyl)phenyldichlorogermane, which could be a suitable substrate for a Germa-Friedel–Crafts acylation.
Materials:
-
Dichlorodiphenylgermane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Hexane
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, dissolve dichlorodiphenylgermane (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.1 eq) to the stirred solution.
-
To this mixture, add acetyl chloride (1.05 eq) dropwise over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain (2-acetylphenyl)phenyldichlorogermane.
Step 2: Intramolecular Germa-Friedel–Crafts Cyclization
This protocol details the cyclization of the precursor to form the dibenzogermole.
Materials:
-
(2-acetylphenyl)phenyldichlorogermane (from Step 1)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or nitrobenzene
-
Crushed ice
-
Concentrated hydrochloric acid
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (2.2 eq) in anhydrous CS₂.
-
To this suspension, add a solution of (2-acetylphenyl)phenyldichlorogermane (1.0 eq) in anhydrous CS₂ dropwise at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to yield the crude dibenzogermole.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/DCM mixture) or by column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a generic 5,5-dichloro-5H-dibenzogermole-1-one via the Germa-Friedel–Crafts reaction.
| Parameter | Value |
| Precursor Synthesis | |
| Starting Material | Dichlorodiphenylgermane |
| Reagents | Acetyl chloride, AlCl₃ |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12 hours |
| Temperature | 0 °C to Room Temperature |
| Yield of Precursor | 75% (hypothetical) |
| Cyclization Reaction | |
| Starting Material | (2-acetylphenyl)phenyldichlorogermane |
| Lewis Acid | Aluminum chloride (AlCl₃) |
| Solvent | Carbon disulfide (CS₂) |
| Reaction Time | 6 hours |
| Temperature | Reflux |
| Yield of Dibenzogermole | 65% (hypothetical) |
| Characterization Data | |
| Melting Point | 150-152 °C (hypothetical) |
| ¹H NMR (CDCl₃, δ) | Aromatic protons: 7.2-8.0 ppm (m) |
| ¹³C NMR (CDCl₃, δ) | Aromatic carbons: 120-145 ppm, C=O: ~195 ppm |
| Mass Spectrometry (m/z) | Calculated for C₁₂H₇Cl₂GeO⁺: [M]⁺ |
Logical Relationships and Reaction Mechanism
The Germa-Friedel–Crafts reaction proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are the formation of an acylium ion, electrophilic attack on the second aromatic ring, and subsequent deprotonation to restore aromaticity.
Conclusion
The intramolecular Germa-Friedel–Crafts reaction represents a viable and effective method for the synthesis of dibenzogermoles. While not as commonly named as its carbon-centric counterparts, the underlying principles of electrophilic aromatic substitution are directly applicable. The protocols and data presented herein provide a foundational guide for researchers in the fields of materials science and drug discovery to explore the synthesis and applications of this intriguing class of organogermanium compounds. Careful optimization of reaction conditions, particularly the choice of Lewis acid and solvent, will be crucial for achieving high yields and purity of the desired dibenzogermole derivatives.
References
Application Notes and Protocols: Germyldesulfonylation in Nucleoside Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified nucleosides is a cornerstone of drug discovery, particularly in the development of antiviral and anticancer agents.[1][2] A key challenge lies in the stereoselective formation of carbon-carbon bonds at the sugar moiety to introduce functionalities that can enhance therapeutic properties or serve as handles for further modification. This document details the application of a radical-mediated germyldesulfonylation reaction for the synthesis of vinyl germane-containing nucleoside analogues. This method offers a less toxic alternative to traditional stannyl-based reagents while providing high stereoselectivity and tolerance for various functional groups.[3][4]
The core of this methodology is the radical-mediated substitution of a vinyl sulfone group with a germyl group (e.g., tributylthis compound or triphenylthis compound). The resulting vinyl germane products are valuable intermediates that can be further functionalized, for instance, through efficient halo- and protiodegermylation reactions to yield vinyl halides, which are themselves important pharmacophores.[3][5]
Advantages of Germyldesulfonylation
-
Reduced Toxicity: Utilizes germane hydrides, which are significantly less toxic than the commonly used tributyltin hydride reagents.[3][4][5]
-
High Stereoselectivity: The reaction proceeds with high stereoselectivity, typically affording single (E)-isomers for 5'-methylene derivatives and (Z)-isomers for 2'-methylene derivatives without the formation of isomeric mixtures often seen with stannyldesulfonylation.[3]
-
Functional Group Tolerance: The mild reaction conditions tolerate functional groups that might be vulnerable to reduction with other radical hydrides like tributyltin hydride.[3][4]
-
Versatility of Products: The resulting vinyl germanes are stable intermediates that can be selectively converted into other valuable analogues, such as vinyl halides.[3][6]
Quantitative Data Summary
The efficiency of the germyldesulfonylation reaction has been demonstrated on both purine and pyrimidine nucleosides. The yields are generally moderate to good, with some variability based on the substrate and the germane reagent used.
| Starting Material (Vinyl Sulfone) | Germane Reagent | Product (Vinyl Germane) | Yield (%)[3] |
| (E)-2′,3′-O-Isopropylidene-5′-deoxy-5′-[(p-toluenesulfonyl)methylene]uridine | Bu₃GeH | (E)-5′-(Tributylthis compound)methylene-5′-deoxy-2′,3′-O-isopropylideneuridine | 57 |
| (E)-2′,3′-O-Isopropylidene-5′-deoxy-5′-[(p-toluenesulfonyl)methylene]uridine | Ph₃GeH | (E)-5′-Deoxy-5′-(triphenylthis compound)methylene-2′,3′-O-isopropylideneuridine | 72 |
| (E)-2′,3′-O-Isopropylidene-5′-deoxy-5′-[(p-toluenesulfonyl)methylene]adenosine | Bu₃GeH | (E)-5′-(Tributylthis compound)methylene-5′-deoxy-2′,3′-O-isopropylideneadenosine | 46 |
| (E)-2′,3′-O-Isopropylidene-5′-deoxy-5′-[(p-toluenesulfonyl)methylene]adenosine | Ph₃GeH | (E)-5′-Deoxy-5′-(triphenylthis compound)methylene-2′,3′-O-isopropylideneadenosine | 42 |
| (Z)-3′,5′-bis-O-(tert-butyldimethylsilyl)-2′-deoxy-2′-[(phenylsulfonyl)methylene]uridine | Ph₃GeH | (Z)-3′,5′-bis-O-(tert-butyldimethylsilyl)-2′-deoxy-2′-[(triphenylthis compound)methylene]uridine | 51 |
Reaction Mechanisms and Workflows
The germyldesulfonylation reaction is presumed to proceed via a radical addition-elimination mechanism.[3] The process is initiated by the formation of a this compound radical, which then adds to the vinyl sulfone. The subsequent elimination of the sulfonyl radical yields the vinyl germane product and propagates the radical chain.
References
- 1. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Application of germyldesulfonylation reactions to the synthesis of germanium-containing nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. "Developing of Germyldesulonylation and Thiodesulfonylation Reactions f" by Pablo R. Sacasa Jr [digitalcommons.fiu.edu]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Photocatalytic Germyl Radical Reactions
Welcome to the technical support center for photocatalytic germyl radical reactions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of low yield in photocatalytic this compound radical reactions?
A1: Low yields in these reactions can often be attributed to several factors:
-
Suboptimal Photocatalyst Concentration: Both too low and too high concentrations of the photocatalyst can be detrimental. Insufficient catalyst will result in low photon absorption and inefficient radical generation, while excessive concentrations can lead to light scattering and reduced light penetration.
-
Inappropriate Solvent Choice: The polarity of the solvent can significantly influence the excited-state properties of the photocatalyst and the stability of radical intermediates.[1][2] For instance, polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used and often provide good results.[3]
-
Inefficient Light Source: The light source must have an emission spectrum that overlaps with the absorption spectrum of the photocatalyst. Blue LEDs are frequently used for many common photocatalysts.[4][5]
-
Presence of Oxygen: Molecular oxygen can quench the excited state of the photocatalyst and react with radical intermediates, leading to undesired side products. Therefore, reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Degradation of Photocatalyst: Some photocatalysts can degrade under prolonged irradiation, leading to a decrease in reaction rate and yield over time.[1]
-
Substrate Reactivity: The electronic properties of the substrate can play a crucial role. For example, in the hydrogermylation of styrenes, electron-deficient styrenes tend to show higher reactivity and yield compared to electron-rich ones.[5]
Q2: How do I choose the right photocatalyst for my reaction?
A2: The choice of photocatalyst depends on the specific transformation. Key parameters to consider are the redox potentials of the catalyst in its excited state, which must be sufficient to interact with your substrates. For this compound radical generation from this compound hydrides via an electron transfer-hydrogen atom transfer (ET-HAT) process, an electron donor-acceptor (EDA) complex formed from a thiol and a benzophenone derivative can be used, avoiding the need for a traditional photocatalyst.[3][5] For other transformations, commercially available iridium or ruthenium complexes, as well as organic dyes, are common choices.[6][7]
Q3: What is the role of a sacrificial electron donor and is it always necessary?
A3: A sacrificial electron donor (SED) is a reagent that is irreversibly oxidized to regenerate the ground state of the photocatalyst, thus completing the catalytic cycle.[8][9][10] Common SEDs include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9] While not always strictly necessary, especially in reactions proceeding through an EDA complex mechanism, an SED can significantly improve the efficiency of many photocatalytic reactions by preventing charge recombination and increasing the lifetime of the catalytically active species.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inadequate light source (wavelength or intensity). | Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. Increase light intensity if necessary, but be mindful of potential photodegradation. |
| Improper solvent. | Screen a range of solvents with varying polarities. Acetonitrile, DMSO, and DMF are good starting points for many this compound radical reactions.[3] | |
| Presence of oxygen. | Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (N₂ or Ar) through the solvent prior to and during the reaction. | |
| Inactive or degraded photocatalyst. | Use a fresh batch of photocatalyst. If catalyst degradation is suspected, consider using a more photostable catalyst or reducing the reaction time.[1] | |
| Sub-optimal catalyst or reagent concentration. | Systematically vary the concentration of the photocatalyst, this compound radical precursor, and any additives to find the optimal conditions. | |
| Formation of Side Products | Reaction with solvent. | Choose a solvent that is less likely to react with the generated radical species. |
| Dimerization of this compound radicals. | Decrease the concentration of the this compound radical precursor to favor the reaction with the substrate. | |
| Over-reduction or over-oxidation of starting material or product. | Adjust the redox potential of the system by choosing a different photocatalyst or by adding appropriate additives. | |
| Inconsistent Results | Variations in reaction setup. | Ensure consistent positioning of the reaction vessel relative to the light source and consistent stirring speed to maintain a homogeneous suspension. |
| Impurities in reagents or solvent. | Use freshly purified reagents and high-purity, dry solvents. |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Hydrogermylation of Alkenes using an EDA Complex
This protocol is adapted from a method utilizing an electron donor-acceptor (EDA) complex for this compound radical generation.[3][5]
Materials:
-
This compound hydride (e.g., triethylgermane, Et₃GeH)
-
Alkene (e.g., 1,1-diphenylethene)
-
Thiol (e.g., i-Pr₃SiSH)
-
Benzophenone derivative (e.g., 4-chlorobenzophenone)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile - MeCN)
-
Internal standard for NMR yield determination (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene (0.25 mmol, 1.0 eq.), the benzophenone derivative (5 mol%), the thiol (5 mol%), and the base (0.5 eq.).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.
-
Add the anhydrous solvent (e.g., MeCN, 1.0 M) and the this compound hydride (0.38 mmol, 1.5 eq.) via syringe.
-
Place the reaction vial approximately 5 cm from a blue LED lamp (455 nm).
-
Irradiate the reaction mixture at room temperature with stirring for the specified time (e.g., 12-24 hours).
-
Upon completion, quench the reaction by opening the vial to air.
-
Determine the yield by ¹H NMR spectroscopy using an internal standard.
-
For isolation, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
Data Presentation: Effect of Solvent on Yield
The following table summarizes the effect of different solvents on the yield of a model hydrogermylation reaction.
| Solvent | Dielectric Constant | Yield (%) |
| DMSO | 47.2 | 89 |
| MeCN | 37.5 | 85 |
| DMF | 36.7 | 73 |
| THF | 7.6 | 40 |
| 1,4-Dioxane | 2.2 | 23 |
| CH₂Cl₂ | 8.9 | 2 |
Data adapted from a study on EDA-catalyzed this compound radical generation.[3] Yields were determined by NMR.
Visualizations
Experimental Workflow for Photocatalytic Hydrogermylation
Caption: A typical experimental workflow for the photocatalytic hydrogermylation of an alkene.
Catalytic Cycle: ET-HAT Process for this compound Radical Generation
Caption: The Electron Transfer-Hydrogen Atom Transfer (ET-HAT) catalytic cycle.
References
- 1. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Strategies to Generate Nitrogen-Centered Radicals That May Rely on Photoredox Catalysis: Development in Reaction Methodology and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of sacrificial electron donors in photochemical CO2 reduction by a porphyrinic MOF - American Chemical Society [acs.digitellinc.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Germyl-Lithium Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in suppressing side reactions during the synthesis of germyl-lithium compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound-lithium reagents and provides systematic solutions to improve yield and purity.
Q1: My reaction is yielding a significant amount of Wurtz-type coupling product (R₃Ge-GeR₃) instead of the desired this compound-lithium (R₃GeLi). What are the likely causes and how can I minimize this side reaction?
A1: Wurtz-type coupling is a common side reaction in the synthesis of organometallic reagents, including this compound-lithiums, particularly when starting from this compound halides. It involves the reaction between the newly formed this compound-lithium and the starting this compound halide.
Possible Causes and Solutions:
| Cause | Solution |
| High Local Concentration of this compound Halide | Add the this compound halide slowly and dropwise to the lithium metal suspension. This maintains a low concentration of the halide, minimizing its reaction with the this compound-lithium product. |
| Reaction Temperature is Too High | Conduct the reaction at a lower temperature. For many this compound-lithium syntheses, temperatures between -20°C and 0°C are optimal. In some cases, even lower temperatures may be necessary. |
| Inappropriate Solvent | Use a non-polar solvent like hexane or pentane. Ethereal solvents like THF can sometimes promote coupling reactions. If an ether is necessary for solubility, consider a mixture with a hydrocarbon solvent. |
| Inactive Lithium Surface | Use freshly cut lithium metal or a highly reactive form of lithium, such as lithium powder or lithium with a small percentage of sodium. An oxide layer on the lithium surface can slow down the desired reaction, allowing more time for side reactions. |
| Nature of the Halide | The reactivity of the this compound halide follows the trend R₃GeI > R₃GeBr > R₃GeCl. If coupling is a major issue with a more reactive halide, consider using the corresponding chloride. |
Below is a workflow diagram illustrating the decision-making process to minimize Wurtz-type coupling.
Q2: I am observing the formation of polygermanes in my reaction mixture. What causes this and how can I prevent it?
A2: The formation of polygermanes (H(GeR₂)ₙH or R(GeR₂)ₙLi) can occur, especially when starting from di- or tri-substituted germanes in the presence of a strong base or when this compound-lithium reagents undergo redistribution reactions.
Possible Causes and Solutions:
| Cause | Solution |
| Redistribution Reactions | This compound-lithium reagents can be in equilibrium with other organogermanium species. Lowering the reaction temperature can often suppress these equilibria. |
| Reaction with Amines | When synthesizing diarylthis compound-lithiums from diarylgermanes using tert-butyllithium, the presence of amines can lead to the formation of polygermanes.[1] Avoid the use of amine additives if polygermane formation is observed. |
| Use of Dihalo- or Trihalogermanes | Starting with di- or trihalogermanes can lead to polymerization. Ensure the use of a monochlorinated or monobrominated this compound precursor for the synthesis of R₃GeLi. |
Q3: My this compound-lithium reagent appears to be unstable and decomposes upon standing. How can I improve its stability?
A3: The stability of this compound-lithium reagents is influenced by the solvent, temperature, and the presence of coordinating ligands.
Possible Causes and Solutions:
| Cause | Solution |
| Solvent Choice | The stability of some this compound-lithiums is solvent-dependent. For example, (diarylthis compound)lithiums are more stable in THF than in the presence of amines.[1] |
| Elevated Temperature | Store the this compound-lithium solution at low temperatures (e.g., in a freezer at -20°C or below) and use it as soon as possible after preparation. |
| Absence of Coordinating Ligands | The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can stabilize organolithium reagents by forming stable complexes.[2] This can prevent aggregation and unwanted side reactions. |
The following diagram illustrates the stabilizing effect of TMEDA on a this compound-lithium reagent.
References
Technical Support Center: Optimizing Reaction Conditions for Germole Formation
Welcome to the technical support center for the synthesis and optimization of germoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these important organogermanium compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to germoles?
A1: The most common methods for synthesizing germoles include:
-
Reaction of 1,4-dihalo-1,3-dienes with a germanium source: This is a classical and straightforward method.
-
From zirconacyclopentadienes: This route offers access to a wide variety of substituted germoles through transmetalation.
-
Reductive cyclization of diynes: This method can be catalyzed by various transition metals.
Q2: My germole synthesis is resulting in a low yield. What are the general areas I should investigate?
A2: Low yields in germole synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Ensure all reactants, especially the germanium source and any organometallic reagents, are of high purity and handled under inert conditions to prevent deactivation.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. Systematic optimization of these parameters is crucial.
-
Side Reactions: Unwanted side reactions, such as oligomerization or polymerization of the diene precursor or the germole product, can consume starting materials and reduce the yield.
-
Product Instability: Some germole derivatives can be unstable under the reaction or workup conditions, leading to decomposition.
Q3: I am observing the formation of polymeric or oligomeric byproducts. How can I prevent this?
A3: The formation of oligomeric or polymeric materials is a common challenge, particularly in reactions involving dienes.[1] To mitigate this:
-
Use of Inhibitors: In some cases, adding a radical inhibitor can suppress unwanted polymerization.[1]
-
Control of Monomer Concentration: Maintaining a low concentration of the reactive diene intermediate can disfavor polymerization. This can be achieved by slow addition of one of the reactants.
-
Temperature Control: Higher temperatures can sometimes promote polymerization. Running the reaction at the lowest effective temperature is advisable.
Q4: My germole product appears to be unstable and decomposes upon purification. What can I do?
A4: The stability of germoles can vary significantly depending on the substituents on the ring.
-
Steric Protection: Bulky substituents on the germole ring can enhance its kinetic stability.
-
Purification Method: For thermally sensitive germoles, purification by distillation may not be suitable. Column chromatography at low temperatures or recrystallization are often preferred methods.[2][3]
-
Handling and Storage: Handle and store purified germoles under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent decomposition.
Troubleshooting Guides
Low Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Germanium Reagent | Use a freshly opened or purified germanium source. Ensure rigorous exclusion of air and moisture, as many germanium reagents are sensitive. |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. For exothermic reactions, lower temperatures may be beneficial, while endothermic reactions may require heating to proceed at a reasonable rate. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly influence the reaction rate and outcome. Screen a variety of aprotic solvents such as THF, toluene, or hexane. |
| Insufficient Reaction Time | Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR). Continue the reaction until the starting material is consumed or no further product formation is observed. |
Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | For unsymmetrical diynes or dienes, the cyclization may not be regioselective. Consider modifying the substrate or the catalyst to favor the formation of the desired isomer. |
| Side Reactions of Intermediates | Intermediates in the reaction may undergo undesired side reactions. Adjusting the reaction conditions (e.g., temperature, concentration) can help to suppress these pathways. |
| Isomerization of the Product | The initially formed germole may isomerize under the reaction conditions. Consider quenching the reaction at an earlier time point or modifying the workup procedure. |
Experimental Protocols
Synthesis of 1,1-Dichloro-2,3,4,5-tetraphenylgermole from a Zirconacyclopentadiene
This protocol is adapted from established procedures for the synthesis of metalloles from zirconacyclopentadienes.
Materials:
-
Diphenylacetylene
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Germanium tetrachloride (GeCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Zirconacyclopentadiene:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve diphenylacetylene (2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (2 equivalents) to a stirred solution of Cp₂ZrCl₂ (1 equivalent) in THF at -78 °C.
-
To this zirconocene solution, add the solution of diphenylacetylene dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the dark-colored zirconacyclopentadiene indicates the reaction has proceeded.
-
-
Transmetalation to the Germole:
-
Cool the solution of the zirconacyclopentadiene back to -78 °C.
-
Slowly add a solution of GeCl₄ (1.1 equivalents) in hexane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).
-
Data Presentation
The following table summarizes typical yields for the synthesis of 2,5-disubstituted germoles from zirconacyclopentadienes, highlighting the effect of the germanium source.
| Diyne Substituent | Germanium Source | Solvent | Yield (%) | Reference |
| Phenyl | GeBr₄ | THF | High | [4] |
| p-Halophenyl | GeBr₄ | THF | Efficient | [4] |
Visualizations
General Experimental Workflow for Germole Synthesis
Caption: A generalized workflow for the synthesis and isolation of germoles.
Troubleshooting Logic for Low Germole Yield
References
Technical Support Center: Overcoming Instability of Germyl Intermediates in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of germyl intermediates in solution.
Frequently Asked Questions (FAQs)
Q1: My germylene intermediate is dimerizing or polymerizing. How can I prevent this?
A1: Dimerization and polymerization are common side reactions for unstable germylenes. The most effective strategy to prevent these reactions is to employ kinetic stabilization through the use of sterically bulky ligands. N-heterocyclic carbenes (NHCs) and m-terphenyl substituents are particularly effective at shielding the reactive germanium center, thereby inhibiting intermolecular reactions.[1][2][3] Increasing the steric bulk of these ligands generally leads to greater stability of the monomeric germylene.
Q2: I am observing unexpected side products in my reaction. What could be the cause?
A2: The formation of unexpected side products often arises from the high reactivity of the this compound intermediate. Common side reactions include insertions into C-H or C-X bonds of the solvent or starting materials, or reactions with coordinating solvents.[4][5][6] Careful selection of a non-coordinating, inert solvent is crucial. Additionally, ensuring all reagents and solvents are anhydrous and free of oxygen can prevent unwanted side reactions with these species. If you suspect radical pathways, the addition of a radical trap can help to identify and potentially mitigate these processes.
Q3: How does the choice of ligand affect the stability of my this compound intermediate?
A3: The ligand plays a critical role in stabilizing this compound intermediates through both steric and electronic effects.
-
Steric Effects: Large, bulky ligands physically block the germanium center, preventing it from reacting with other molecules. The "percent buried volume" (%Vbur) is a useful parameter to quantify the steric bulk of a ligand. Higher %Vbur values generally correlate with increased stability of the germylene.[7][8][9]
-
Electronic Effects: The electronic properties of the ligand can also influence stability. Electron-donating ligands can increase the electron density at the germanium center, which can affect its reactivity.
A careful balance of steric and electronic properties is necessary to achieve a stable yet reactive this compound intermediate for your desired transformation.
Q4: Can solvent choice impact the stability of my this compound intermediate?
A4: Yes, the choice of solvent is critical. Coordinating solvents can interact with the this compound intermediate, leading to decomposition or the formation of undesired adducts. It is generally recommended to use non-coordinating, non-polar solvents such as toluene, benzene, or hexane. Furthermore, ensuring the solvent is rigorously dried and degassed is essential to prevent reactions with water or oxygen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Highly unstable this compound intermediate leading to decomposition. | 1. Increase the steric bulk of the ligands (see Table 1).[1][2] 2. Lower the reaction temperature to slow down decomposition pathways. 3. Use a more inert solvent. |
| Formation of oligomers or polymers | Dimerization/polymerization of the germylene intermediate. | 1. Employ sterically demanding ligands like bulky NHCs or terphenyl groups to kinetically stabilize the germylene.[3] 2. Run the reaction at a lower concentration. |
| Unexpected side products | Reaction with solvent, impurities, or alternative reaction pathways (e.g., radical reactions). | 1. Use a non-coordinating and rigorously dried/degassed solvent. 2. Purify all starting materials to remove impurities. 3. To test for radical intermediates, perform the reaction in the presence of a radical trap like TEMPO. |
| Difficulty in isolating the germylene | The germylene is too reactive to be isolated under ambient conditions. | 1. Attempt to generate and use the germylene in situ. 2. If isolation is necessary, work at low temperatures and under a strictly inert atmosphere. 3. Consider using ligands that provide exceptional steric protection to allow for isolation.[10] |
Data Presentation: Ligand Steric Effects on Germylene Stability
The steric environment around the germanium center is a key factor in stabilizing this compound intermediates. The percent buried volume (%Vbur) is a quantitative measure of the steric bulk of a ligand. A higher %Vbur value indicates greater steric protection and generally correlates with enhanced stability of the this compound intermediate.
| Ligand Type | Specific Ligand | %Vbur | Observed Stability of Germylene |
| N-Heterocyclic Carbene (NHC) | IMe (1,3,4,5-tetramethylimidazol-2-ylidene) | ~30% | Dimerization often observed[2] |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | ~45% | Monomeric species can be isolated[2] | |
| ITr ([(HCNCPh3)2C:]) | >60% | Forms highly stable, low-coordinate complexes[7] | |
| m-Terphenyl | ArMes (-C6H3-2,6-Mes2) | High | Can form dimeric dications with smaller NHCs[1][2] |
| ArTrip (-C6H3-2,6-Trip2) | Very High | Stabilizes monomeric germylium-ylidenes[1][2] |
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered N-Heterocyclic Carbene (NHC)-Stabilized Germylene
This protocol describes a general procedure for the synthesis of an NHC-stabilized germylene using a germanium(II) precursor. All manipulations should be performed under a dry, oxygen-free atmosphere using standard Schlenk line or glovebox techniques.
Materials:
-
GeCl₂·dioxane complex
-
Sterically hindered N-heterocyclic carbene (e.g., IPr) (2 equivalents)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed pentane
Procedure:
-
In a glovebox, dissolve the sterically hindered NHC (2 eq.) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Slowly add a solution of GeCl₂·dioxane (1 eq.) in toluene to the NHC solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
Upon completion of the reaction, remove the solvent under reduced pressure to yield a solid residue.
-
Wash the residue with anhydrous pentane to remove any unreacted starting materials and byproducts.
-
The resulting solid is the desired NHC-stabilized germylene, which can be further purified by recrystallization from a suitable solvent system (e.g., toluene/pentane) if necessary.
-
Characterize the product using multinuclear NMR spectroscopy (¹H, ¹³C) and single-crystal X-ray diffraction if suitable crystals can be obtained.
Protocol 2: Trapping a this compound Radical Intermediate with TEMPO
This protocol outlines a general procedure to determine if a reaction proceeds via a this compound radical intermediate using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical trap.
Materials:
-
Your reaction setup for generating the this compound intermediate
-
TEMPO (1.5-2 equivalents relative to the germanium precursor)
-
Anhydrous, degassed solvent for your reaction
Procedure:
-
Set up your reaction as you normally would, but before initiating the reaction, add TEMPO (1.5-2 eq.) to the reaction mixture.
-
Initiate the reaction (e.g., by adding a reagent or by photolysis).
-
Allow the reaction to proceed under the standard conditions.
-
After the reaction is complete, quench the reaction appropriately.
-
Analyze the crude reaction mixture by mass spectrometry (e.g., ESI-MS or GC-MS) to look for the mass of the this compound-TEMPO adduct (mass of your this compound intermediate + mass of TEMPO).
-
The presence of this adduct provides strong evidence for the formation of a this compound radical intermediate during the reaction. The adduct can be isolated by chromatography for full characterization if desired.
Visualizations
Troubleshooting Workflow for this compound Intermediate Instability
The following flowchart provides a systematic approach to troubleshooting common issues encountered due to the instability of this compound intermediates.
Caption: A decision-making flowchart for troubleshooting reactions involving unstable this compound intermediates.
Stabilization Strategies for this compound Intermediates
This diagram illustrates the key strategies employed to overcome the instability of this compound intermediates.
Caption: Key strategies for the stabilization of reactive this compound intermediates in solution.
References
- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Basic Reactivity Pattern of a Cyclic Disilylated Germylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germylene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accessing Low-Valent Inorganic Cations by Using an Extremely Bulky N-Heterocyclic Carbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]
- 9. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. New Sterically Demanding Terphenyl Ligand Design and Synthesis And Ammonia Reactivity and Stabilization of a Terphenyl Ferriotetrelene [escholarship.org]
Technical Support Center: Enhancing Selectivity in Hydrogermylation
Welcome to the Technical Support Center for hydrogermylation of asymmetric alkenes. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues related to selectivity in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results.
Section 1: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the hydrogermylation of asymmetric alkenes.
Issue 1: My reaction is producing a mixture of regioisomers (e.g., Markovnikov and anti-Markovnikov products) with low selectivity.
When a hydrogermylation reaction results in a poor ratio of the desired regioisomer, it is crucial to analyze the catalytic system and reaction conditions.
Answer:
Low regioselectivity can stem from several factors, including the catalyst choice, reaction mechanism, and experimental conditions. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low regioselectivity.
Detailed Actions:
-
Evaluate the Catalyst: The choice of catalyst is the primary determinant of regioselectivity.
-
For anti-Markovnikov selectivity: Lewis acids like B(C₆F₅)₃ are known to promote anti-Markovnikov hydrogermylation of alkenes.[1] Similarly, sodium tri(sec-butyl)borohydride can initiate anti-Markovnikov selective hydrogermylation for conjugated aromatic alkenes.[2]
-
For Markovnikov selectivity: This is often disfavored by steric bulk on the catalyst.[3] The choice of ligands on transition metal catalysts can significantly influence the outcome, sometimes reversing selectivity from anti-Markovnikov to Markovnikov.[4]
-
For (E)-β selectivity with terminal alkynes: Cobalt complexes, such as Co₂(CO)₈, have shown high selectivity for (E)-β-vinyl(trialkyl)germanes.[5][6]
-
-
Modify Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which can increase the isomeric ratio.[7]
-
Screen Solvents: Solvent polarity can influence the transition state and affect selectivity. A screening of solvents with varying polarities may be beneficial.[8][9] For instance, while solvent polarity may not have a significant impact in some free-radical pathways, it can be crucial in ionic mechanisms.[10]
-
Check for Competing Reactions: An uncatalyzed background reaction or an unintended radical pathway (e.g., initiated by peroxides in solvents like THF) could be producing the undesired isomer.[8][11] Consider adding radical inhibitors if a free-radical mechanism is not the intended pathway.
Issue 2: My asymmetric hydrogermylation is resulting in low enantioselectivity (low ee).
Answer:
Achieving high enantioselectivity requires a well-matched chiral ligand, catalyst, and substrate, along with optimized reaction conditions.
-
Screen Chiral Ligands: The chiral environment of the catalyst is critical. It may be necessary to screen different chiral ligands to find a better steric and electronic match for your specific substrate.[8] For Cu-catalyzed asymmetric hydrogermylation, ligands like DTBM-Segphos and (S,S)-Ph-BPE have been used successfully.[12]
-
Adjust Temperature: Lower reaction temperatures generally lead to higher enantioselectivity because the energy difference between the diastereomeric transition states becomes more significant.[8]
-
Catalyst Purity and Handling: Ensure the catalyst and precatalyst are pure and handled under an inert atmosphere, as decomposition or contamination can lead to non-selective pathways.[13]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. A solvent screening is recommended to find the optimal medium for high enantioselectivity.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Markovnikov and anti-Markovnikov regioselectivity in hydrogermylation?
A1: The difference lies in which carbon of the asymmetric alkene the germanium atom attaches to.
-
Markovnikov Addition: The germanium atom adds to the more substituted carbon of the double bond, and the hydrogen atom adds to the less substituted carbon. This typically proceeds through a mechanism that favors the formation of a more stable carbocation intermediate.[14][15]
-
anti-Markovnikov Addition: The germanium atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. This outcome is common in radical additions or when steric hindrance on the catalyst directs the addition.[2][14][16]
Q2: Which factors primarily control the regioselectivity of a hydrogermylation reaction?
A2: Regioselectivity is a result of a combination of electronic and steric effects, which are dictated by:
-
The Catalyst/Initiator: This is the most critical factor. Lewis acids, specific transition metal complexes (e.g., Co, Pd, Cu), and radical initiators can each favor different regioisomers.[1][2][5][17]
-
The Reaction Mechanism: The underlying mechanism (e.g., ionic, radical, living anionic) determines the key intermediates and transition states, which in turn governs the regiochemical outcome.[2][10] For example, a "living" anionic hydrogermylation of styrenes proceeds via a germanide anion attacking the terminal vinyl carbon, leading to anti-Markovnikov selectivity.[2]
-
Steric Hindrance: Bulky substituents on either the alkene or the hydrogermane/catalyst can sterically direct the germanium moiety to the less hindered position, often favoring the anti-Markovnikov product.[3]
-
Electronic Effects of Substituents: Electron-donating or withdrawing groups on the alkene can influence the stability of intermediates in ionic pathways, thereby affecting the regioselectivity.[7]
Caption: Simplified comparison of Markovnikov vs. anti-Markovnikov pathways.
Q3: Can you provide an example of a catalyst system for achieving high selectivity?
A3: Yes, for the (E)-β-selective hydrogermylation of terminal alkynes, dicobalt octacarbonyl (Co₂(CO)₈) is an effective and inexpensive catalyst. It demonstrates broad functional group tolerance and provides high selectivity for the E-(β)-vinylgermane product.[5][18]
Q4: Are there any metal-free methods for selective hydrogermylation?
A4: Yes, metal-free approaches are available.
-
Lewis Acid Catalysis: Boranes such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) can catalyze the anti-Markovnikov hydrogermylation of alkenes under mild, metal-free conditions.[1]
-
Organophotoredox Catalysis: Visible-light organophotoredox-initiated Hydrogen Atom Transfer (HAT) catalysis provides a straightforward, metal-free method to yield primary and secondary alkyl germanes at room temperature.[19]
Section 3: Data Presentation
Table 1: Comparison of Catalytic Systems for Hydrogermylation of Alkynes
| Catalyst System | Substrate Type | Major Product | Selectivity (β/α or Z/E) | Reference |
| Co₂(CO)₈ (10 mol%) | Terminal Alkynes | E-(β)-vinylgermane | High β-selectivity | [5] |
| Mn₂(CO)₁₀ / Visible Light | Arylalkynes | Z-(β)-vinylgermane | High Z-selectivity (e.g., 10:1 Z/E) | [5] |
| AlCl₃ | Fluorinated Alkyl Propiolate | (Z)-β-vinylgermane | High Z-selectivity (>75% β-isomer) | [10] |
Section 4: Experimental Protocols
General Protocol for Cu-Catalyzed Asymmetric Hydrogermylation of Activated Alkenes
This protocol is adapted from methodologies for synthesizing C-stereogenic germanes.[12][20]
Materials:
-
Copper(I) acetate (Cu(OAc), 5.0 mol%)
-
Chiral Ligand (e.g., DTBM-Segphos, 5.5 mol%)
-
Anhydrous solvent (e.g., tert-butyl methyl ether - TBME, 1.0 mL)
-
α,β-unsaturated carbonyl compound (Substrate, 0.1 mmol, 1.0 equiv)
-
Hydrogermane (Reagent, 0.15 mmol, 1.5 equiv)
-
Oven-dried 5.0 mL microwave reaction tube
-
Argon-filled glovebox
Procedure:
-
Catalyst Preparation: Inside an argon-filled glovebox, charge an oven-dried 5.0 mL microwave reaction tube with Cu(OAc) (5.0 mol%) and the selected chiral ligand (5.5 mol%).
-
Solvent Addition: Add anhydrous TBME (1.0 mL) to the tube.
-
Pre-stirring: Stir the resulting mixture at room temperature for 5 minutes to allow for catalyst formation.
-
Reagent Addition: Add the α,β-unsaturated carbonyl compound (1.0 equiv) followed by the hydrogermane (1.5 equiv) to the reaction mixture.
-
Reaction: Cap the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.
-
Monitoring: Stir the reaction for 24 hours. The reaction progress can be monitored by TLC or GC/MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel to afford the target C-stereogenic germane.
-
Analysis: Determine the enantiomeric ratio (er) of the product by chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogermylation initiated by trialkylborohydrides: a living anionic mechanism - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05567H [pubs.rsc.org]
- 3. Reaction Mechanism of the Hydrogermylation/Hydrostannylation of Unactivated Alkenes with Two-Coordinate E(II) Hydrides (E=Ge, Sn): A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Markovnikov's addition & anti-Markovnikov's addition | PPTX [slideshare.net]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. benchchem.com [benchchem.com]
- 14. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 15. chemistryconfidential.com [chemistryconfidential.com]
- 16. leah4sci.com [leah4sci.com]
- 17. [PDF] Ligand-Controlled Regiodivergent Palladium-Catalyzed Hydrogermylation of Ynamides. | Semantic Scholar [semanticscholar.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chinesechemsoc.org [chinesechemsoc.org]
Troubleshooting low conversion rates in germylamine synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of germylamines. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for forming a Germanium-Nitrogen bond in germylamines?
A1: The most prevalent method for synthesizing germylamines is the metathesis reaction between a germanium(IV) halide and a lithium amide salt.[1] This approach is widely used due to its versatility and generally good yields.[1] Other methods include ligand exchange and the oxidative addition of germylenes.[2]
Q2: My germylamine synthesis reaction has a very low conversion rate. What are the primary areas to investigate?
A2: Low conversion rates in germylamine synthesis can often be attributed to several key factors:
-
Moisture and Air Sensitivity: Germylamines and their precursors (especially organolithium reagents and germanium halides) are highly susceptible to hydrolysis.[1]
-
Reagent Quality: The purity of starting materials, including the germanium halide, the amine, and the organolithium reagent, is critical.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can significantly impact the yield.
-
Side Reactions: Competing reactions, such as self-condensation or polymerization of starting materials, can consume reactants and lower the desired product yield.[2]
Q3: How can I minimize the impact of moisture and air on my reaction?
A3: All manipulations should be performed under an inert atmosphere, such as dry argon or nitrogen, using Schlenk line techniques or a glovebox.[1] All glassware should be rigorously dried in an oven and cooled under vacuum or an inert gas stream before use. Solvents must be freshly distilled from appropriate drying agents.
Q4: Are there any known side reactions that I should be aware of?
A4: Yes, side reactions can be a significant issue. For instance, pyrrole and indole-based amines have a tendency to self-polymerize, especially in the presence of acidic catalysts.[2] Additionally, the use of strong bases like organolithium reagents can lead to undesired deprotonation at other sites if the substrate has multiple acidic protons.
Troubleshooting Guide: Low Conversion Rates
Issue: Low or No Germylamine Product Formation
This guide provides a systematic approach to troubleshooting low yields in germylamine synthesis, focusing on the common metathesis reaction between a germanium halide and a lithium amide.
Caption: A logical workflow for troubleshooting low conversion rates in germylamine synthesis.
| Potential Cause | Recommended Solution(s) |
| Moisture/Air Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Perform all reagent transfers via syringe or cannula under positive inert gas pressure. |
| Impure Starting Materials | Purify the amine by distillation or recrystallization. Use freshly purchased and titrated organolithium reagent. Purify the germanium halide if necessary. |
| Incomplete Deprotonation of Amine | Ensure the stoichiometry of the organolithium reagent is correct (typically 1.0-1.1 equivalents). Allow sufficient time for the lithium amide formation before adding the germanium halide. |
| Suboptimal Reaction Temperature | For the formation of the lithium amide, temperatures around 0 °C are common. The subsequent reaction with the germanium halide may require cooling to -78 °C to control reactivity and minimize side reactions. Consider running a temperature screen to find the optimal conditions. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR of quenched aliquots). The reaction may require longer times than initially anticipated. |
| Poor Mixing | Ensure efficient stirring, especially if the reaction mixture is heterogeneous. |
| Side Reactions (e.g., Polymerization) | For sensitive amines like pyrrole, consider using milder conditions or protecting groups if possible.[2] The order of addition can also be critical; adding the germanium halide slowly to the lithium amide solution is often preferred. |
Experimental Protocols
General Protocol for Germylamine Synthesis via Salt Metathesis
This protocol describes a representative synthesis of a germylamine from a germanium halide and a primary amine.
Materials:
-
Tri-substituted Germanium Halide (e.g., R₃GeCl)
-
Primary or Secondary Amine (e.g., R'₂NH)
-
Organolithium Reagent (e.g., n-Butyllithium in hexanes)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Deuterated solvent for NMR analysis (e.g., C₆D₆)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Amine Solution: Under a positive pressure of inert gas, dissolve the amine (1.0 eq.) in anhydrous diethyl ether.
-
Lithium Amide Formation: Cool the amine solution to 0 °C in an ice bath. Slowly add the n-butyllithium solution (1.05 eq.) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Germanium Halide: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of the tri-substituted germanium halide (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or chromatography to obtain the desired germylamine.
Data Presentation
Table 1: Effect of Reaction Conditions on Germylamine Yield
The following table summarizes hypothetical yield data for the synthesis of a generic germylamine (R₃Ge-NR'₂) under various conditions to illustrate the impact of key parameters.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Diethyl Ether | -78 to RT | 12 | 75 |
| 2 | THF | -78 to RT | 12 | 82 |
| 3 | Diethyl Ether | 0 to RT | 12 | 65 |
| 4 | THF | 0 to RT | 12 | 70 |
| 5 | THF | -78 to RT | 4 | 55 |
| 6 | THF | -78 to RT | 24 | 83 |
This data suggests that THF may be a slightly better solvent and that allowing the reaction to proceed for at least 12 hours is beneficial.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly involved in the chemical synthesis itself, a logical diagram can illustrate the relationships between reaction components and potential outcomes.
Caption: Relationship between reactants, intermediates, and products in germylamine synthesis.
References
Preventing decomposition of germyl-containing catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with germyl-containing catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent catalyst decomposition and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound-containing catalysts.
| Problem | Potential Cause | Recommended Solution |
| Low or no catalytic activity | Catalyst decomposition due to exposure to air or moisture. | Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.[1] Use anhydrous solvents. |
| Inactive catalyst batch. | Test the catalyst in a known, reliable reaction to confirm its activity. If it fails, obtain a fresh batch of the catalyst. | |
| Presence of impurities in reagents or solvents. | Purify all starting materials and solvents. Common impurities that can poison catalysts include water, oxygen, and other protic substances.[1] | |
| Reaction starts but does not go to completion | Gradual catalyst decomposition during the reaction. | This may be due to thermal instability or slow reaction with a component in the reaction mixture. Try running the reaction at a lower temperature. If possible, add the catalyst in portions throughout the reaction. |
| Product inhibition. | The product of the reaction may be coordinating to the catalyst and inhibiting its activity. Try to remove the product as it is formed, if feasible. | |
| Formation of unexpected byproducts | Catalyst-mediated side reactions. | The catalyst may be promoting undesired reaction pathways. Adjusting reaction conditions such as temperature, concentration, or solvent may help to improve selectivity. |
| Decomposition of the catalyst leading to reactive germanium species. | Characterize the byproducts to understand the decomposition pathway. This can provide clues on how to modify the reaction conditions or the catalyst structure to prevent this decomposition. | |
| Inconsistent results between experiments | Variations in the experimental setup and handling of the catalyst. | Standardize your experimental protocol for handling the air-sensitive catalyst, including the method for drying glassware, purging with inert gas, and transferring reagents.[1] |
| Differences in the purity of reagents or solvents between batches. | Always use reagents and solvents from the same batch for a series of experiments, or re-purify them before use. |
Frequently Asked Questions (FAQs)
Q1: My this compound-containing catalyst is described as "air-sensitive." What does this mean and what precautions should I take?
A: An "air-sensitive" compound reacts with components of the atmosphere, primarily oxygen and moisture, leading to its decomposition. For this compound-containing catalysts, this decomposition is often rapid and irreversible, resulting in a loss of catalytic activity.
Precautions:
-
Inert Atmosphere: Always handle the catalyst under an inert atmosphere, such as nitrogen or argon. This is typically achieved using a glovebox or a Schlenk line.
-
Dry Glassware: All glassware must be thoroughly dried before use, typically by oven-drying at >125°C overnight or by flame-drying under vacuum. Adsorbed moisture on glassware is a common source of contamination.
-
Anhydrous Solvents: Use high-purity, anhydrous solvents. Solvents should be properly dried and degassed before use.
Q2: How can I tell if my this compound-containing catalyst has decomposed?
A: Visual inspection can sometimes be informative. A change in color or the formation of a precipitate can indicate decomposition. However, the most reliable method is to monitor your reaction's progress. A lack of catalytic activity or the formation of unexpected byproducts are strong indicators that the catalyst has decomposed. For a more detailed analysis, techniques like NMR spectroscopy can be used to observe changes in the catalyst's structure.
Q3: What is the best way to store my this compound-containing catalyst?
A: Store the catalyst in a tightly sealed container, such as a vial with a Teflon-lined cap, inside a glovebox or a desiccator filled with a suitable drying agent and under an inert atmosphere. For long-term storage, keeping it in a freezer inside the glovebox can further slow down potential decomposition pathways.
Q4: Can the choice of solvent affect the stability of my this compound catalyst?
A: Yes, the solvent can play a significant role. Protic solvents (e.g., alcohols, water) will react with and decompose most this compound-containing catalysts. It is crucial to use anhydrous, non-protic solvents. The polarity of the solvent can also influence the catalyst's stability and reactivity. It is recommended to consult the literature for your specific catalyst or to screen a few different anhydrous, non-protic solvents to find the optimal one for your reaction.[2][3][4][5][6]
Q5: I suspect my starting materials contain impurities that are poisoning the catalyst. What are common impurities and how can I remove them?
A: Common impurities that can poison sensitive catalysts include:
-
Water: Can be removed from solvents by distillation from an appropriate drying agent (e.g., sodium/benzophenone, CaH₂). Starting materials can be dried under vacuum.
-
Oxygen: Can be removed from solvents by sparging with an inert gas or by the freeze-pump-thaw method.
-
Acidic or Basic Impurities: Can be removed by washing with an appropriate aqueous solution, followed by drying of the organic layer and distillation.
-
Other Metal Ions: Can sometimes be removed by recrystallization or chromatography.
Quantitative Data Summary
While specific quantitative data on the decomposition of a wide range of this compound-containing catalysts is not extensively available in a centralized format, the following table provides a general overview of factors influencing their stability. The stability is highly dependent on the specific ligands attached to the germanium center.
| Parameter | Condition | Relative Stability | Notes |
| Atmosphere | Inert (N₂, Ar) | High | Essential for preventing decomposition from O₂ and H₂O. |
| Air | Very Low | Rapid decomposition is expected for most this compound catalysts. | |
| Temperature | Low Temperature | High | Reduces the rate of thermal decomposition pathways. |
| Elevated Temperature | Low to Moderate | Thermal decomposition is a known pathway for some this compound complexes.[7] The specific temperature tolerance varies greatly with the catalyst's structure. | |
| Solvent | Anhydrous, Non-Protic | High | Necessary to prevent reaction with the catalyst. |
| Protic (e.g., alcohols) | Very Low | Will readily decompose the catalyst. | |
| Purity of Reagents | High Purity | High | Minimizes the presence of catalyst poisons. |
| Contains Impurities | Low | Impurities like water, acids, or bases can deactivate the catalyst. |
Experimental Protocols
Protocol for Setting Up a Reaction Under Inert Atmosphere
This protocol describes a standard procedure for setting up a reaction using a Schlenk line to handle a this compound-containing catalyst.
Materials:
-
Schlenk flask and other required glassware (e.g., addition funnel, condenser)
-
Septa and glass stoppers
-
Schlenk line with dual vacuum and inert gas manifold
-
Heat gun or oven
-
Syringes and needles
-
Anhydrous solvents and reagents
-
This compound-containing catalyst
Procedure:
-
Drying Glassware: Thoroughly clean and dry all glassware in an oven at >125°C for at least 4 hours.
-
Assembly: Quickly assemble the hot glassware and attach it to the Schlenk line.
-
Evacuate and Refill: Evacuate the assembled glassware using the vacuum on the Schlenk line. Then, refill the glassware with an inert gas (nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.
-
Adding Solids (if stable in air for a short time): If a solid reagent is air-stable for a short period, it can be added to the flask before attaching it to the Schlenk line. Then, perform the evacuate-refill cycles.
-
Adding Solvents and Liquid Reagents: Use a syringe that has been purged with inert gas to transfer anhydrous solvents and liquid reagents through a septum into the reaction flask.
-
Adding the this compound Catalyst:
-
In a Glovebox: The preferred method is to weigh the catalyst inside a glovebox and add it to the reaction flask. The flask is then sealed and brought to the Schlenk line.
-
Without a Glovebox: If a glovebox is not available, you can perform a "positive pressure" addition. Weigh the catalyst into a small vial with a septum. Add a small amount of anhydrous solvent via syringe. Then, using a syringe, withdraw the catalyst solution and quickly transfer it to the reaction flask, which is under a positive pressure of inert gas.
-
Visualizations
DOT Language Diagrams
Caption: General decomposition pathway of a this compound-containing catalyst.
Caption: Troubleshooting workflow for low catalytic activity.
References
Technical Support Center: Strategies for Scaling Up Germyl Compound Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of germyl compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the production of this compound compounds, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired this compound Compound
Question: My Grignard reaction to synthesize a tetraalkyl- or tetraarylgermane is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Grignard reaction for germane synthesis is a common problem that can often be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Moisture and Air Contamination: Grignard reagents are highly reactive towards protic solvents (like water) and oxygen. The presence of even trace amounts of moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, forming an alkane and preventing it from reacting with the germanium tetrachloride. Similarly, exposure to air can lead to oxidation of the Grignard reagent.
-
Poor Quality of Magnesium Turnings: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which passivates the metal and prevents the reaction from initiating.
-
Purity of Reagents: Impurities in the alkyl/aryl halide or germanium tetrachloride can interfere with the reaction.
-
Solution: Use freshly distilled alkyl/aryl halides and ensure the germanium tetrachloride is of high purity.[1]
-
-
Reaction Temperature: The formation of the Grignard reagent is exothermic. If the temperature is too low, the reaction may not initiate. Conversely, if the temperature is too high during the addition of germanium tetrachloride, side reactions may be favored.
-
Solution: Gentle heating may be required to initiate the Grignard reagent formation. Once initiated, the reaction should be maintained at a controlled temperature, often at reflux for Grignard formation. The subsequent reaction with germanium tetrachloride should be carried out at a low temperature (e.g., 0°C or below) to control the exothermicity and minimize side reactions.[1][3]
-
Issue 2: Formation of Significant Byproducts
Question: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture, which I suspect is the Wurtz coupling product (R-R). How can I minimize its formation?
Answer: The Wurtz-type coupling reaction, where the Grignard reagent reacts with the unreacted alkyl/aryl halide, is a common side reaction. Minimizing this byproduct is crucial for improving the yield of the desired germane.
-
Slow Addition of Alkyl/Aryl Halide: The most effective way to minimize Wurtz coupling is to add the alkyl or aryl halide slowly and dropwise to the suspension of magnesium turnings. This ensures that the concentration of the halide is kept low at all times, favoring the reaction with magnesium over the coupling reaction.[1][2]
-
Dilution: Conducting the reaction in a larger volume of solvent can also help to keep the concentration of the halide low.[1]
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Excessively high temperatures can promote the coupling reaction.[1]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various tetraorganogermanes using a chlorine-free protocol, which is advantageous for scaling up as it avoids the use and disposal of chlorinated waste streams.
| Organogermane Product | Grignard Reagent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetraphenylgermane | Phenylmagnesium chloride | 65 | 24 | 95 |
| Tetrabenzylgermane | Benzylmagnesium chloride | 65 | 24 | 88 |
| Tetra(p-tolyl)germane | p-Tolylmagnesium chloride | 65 | 24 | 92 |
| Tetra(mesityl)germane | Mesitylmagnesium chloride | 65 | 24 | 75 |
| Tetramethylgermane | Methylmagnesium bromide | 65 | 24 | 85 |
Data adapted from a chlorine-free germanium processing protocol.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Tetraorganogermanes via a Chlorine-Free Route
This protocol describes a general method for the synthesis of tetraorganogermanes from a germanium catecholate complex, avoiding the use of germanium tetrachloride.
Materials:
-
Germanium(IV) catecholate complex
-
Appropriate Grignard reagent (20 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Hexanes
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the germanium catecholate complex in anhydrous THF.
-
Slowly add the Grignard reagent (20 equivalents) to the stirred suspension at room temperature.
-
Heat the resulting mixture to 65°C and maintain this temperature for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Add hexanes to the crude reaction mixture, followed by the slow addition of deionized water to quench any unreacted Grignard reagent.
-
Stir the mixture vigorously for 5 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography or another suitable purification method to obtain the pure tetraorganogermane.[4]
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound compound synthesis.
Signaling Pathways Modulated by Organogermanium Compounds in Drug Development
Certain organogermanium compounds, such as 3-(trihydroxythis compound)propanoic acid (THGP), a hydrolysate of Ge-132, have been shown to modulate key signaling pathways involved in immune response and cellular stress. This has implications for their potential use in drug development, particularly in oncology and inflammatory diseases.
Caption: Modulation of NF-κB and Heme Oxygenase-1 pathways by organogermanium compounds.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A chlorine-free protocol for processing germanium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organogermanium: Potential beneficial effects on the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Purification Techniques for Air-Sensitive Germyl Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for air-sensitive germyl compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is decomposing during purification. What are the most common reasons for this?
A1: Decomposition of air-sensitive this compound compounds during purification is typically due to exposure to oxygen and moisture.[1] Compounds with germanium-hydrogen (Ge-H) bonds, germylenes (Ge(II) compounds), and polygermanes are particularly susceptible to reaction with air and water.[1] Hydrolysis of organogermanium halides is a frequent issue, leading to the formation of germoxane impurities. Thermal instability can also be a factor, especially during distillation at elevated temperatures.[1]
Q2: What are the fundamental laboratory setups required for purifying air-sensitive this compound compounds?
A2: The two primary techniques for handling air-sensitive compounds are the use of a Schlenk line and a glovebox.[1] A Schlenk line is a vacuum/inert gas manifold that allows for the manipulation of compounds under an inert atmosphere, such as nitrogen or argon. It is well-suited for distillations, filtrations, and recrystallizations of moderately sensitive this compound compounds. For highly sensitive materials, a glovebox provides a more rigorously controlled inert environment and is ideal for operations like weighing solids and performing column chromatography.[2]
Q3: How can I safely and effectively remove solvent from my air-sensitive this compound compound?
A3: Solvent should be removed under reduced pressure using a Schlenk line connected to a cold trap (e.g., liquid nitrogen or a dry ice/acetone bath) to protect the vacuum pump. It is critical to apply the vacuum gradually to prevent the sample from bumping. For this compound compounds that are sensitive to heat, solvent removal should be conducted at or below room temperature.
Q4: What typical impurities might I encounter in my crude this compound compound?
A4: The nature of impurities largely depends on the synthetic route. For instance, reactions involving Grignard reagents may leave behind unreacted magnesium and magnesium salts. Hydrogermylation reactions can result in byproducts. If organogermanium halides are used as precursors, residual starting material or hydrolysis products like germoxanes are common impurities.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of air-sensitive this compound compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Decomposition | - Inadequate inert atmosphere (presence of O₂ or H₂O).- Thermally unstable compound. | - Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C overnight) and cooled under vacuum.[3]- Thoroughly degas all solvents using methods like freeze-pump-thaw.[1]- Maintain a positive pressure of high-purity inert gas when using a Schlenk line.[1]- For extremely sensitive compounds, perform all manipulations inside a glovebox.[1]- If distilling, use a vacuum to lower the boiling point and reduce thermal stress. |
| Low Recovery/Yield | - Mechanical losses during transfers.- Product is too soluble in the recrystallization solvent.- Product is volatile and lost during solvent removal. | - Minimize the number of transfers between flasks.- When filtering, ensure the filter frit is properly sealed.- For recrystallization, choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[4]- During solvent removal under vacuum, use a well-maintained cold trap to prevent loss of volatile products. |
| Persistent Impurities After Purification | - Impurity has similar physical properties to the product (e.g., boiling point, solubility).- Starting materials were impure. | - If distillation fails, try recrystallization or column chromatography.- For chromatography, experiment with different solvent systems and stationary phases (e.g., silica gel, alumina).- Ensure the purity of starting materials before beginning the synthesis. Distill or recrystallize them if necessary. |
| Column Chromatography Issues (Streaking, Poor Separation) | - Compound is decomposing on the stationary phase.- Inappropriate solvent system.- Column was packed improperly. | - Silica gel is slightly acidic; if your this compound compound is acid-sensitive, consider using deactivated silica or alumina.[5]- Perform thin-layer chromatography (TLC) first to determine an optimal solvent system that gives good separation.[6]- Ensure the column is packed uniformly without air bubbles or cracks.[5] |
| Crystallization Fails or "Oiling Out" Occurs | - Solution is supersaturated, leading to rapid precipitation instead of crystal growth.- Impurities are inhibiting crystallization.- Solvent is not ideal. | - Cool the solution slowly.[7] Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[8]- If an oil forms, try redissolving it in a small amount of hot solvent and cooling again, or try a different solvent system.[9]- Ensure the crude product is reasonably pure before attempting recrystallization. |
Data Presentation: Comparison of Purification Techniques
While specific quantitative data is highly dependent on the individual this compound compound, the following table provides a qualitative comparison of common purification techniques.
| Technique | Advantages | Disadvantages | Best Suited For |
| Distillation | - Effective for removing non-volatile impurities.- Can be scaled up for larger quantities. | - Requires the compound to be thermally stable.- Not effective for separating compounds with similar boiling points. | Thermally stable, volatile liquid this compound compounds. |
| Recrystallization | - Can yield highly pure crystalline products.- Relatively simple procedure. | - Requires the compound to be a solid.- Yield can be reduced due to the solubility of the compound in the cold solvent.[10] | Solid this compound compounds that are stable in the chosen solvent. |
| Column Chromatography | - Highly versatile for separating mixtures.- Can separate compounds with very similar properties. | - Can be time-consuming and uses large volumes of solvent.[4]- Potential for decomposition on the stationary phase. | A wide range of this compound compounds, especially for separating complex mixtures or isomers. |
Experimental Protocols
The following are generalized protocols for the purification of a representative air-sensitive this compound compound. Note: These protocols should be adapted based on the specific properties of the compound being purified. All manipulations should be performed under a high-purity inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Vacuum Distillation of a Liquid this compound Compound
-
Glassware Preparation: Rigorously dry all glassware, including a Schlenk flask, distillation head, condenser, and receiving flask, in an oven at >120°C overnight. Assemble the distillation apparatus while hot and immediately place it under vacuum to cool.
-
Inert Atmosphere: Once cool, backfill the apparatus with inert gas. Maintain a positive pressure of inert gas throughout the procedure.
-
Transfer of Crude Product: Transfer the crude liquid this compound compound to the distillation flask via cannula under a positive flow of inert gas. Add a magnetic stir bar.
-
Distillation Setup: Connect the distillation apparatus to a Schlenk line. The receiving flask should be cooled in an ice bath.
-
Vacuum Application: Gradually apply a vacuum to the system. The pressure should be low enough to allow the compound to distill at a moderate temperature to prevent thermal decomposition.
-
Heating: Gently heat the distillation flask in an oil bath while stirring.
-
Collection: Collect the fractions of the distilled product in the cooled receiving flask.
-
Completion: Once the distillation is complete, turn off the heating and allow the system to cool to room temperature. Backfill the apparatus with inert gas before disconnecting the flasks.
Protocol 2: Recrystallization of a Solid this compound Compound
-
Glassware and Solvent Preparation: Dry all glassware (two Schlenk flasks, filter stick with a sintered glass frit) in an oven at >120°C overnight and cool under vacuum.[1] Degas the chosen recrystallization solvent by subjecting it to at least three freeze-pump-thaw cycles.[1]
-
Dissolution: In a Schlenk flask under a positive pressure of inert gas, add the crude solid this compound compound. Add the minimum amount of hot, degassed solvent required to fully dissolve the compound. Gentle heating may be necessary.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere. Using a pre-warmed filter stick, transfer the hot solution into a second Schlenk flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in a refrigerator or freezer.
-
Isolation of Crystals: Once crystallization is complete, isolate the crystals by filtration. Invert the flask and filter stick assembly and apply a gentle vacuum to the receiving flask to draw the mother liquor through the frit.
-
Washing: Wash the crystals with a small amount of cold, degassed solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography of a this compound Compound
-
Glovebox Environment: This procedure is best performed inside a glovebox to avoid any exposure to air and moisture.
-
Column Packing: Pack a chromatography column with a slurry of the chosen stationary phase (e.g., silica gel or alumina) in a non-polar solvent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound compound in a minimal amount of the eluting solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the appropriate solvent system, starting with a non-polar solvent and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the eluting solvent in a series of fractions using Schlenk tubes or other sealable containers.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) under an inert atmosphere to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions in a Schlenk flask and remove the solvent under vacuum as described previously.
Mandatory Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of air-sensitive this compound compounds.
Troubleshooting Logic for Product Decomposition
Caption: A logical guide to troubleshooting the decomposition of this compound compounds during purification.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. youtube.com [youtube.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. LabXchange [labxchange.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Minimizing Catalyst Poisoning in Germyl Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in germyl cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: My this compound cross-coupling reaction is sluggish or has completely stalled, resulting in a low yield. What are the likely causes?
Answer:
A sluggish or stalled reaction is a common indicator of catalyst deactivation or poisoning. Several factors could be at play:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to various deactivation pathways. The appearance of a black precipitate (palladium black) is a clear sign of catalyst agglomeration into an inactive state.
-
Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents can act as potent catalyst poisons.
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be incomplete.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the active catalyst and promote the desired catalytic cycle.
-
Inert Atmosphere: Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can oxidize the Pd(0) catalyst.[1]
-
Reagent Purity: Use high-purity reagents and solvents. If impurities are suspected, consider purification of your organogermane and coupling partner.
-
Pre-catalyst Activation: Ensure your reaction conditions (base, solvent) are suitable for the in-situ reduction of the Pd(II) pre-catalyst.[2]
Question 2: I am observing significant formation of homocoupled products from my organogermane. What could be causing this side reaction?
Answer:
Homocoupling of the organogermane reagent is a known side reaction in Stille-type couplings and can be indicative of issues with the catalytic cycle.[3] This is often promoted by the presence of oxygen.
Solutions:
-
Strict Anaerobic Conditions: Ensure your reaction is set up under a rigorously maintained inert atmosphere (argon or nitrogen). Solvents and reagents should be thoroughly degassed before use.
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can influence the relative rates of the desired cross-coupling versus homocoupling. Screening different catalyst systems may be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress homocoupling side reactions.
Question 3: My reaction yield is inconsistent between batches, even when following the same procedure. What could be the source of this variability?
Answer:
Inconsistent yields often point to subtle variations in reagent quality or reaction setup.
Solutions:
-
Reagent Quality Control: The purity of the organogermane reagent is critical. Impurities from its synthesis, such as residual germanium halides or acidic byproducts, can poison the catalyst. Ensure consistent purity of your organogermane batch to batch.
-
Solvent and Reagent Degassing: The efficiency of degassing can vary. Standardize your degassing procedure (e.g., number of freeze-pump-thaw cycles or duration of sparging with inert gas) to ensure consistency.[4]
-
Water Content: The presence of water can affect the catalytic cycle. Use anhydrous solvents and dry glassware to minimize water content.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in palladium-catalyzed this compound cross-coupling reactions?
A1: While research specifically on this compound cross-coupling is less extensive than for other methods, common poisons in palladium-catalyzed reactions are highly likely to be detrimental. These include:
-
Oxygen: Leads to the oxidation of the active Pd(0) catalyst and can promote homocoupling.[1]
-
Sulfur and Nitrogen Compounds: impurities containing sulfur or nitrogen can irreversibly bind to the palladium center, deactivating it.[5]
-
Halides: Excess halide ions can coordinate to the palladium center and inhibit catalytic activity.[6][7] Residual germanium halides from the synthesis of the organogermane could be a potential source.
-
Water: While sometimes used as a co-solvent, excess or uncontrolled amounts of water can lead to catalyst deactivation.[8]
-
Acidic Impurities: Can lead to degradation of the organogermane reagent or interact with the catalyst and ligands.
Q2: How can I purify my organogermane reagent to remove potential catalyst poisons?
A2: Purification of your organogermane is a critical step to ensure reproducible results.
-
Column Chromatography: For non-volatile organogermanes, flash column chromatography on silica gel under an inert atmosphere can be effective for removing polar impurities.[1]
-
Distillation: For volatile liquid organogermanes, distillation under reduced pressure and inert atmosphere can be an effective purification method.
-
Washing: If acidic impurities are suspected, washing a solution of the organogermane with a dilute aqueous base (e.g., sodium bicarbonate solution), followed by drying and solvent removal, can be beneficial.[9] Care must be taken as some organogermanes may be sensitive to hydrolysis.
Q3: Which palladium precatalysts and ligands are recommended for robust this compound cross-coupling reactions?
A3: The choice of catalyst system is crucial for overcoming potential poisoning.
-
Palladium Precatalysts: Modern palladium precatalysts, such as the G3 and G4 Buchwald palladacycles, are often more reliable and efficient at generating the active Pd(0) species than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]
-
Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally recommended. These ligands help to stabilize the monoligated Pd(0) active species and can promote the desired reductive elimination step, outcompeting deactivation pathways.
Q4: Can additives be used to mitigate catalyst poisoning?
A4: Yes, certain additives can be beneficial.
-
Halide Scavengers: In cases where halide poisoning is suspected, the addition of silver salts (e.g., Ag₂O, Ag₃PO₄) can help to scavenge excess halide ions. However, their effect should be empirically tested for your specific reaction.
-
Excess Ligand: Adding a slight excess of the phosphine ligand relative to the palladium source can sometimes help to stabilize the catalyst and counteract ligand degradation.[4]
Data Presentation
The following tables provide illustrative data on the impact of catalyst poisons and the effectiveness of different mitigation strategies. Note that this data is representative and based on general trends in cross-coupling reactions, as specific quantitative data for this compound cross-coupling is limited.
Table 1: Effect of Common Impurities on this compound Cross-Coupling Yield
| Entry | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Additive/Impurity | Yield (%) |
| 1 | Aryl-GeEt₃ | Aryl-Br | Pd₂(dba)₃ / SPhos | None (High Purity) | 95 |
| 2 | Aryl-GeEt₃ | Aryl-Br | Pd₂(dba)₃ / SPhos | Air Exposure | 30 |
| 3 | Aryl-GeEt₃ | Aryl-Br | Pd₂(dba)₃ / SPhos | Thiophenol (10 mol%) | <5 |
| 4 | Aryl-GeEt₃ | Aryl-Br | Pd₂(dba)₃ / SPhos | Et₃N·HCl (10 mol%) | 45 |
| 5 | Aryl-GeEt₃ | Aryl-Br | Pd₂(dba)₃ / SPhos | Water (10 equiv) | 60 |
Table 2: Comparison of Ligand Performance in the Presence of a Potential Poison
| Entry | Ligand | Additive | Reaction Time (h) | Yield (%) |
| 1 | PPh₃ | None | 12 | 85 |
| 2 | PPh₃ | Pyridine (20 mol%) | 12 | 20 |
| 3 | XPhos | None | 4 | 96 |
| 4 | XPhos | Pyridine (20 mol%) | 4 | 88 |
| 5 | SPhos | None | 4 | 95 |
| 6 | SPhos | Pyridine (20 mol%) | 4 | 85 |
Experimental Protocols
Protocol 1: General Procedure for a Robust this compound Cross-Coupling Reaction
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl germane (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl germane, aryl halide, and base.
-
Add the palladium precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of an Arylgermane Reagent by Column Chromatography
Materials:
-
Crude arylgermane
-
Silica gel
-
Anhydrous, degassed solvents for elution (e.g., hexanes/ethyl acetate)
-
Chromatography column equipped with a stopcock and an adapter for inert gas inlet
-
Schlenk flasks for fraction collection
Procedure:
-
Dry the silica gel under high vacuum for several hours to remove adsorbed water.
-
Pack the chromatography column with the dried silica gel as a slurry in the initial eluting solvent under an inert atmosphere.[10]
-
Dissolve the crude arylgermane in a minimal amount of the eluting solvent and load it onto the column under a positive pressure of inert gas.
-
Elute the column with the appropriate solvent system, collecting fractions in Schlenk flasks under an inert atmosphere.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Store the purified arylgermane under an inert atmosphere.
Visualizations
Caption: General catalytic cycle and potential catalyst deactivation pathway in this compound cross-coupling.
Caption: A troubleshooting workflow for low-yield this compound cross-coupling reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
NMR Spectroscopic Analysis of Germyl-Tungstenocene Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of organometallic compounds is a cornerstone of modern chemistry, with applications ranging from catalysis to materials science and drug development. Germyl-tungstenocene complexes, featuring a germanium-tungsten bond within a tungstenocene framework, represent a class of molecules with intriguing structural and reactive properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, bonding, and dynamics of these complexes in solution. This guide provides a comparative overview of NMR spectroscopy against other common analytical techniques, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques
While NMR spectroscopy is paramount for detailed structural analysis in solution, a comprehensive characterization of this compound-tungstenocene complexes often employs a multi-technique approach. The following table compares the utility of NMR with other common analytical methods for this class of compounds.
| Technique | Information Provided | Advantages | Limitations | Typical Application for this compound-Tungstenocene Complexes |
| NMR Spectroscopy | Detailed molecular structure in solution, connectivity of atoms, dynamic processes, ligand environment. | Non-destructive, provides rich structural detail, suitable for studying solution-state behavior. | Requires soluble sample, can be complex to interpret, sensitivity can be low for certain nuclei (e.g., ¹⁸³W, ⁷³Ge). | Definitive structural elucidation, confirmation of synthesis, study of fluxional processes. |
| X-ray Crystallography | Precise solid-state molecular structure, bond lengths, and bond angles. | Provides unambiguous structural determination. | Requires a single, well-ordered crystal; structure may differ from solution state. | Determination of solid-state geometry, bond distances (W-Ge, W-H, Ge-C), and intermolecular interactions. |
| Mass Spectrometry | Molecular weight, isotopic distribution, fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Can cause fragmentation, may not be suitable for unstable complexes. | Confirmation of molecular weight and isotopic pattern of tungsten and germanium. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., W-H, C-H, Ge-C). | Rapid and simple, provides information on key vibrational modes. | Provides limited structural information compared to NMR. | Identification of key functional groups, particularly the W-H stretch. |
| Elemental Analysis | Percentage composition of elements (C, H, N, etc.). | Confirms the empirical formula of the bulk sample. | Does not provide structural information, requires a pure sample. | Validation of the elemental composition of the synthesized complex. |
NMR Data for a Representative this compound-Tungstenocene Complex
To illustrate the power of multinuclear NMR spectroscopy, the following tables summarize the expected NMR data for a representative this compound-tungstenocene complex, bis(cyclopentadienyl)hydrido(triphenylthis compound)tungsten(IV), Cp₂WH(GePh₃). This data is compiled from literature values for analogous tungstenocene and this compound complexes.
¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| Cyclopentadienyl (Cp) | ~4.5 (s, 10H) | ~75 | - |
| Hydride (W-H) | ~-12.5 (s, 1H) with ¹⁸³W satellites | - | ¹J(¹⁸³W-¹H) ≈ 35-45 Hz |
| Phenyl (Ge-Ph) | 7.0-7.5 (m, 15H) | ~128-135 | - |
¹⁸³W and ⁷³Ge NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Linewidth | Key Coupling Constants (J, Hz) |
| ¹⁸³W | ~-3500 to -3800 | Sharp | ¹J(¹⁸³W-¹H) ≈ 35-45 Hz |
| ⁷³Ge | ~-30 to -60 | Broad | ¹J(⁷³Ge-¹H) - not typically resolved |
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as this compound-tungstenocene complexes can be sensitive to air and moisture. NMR solvents should be thoroughly dried and degassed before use.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound-tungstenocene complex in 0.5-0.7 mL of a deuterated solvent (e.g., benzene-d₆, toluene-d₈, or THF-d₈) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -15 to 15 ppm to ensure observation of both the aromatic and the upfield hydride signals.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds (to allow for the potentially long T₁ of the hydride).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C{¹H} NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of ¹³C.
-
¹⁸³W NMR Spectroscopy
Due to the low gyromagnetic ratio and low natural abundance (14.3%) of ¹⁸³W, direct observation is often challenging. Indirect 2D techniques are preferred.
-
Sample Preparation: A more concentrated sample (20-30 mg in 0.5 mL of solvent) is recommended.
-
Instrumentation: A high-field spectrometer (500 MHz or higher) equipped with a sensitive probe is desirable.
-
¹H-¹⁸³W HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Pulse Sequence: Standard HMBC pulse sequence optimized for long-range couplings.
-
¹H Spectral Width: As for the standard ¹H spectrum.
-
¹⁸³W Spectral Width: A wide range should be set initially (e.g., -3000 to -4000 ppm), centered around the expected chemical shift.
-
Optimization: The experiment should be optimized for a long-range ¹H-¹⁸³W coupling of approximately 40 Hz (the ¹J(¹⁸³W-¹H)).
-
Number of Scans: A significant number of scans will be required, often taking several hours to acquire.
-
⁷³Ge NMR Spectroscopy
⁷³Ge is a quadrupolar nucleus (spin 9/2) with low natural abundance (7.7%), resulting in broad signals and low sensitivity, making it a very challenging nucleus to observe.
-
Sample Preparation: A highly concentrated sample (>50 mg in 0.5 mL) is necessary.
-
Instrumentation: A high-field spectrometer with a broadband probe is essential.
-
Direct ¹D ¹⁷³Ge Acquisition:
-
Pulse Sequence: A simple one-pulse experiment.
-
Spectral Width: A very wide spectral width should be used initially (e.g., several hundred ppm).
-
Acquisition Parameters: Short acquisition time and relaxation delay due to the fast relaxation of quadrupolar nuclei.
-
Number of Scans: A very large number of scans (tens of thousands) will be required.
-
Visualizations
Caption: Workflow for the synthesis and NMR analysis of this compound-tungstenocene complexes.
Caption: Interpretation of NMR data to elucidate the structure of the complex.
A Comparative Guide to the X-ray Crystallographic Characterization of Platinum-Germyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural parameters of various platinum-germyl compounds determined by single-crystal X-ray crystallography. The presented data, compiled from recent studies, offers valuable insights into the nature of the platinum-germanium bond and the structural diversity of these complexes. Detailed experimental protocols for the synthesis and crystallographic analysis are also provided to facilitate further research and development in this area.
Quantitative Data Summary
The following table summarizes key crystallographic data for a selection of platinum-germyl compounds, allowing for a direct comparison of their structural features. The data highlights the variability of the Pt-Ge bond length, which is influenced by the coordination environment of the platinum center and the nature of the substituents on the germanium atom.
| Compound/Complex Name | Pt-Ge Bond Length(s) (Å) | Key Bond Angles (°) | Crystal System | Space Group | Reference |
| PrPtGe | 2.58, 2.61, 2.59-2.95 | - | Orthorhombic | Pmmn | [1] |
| Pt₃Ge | 2.50, 2.76, 2.78, 2.49 | - | Monoclinic | C2/m | [2] |
| [Pt(GeEt₃)(ItBuMe)₂][BArF] (2.1a) | 2.3938(6) | - | - | - | [3] |
| [Pt(GePh₃)(ItBuMe)₂][BArF] (2.1b) | 2.3953(5) | - | - | - | [3] |
| [Pt(GeHPh₂)(ItBuMe)₂][BArF] (2.2b) | 2.3881(5) | - | - | - | [3] |
| [Pt(GeH₂ⁿBu)(ItBuMe)₂][BArF] (2.3b) | 2.4075(6) | - | - | - | [3] |
| Ca₂Pt₂Ge | 2.55 | - | Monoclinic | C2/c | [4] |
| Tb₂(Pt₃Ge)₃ | 2.47, 2.51-2.71, 2.55-2.68, 2.46, 2.49, 2.63-2.91 | - | Monoclinic | C2/c | [5] |
| Nd(PtGe)₂ | 2.47, 2.53, 2.56, 2.57 | - | Orthorhombic | Pmn2₁ | [6] |
| [Pt(η²-HGeEt₃)(NHC')(NHC)][BArF] | 2.6468(8) | - | - | - | [7][8] |
Experimental Protocols
The characterization of platinum-germyl compounds by single-crystal X-ray diffraction involves a multi-step process, from the synthesis of suitable crystals to the final structure refinement. The following sections outline a generalized methodology based on established protocols for organometallic compounds.[9][10][11]
Synthesis and Crystallization
The synthesis of platinum-germyl complexes is typically carried out under inert atmosphere using Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and products.[9] A common synthetic route involves the reaction of a platinum precursor, such as a Pt(0) or Pt(II) complex, with a hydrogermane (R₃GeH).[3][7]
Example Synthesis of a Cationic Platinum(II)-Germyl Complex: [3] Low-electron count Pt(II) complexes of the type [Pt(NHC')(NHC)][BArF] (where NHC is an N-heterocyclic carbene and NHC' is its metalated form) are reacted with tertiary hydrogermanes (HGeR₃) at room temperature. This reaction leads to the formation of the 14-electron platinum(II) germyl derivatives [Pt(GeR₃)(NHC)₂][BArF].[3][8]
Crystallization: Growing single crystals suitable for X-ray diffraction is a critical step.[12] Common crystallization techniques for organometallic compounds include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize.
For sensitive compounds, crystallization can be performed in an inert atmosphere.[9]
X-ray Data Collection and Structure Determination
Once suitable single crystals are obtained, they are mounted on a diffractometer for data collection.
Instrumentation and Conditions: [9]
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better quality diffraction data.[9]
-
Detector: A modern CCD or CMOS area detector is used to collect the diffraction pattern.
Data Collection and Processing: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected. These images are then processed to determine the unit cell parameters and the intensities of the diffraction spots.[9]
Structure Solution and Refinement: [9]
-
Space Group Determination: The systematic absences in the diffraction data are used to determine the space group of the crystal.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated structure factors.
The final refined structure provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic characterization of platinum-germyl compounds.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. σ-GeH and this compound Cationic Pt(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. idus.us.es [idus.us.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Silyl and Germyl Radicals in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The utilization of radical intermediates has become a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Among the various classes of radicals, those centered on Group 14 elements, particularly silicon (silyl radicals) and germanium (germyl radicals), have emerged as powerful tools for forging new carbon-element and carbon-carbon bonds. This guide provides an objective, data-driven comparison of the reactivity of silyl versus this compound radicals, offering insights to help researchers select the optimal reagent for their synthetic transformations.
Generation of Silyl and this compound Radicals
The most common method for generating silyl and this compound radicals in a laboratory setting is through the homolytic cleavage of the corresponding hydride precursor (R₃Si-H or R₃Ge-H). This is typically achieved by hydrogen atom transfer (HAT) to an initiating radical, often generated from the thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide.
Recent advancements have also focused on photoredox catalysis to generate these radicals under milder conditions from a wider range of precursors, including silylboronates, chlorosilanes, and digermanes.
Comparative Reactivity: Thermodynamic and Kinetic Insights
The difference in reactivity between silyl and this compound radicals can be understood by examining both thermodynamic and kinetic factors. Thermodynamically, the strength of the E-H bond in the precursor hydride is a critical parameter.
Thermodynamic Factors: Bond Dissociation Energies (BDEs)
The ease of radical generation via hydrogen atom transfer is directly related to the bond dissociation energy (BDE) of the E-H bond. A weaker bond requires less energy for homolytic cleavage, leading to faster radical formation under identical conditions. Experimental data shows that Ge-H bonds are consistently weaker than analogous Si-H bonds.
| Compound | E-H Bond Dissociation Energy (kcal/mol) | Reference |
| Silicon Hydrides | ||
| SiH₄ | 90.3 | |
| Me₃Si-H | 90.5 | |
| Et₃Si-H | 90.1 | |
| Ph₃Si-H | 85.3 | |
| (Me₃Si)₃Si-H | 79.0 | |
| Germanium Hydrides | ||
| GeH₄ | 82.2 | |
| Me₃Ge-H | 84.7 | |
| Et₃Ge-H | 83.1 | |
| Bu₃Ge-H | 82.9 | |
| Ph₃Ge-H | 79.5 | |
| (Data summarized from referenced experimental studies) |
This trend indicates that this compound radicals are generally formed more readily from their corresponding hydrides than silyl radicals. Consequently, organogermanes are more effective hydrogen-atom donors than the corresponding organosilanes. For instance, Bu₃GeH is a significantly better H-donor than Et₃SiH, with reactivity approaching that of the widely used but toxic Bu₃SnH.
Kinetic Factors: Radical Addition Rates
While this compound radicals are easier to form, the subsequent reactivity of the radical itself is governed by kinetics. A key reaction in organic synthesis is the addition of the radical to an unsaturated C-C bond. Absolute rate constants for the addition of triethylsilyl radical (Et₃Si•) to a variety of alkenes and alkynes have been determined by laser flash photolysis.
| Substrate (Alkene/Alkyne) | Rate Constant (k_add) for Et₃Si• at 298 K (M⁻¹s⁻¹) | Reference |
| 1-Hexene | 2.1 x 10⁷ | |
| Cyclohexene | 1.3 x 10⁷ | |
| Styrene | 1.5 x 10⁸ | |
| Methyl Acrylate | 2.0 x 10⁸ | |
| 1-Hexyne | 1.1 x 10⁷ | |
| Phenylacetylene | 4.6 x 10⁷ | |
| (Data from Chatgilialoglu, C.; Ingold, K. U.; Scaiano, J. C. J. Am. Chem. Soc. 1981, 103, 7739-7742) |
Directly comparable kinetic data for this compound radical additions under identical conditions are less common in the literature. However, qualitative and computational studies suggest that the addition of silyl radicals to π-systems is generally faster than that of this compound radicals. This lower intrinsic reactivity of this compound radicals in addition reactions can be attributed to the "heavier" and more diffuse nature of the germanium-centered radical. In some cases, such as dearomative additions to a phenyl moiety, this lower reactivity can make certain transformations more challenging to achieve with this compound radicals compared to their silyl counterparts.
Experimental Protocols
General Protocol for Radical-Mediated Hydrosilylation of an Alkene
This protocol is a representative procedure for the radical-mediated addition of a silane to an alkene using AIBN as a thermal initiator.
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
Triethylsilane (Et₃SiH) (1.5 mmol, 1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 mmol, 0.1 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 mmol) and anhydrous toluene (3 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylsilane (1.5 mmol) to the solution via syringe.
-
In a separate vial, dissolve AIBN (0.1 mmol) in anhydrous toluene (2 mL).
-
Add the AIBN solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours (reaction progress can be monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired hydrosilylated product.
Note: For a comparative hydrogermylation, triethylgermane (Et₃GeH) would be substituted for triethylsilane. Due to the lower Ge-H BDE, the reaction may proceed at a lower temperature or require less initiator.
Protocol for a Comparative Radical Cyclization Experiment
This protocol is adapted from studies on radical cyclizations and can be used to compare the efficiency and selectivity of silyl vs. This compound radicals.
Substrate: N-(2-iodophenyl)-N-allyl-p-toluenesulfonamide
Objective: To compare the yield of the 5-exo-trig cyclization product mediated by (Me₃Si)₃SiH versus (Me₃Si)₃GeH.
Materials:
-
N-(2-iodophenyl)-N-allyl-p-toluenesulfonamide (0.2 mmol, 1.0 equiv)
-
Tris(trimethylsilyl)silane [(Me₃Si)₃SiH] or Tris(trimethylsilyl)germane [(Me₃Si)₃GeH] (0.24 mmol, 1.2 equiv)
-
AIBN (0.02 mmol, 0.1 equiv)
-
Anhydrous benzene (4 mL)
Procedure:
-
In two separate, identical oven-dried screw-cap vials equipped with magnetic stir bars, place N-(2-iodophenyl)-N-allyl-p-toluenesulfonamide (0.2 mmol).
-
To Vial 1, add (Me₃Si)₃SiH (0.24 mmol) and to Vial 2, add (Me₃Si)₃GeH (0.24 mmol).
-
To each vial, add a solution of AIBN (0.02 mmol) in anhydrous benzene (4 mL).
-
Seal the vials tightly with Teflon-lined caps and place them in a preheated oil bath at 80 °C.
-
Stir the reactions for 2 hours.
-
After 2 hours, remove the vials from the oil bath and allow them to cool to room temperature.
-
Quench the reactions by opening the vials to the air.
-
Analyze the crude reaction mixtures by ¹H NMR or GC-MS using an internal standard to determine the yield of the cyclized product (a dihydroindoline derivative) versus the direct reduction product.
This experiment allows for a direct comparison of the efficiency of the two radical mediators in a tandem reduction-cyclization cascade.
Conclusion
The choice between using a silyl or this compound radical in a synthetic transformation involves a trade-off between the ease of radical generation and the intrinsic reactivity of the resulting radical.
-
This compound radicals are generated more easily from their hydride precursors due to lower Ge-H bond dissociation energies. This makes organogermanes excellent hydrogen-atom donors, often more reactive than silanes in this capacity.
-
Silyl radicals , while requiring slightly more energy to generate from hydrides, often exhibit faster rates of addition to unsaturated bonds. Their precursors are also typically less expensive and more readily available than their germanium counterparts.
For reactions where hydrogen atom donation is the rate-limiting or key step (e.g., reductive dehalogenations), a germane like Bu₃GeH may be the superior choice. For reactions dominated by the addition to a π-system, a silane may provide better yields or faster reaction times, provided the Si-H bond can be efficiently cleaved by the chosen initiation method. Researchers should consider these competing factors when designing new radical-based methodologies.
Predicting Germyl Radical Reaction Pathways: A Comparative Guide to DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
The study of radical reactions is crucial in various fields, including materials science and drug development. Germyl radicals (GeR₃), analogues of silyl and alkyl radicals, exhibit unique reactivity that is of growing interest. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of these transient species. This guide provides a comparative overview of DFT methods for predicting this compound radical reaction pathways, supported by experimental data and detailed methodologies.
Comparing Computational Methods for this compound Radical Reactions
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Here, we compare the performance of different computational levels of theory for a key this compound radical reaction: the reaction of the this compound radical (GeH₃) with nitrogen trifluoride (NF₃). This reaction can proceed through two main pathways: homolytic substitution (Sн2) at the nitrogen atom to form GeH₃NF₂ and fluorine abstraction to yield GeH₃F.
A study combining experimental results from X-ray irradiation of GeH₄/NF₃ mixtures with high-level ab initio and DFT calculations provides valuable data for comparison.[1][2] The experimental findings confirmed the formation of both GeH₃NF₂ and GeH₃F, suggesting a competition between the two reaction pathways.
Table 1: Comparison of Calculated Reaction Enthalpies (kcal/mol) for the Reaction of GeH₃ with NF₃
| Reaction Pathway | Product(s) | CCSD(T) | G3B3 | Experimental Observation |
| Homolytic Substitution (Sн2) | GeH₃NF₂ + F• | - | - | Product Detected |
| Fluorine Abstraction | GeH₃F + NF₂• | -70.8 | -67.9 | Product Detected |
Note: The original study focused on the exothermicity of the fluorine abstraction reaction, providing a direct comparison with experimental data. While the homolytic substitution product was identified, a specific reaction enthalpy was not reported for comparison in the provided information.
The data indicates that both CCSD(T) and the G3B3 composite method provide results for the fluorine abstraction pathway that are in good agreement with experimental observations, lending confidence to the use of these methods for studying this compound radical reactions.[1][2] While a direct quantitative comparison for a wide range of functionals is not available in the literature for this specific reaction, general benchmark studies on radical chemistry often suggest that functionals like M06-2X and PBE0 can also provide reliable results for reaction energies and barrier heights. The choice of functional should always be validated against experimental data or higher-level computational results when possible.
Experimental Protocols for Studying this compound Radical Reactions
The validation of computational predictions relies on robust experimental data. The following protocols outline common techniques used to study this compound radical reactions in the gas and condensed phases.
Gas-Phase Radical Generation and Analysis via X-ray Radiolysis
This method is suitable for studying the reactions of small, volatile this compound radicals.
-
Materials: Germane (GeH₄), nitrogen trifluoride (NF₃), oxygen (O₂, as a radical scavenger), Pyrex glass vessels.
-
Procedure:
-
Prepare gaseous mixtures of GeH₄ and NF₃ in known ratios in Pyrex vessels. For scavenger experiments, a small amount of O₂ is added to the mixture.
-
Irradiate the vessels with X-rays from a suitable source (e.g., a commercial X-ray apparatus) for a defined period to generate this compound radicals from germane.
-
After irradiation, freeze the reaction mixture with liquid nitrogen to stop the reaction.
-
Analyze the gaseous products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.
-
Correlate the product yields with the initial reactant concentrations and the presence or absence of a radical scavenger to deduce the reaction mechanism.[1][2]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization
EPR spectroscopy is a powerful technique for the direct detection and characterization of radical species.
-
Radical Generation: this compound radicals can be generated in situ within the EPR cavity by various methods, such as:
-
Photolysis of a suitable precursor (e.g., a germane) using a UV lamp.
-
Reaction of a germylene with a radical initiator.
-
Reduction of a this compound halide.
-
-
EPR Measurement:
-
The sample is placed in a quartz EPR tube and inserted into the resonant cavity of the EPR spectrometer.
-
The sample is irradiated with microwaves while a magnetic field is swept.
-
The absorption of microwaves by the unpaired electron of the radical is detected and recorded as a spectrum.
-
The resulting EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of the specific radical and its environment.[3][4][5][6]
-
-
Computational Correlation: The experimental EPR parameters can be compared with those calculated using DFT to validate the computational model and aid in the interpretation of the spectra.[3][4][5][6]
Laser Flash Photolysis for Kinetic Studies
This technique is used to measure the reaction rates of transient species like this compound radicals.
-
Experimental Setup:
-
A high-power pulsed laser (e.g., Nd:YAG laser) is used as the photolysis source to generate the this compound radicals from a precursor.
-
A probe light source (e.g., a xenon arc lamp) is passed through the sample.
-
A monochromator and a detector (e.g., a photomultiplier tube) are used to monitor the change in absorbance of the transient species at a specific wavelength over time.
-
-
Procedure:
-
A solution containing the this compound radical precursor is placed in a cuvette.
-
The solution is irradiated with a short laser pulse to generate a transient concentration of this compound radicals.
-
The change in absorbance of the solution is monitored in real-time.
-
By analyzing the decay of the transient absorption signal, the kinetics of the this compound radical reactions can be determined.[7][8][9][10]
-
Visualizing this compound Radical Reaction Pathways
Understanding the intricate steps of a chemical reaction is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key reaction pathways of this compound radicals.
Caption: Competing reaction pathways of GeH₃ radical with NF₃.
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. amt.copernicus.org [amt.copernicus.org]
- 10. AMT - Development of a portable laser-flash photolysis Faraday rotation spectrometer for measuring atmospheric total OH reactivity [amt.copernicus.org]
A Comparative Guide to Mass Spectrometry Analysis of Organogermanium Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of organogermanium reaction products. It is designed to assist researchers in selecting the optimal analytical strategy for the characterization of these unique organometallic compounds. The guide delves into various ionization techniques and mass analyzers, presenting supporting data and detailed experimental protocols. Furthermore, it offers a comparative overview of mass spectrometry alongside other common analytical methods for organogermanium compounds.
Section 1: Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of organogermanium compounds, as it directly impacts the generation of molecular ions and the extent of fragmentation. The selection depends on the volatility, thermal stability, and polarity of the analyte.
Table 1: Comparison of Ionization Techniques for Organogermanium Compounds
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. | Volatile and thermally stable organogermanium compounds (e.g., tetraalkylgermanes). | Provides detailed structural information through reproducible fragmentation patterns. | Often leads to the absence of a molecular ion peak, making molecular weight determination difficult. Not suitable for non-volatile or thermally labile compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of gaseous ions. | Polar and non-volatile organogermanium compounds, including ionic complexes and those with biological relevance (e.g., anticancer agents).[1][2] | Soft ionization technique that typically produces intact molecular ions ([M+H]⁺, [M+Na]⁺, etc.), facilitating molecular weight determination.[1][2] | Sensitivity can be matrix-dependent. May not be suitable for non-polar compounds. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. | High molecular weight and non-volatile organogermanium compounds, including polymers and larger complexes. | Soft ionization technique that produces intact molecular ions with minimal fragmentation. High mass range. | Matrix interference can be an issue. Sample preparation is crucial. |
| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers charge to the analyte through chemical reactions. | Volatile organogermanium compounds where EI fails to produce a molecular ion. | Softer than EI, often yielding a prominent protonated molecule ([M+H]⁺), which helps in molecular weight determination. | Fragmentation is less extensive than EI, providing less structural information. |
Section 2: Comparison of Mass Analyzers
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The choice of analyzer affects the resolution, mass accuracy, and speed of the analysis.
Table 2: Comparison of Mass Analyzers for Organogermanium Analysis
| Mass Analyzer | Principle | Key Performance Metrics | Best Suited For |
| Quadrupole | Uses oscillating electric fields to selectively pass ions of a specific m/z. | - Resolution: Unit mass - Mass Accuracy: ~100 ppm - Scan Speed: Fast | Routine analysis and quantification of known organogermanium compounds. Often coupled with GC. |
| Ion Trap | Traps ions in a 3D or linear electric field and sequentially ejects them for detection. | - Resolution: Unit to moderate - Mass Accuracy: ~100 ppm - Scan Speed: Moderate | Structural elucidation through MSⁿ fragmentation experiments. |
| Time-of-Flight (TOF) | Measures the time it takes for ions to travel a fixed distance. | - Resolution: High (up to 60,000) - Mass Accuracy: <5 ppm - Scan Speed: Very fast | Accurate mass measurements for elemental composition determination of unknown organogermanium compounds. |
| Orbitrap | Traps ions in an orbital motion around a central electrode, with their axial frequency being proportional to their m/z. | - Resolution: Very high (up to 500,000) - Mass Accuracy: <2 ppm - Scan Speed: Moderate | High-resolution and high-mass-accuracy analysis for unambiguous identification and structural elucidation of complex organogermanium mixtures. |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Traps ions in a strong magnetic field, where their cyclotron frequency is measured to determine their m/z. | - Resolution: Extremely high (>1,000,000) - Mass Accuracy: <1 ppm - Scan Speed: Slow | Ultra-high-resolution analysis for resolving complex isotopic patterns and for fundamental studies of organogermanium ion chemistry. |
Section 3: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Organogermanium Compounds
This protocol is suitable for the analysis of volatile and thermally stable organogermanium compounds, such as tetraalkylgermanes.
Sample Preparation:
-
Dissolve the organogermanium reaction product in a volatile organic solvent (e.g., hexane, dichloromethane) to a final concentration of 1-10 µg/mL.
-
If necessary, derivatize the compound to increase its volatility.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless (1 µL injection volume).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-600.
Electrospray Ionization-Mass Spectrometry (ESI-MS) of Non-Volatile Organogermanium Compounds
This protocol is suitable for the analysis of polar, non-volatile, and potentially fragile organogermanium compounds, such as germatranes or organogermanium complexes with biological ligands.
Sample Preparation:
-
Dissolve the organogermanium compound in a solvent compatible with ESI (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µM.
-
Add a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) to the solvent to promote ionization, depending on the nature of the analyte.
-
Filter the sample through a 0.22 µm syringe filter.
ESI-MS Instrumentation and Parameters:
-
Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent.
-
Ionization Mode: Positive or negative ion mode ESI.
-
Sheath Gas Flow Rate: 35 (arbitrary units).
-
Auxiliary Gas Flow Rate: 10 (arbitrary units).
-
Capillary Temperature: 320 °C.
-
Spray Voltage: 3.5 kV (positive mode) or -2.8 kV (negative mode).
-
Mass Analyzer: Orbitrap.
-
Resolution: 70,000.
-
Scan Range: m/z 150-2000.
Section 4: Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of organogermanium compounds often requires a multi-technique approach.
Table 3: Comparison of Mass Spectrometry with NMR and X-ray Crystallography
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation. | Small sample amount (µg to ng), soluble. | High sensitivity, ability to analyze complex mixtures when coupled with chromatography (GC-MS, LC-MS). | Provides information on gas-phase species, which may not always reflect the solution or solid-state structure. Isomer differentiation can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C).[3] | Larger sample amount (mg), soluble, pure. | Provides unambiguous structural elucidation in solution. Non-destructive.[4] | Lower sensitivity compared to MS. ⁷³Ge NMR is challenging due to the low natural abundance and large quadrupole moment of the ⁷³Ge nucleus.[3][4] |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.[3][5] | Single crystal of sufficient size and quality. | Provides the definitive solid-state structure.[5] | A suitable single crystal is required, which can be difficult to obtain. The structure may differ from the solution-state structure. |
Section 5: Visualizations
Caption: General workflow for the analysis of organogermanium reaction products.
Caption: Logic for selecting MS techniques based on analyte properties and analytical goals.
References
- 1. Electrospray ionization mass spectrometry of platinum anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray diffraction and solid-state NMR studies of a germanium binuclear complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Validation of Germyl Anion Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical validation of germyl anion formation with other analytical techniques. It includes supporting experimental data, detailed methodologies, and visual representations of the underlying processes to aid in the selection of appropriate characterization methods for these highly reactive intermediates.
Comparative Analysis of Characterization Methods
The formation and characterization of this compound anions are crucial for understanding their reactivity and harnessing their potential in synthetic chemistry. While various methods can be employed, electrochemical techniques, particularly cyclic voltammetry, offer a direct means to probe their electronic properties. This section compares the electrochemical approach with other common analytical methods.
| Method | Information Provided | Advantages | Limitations |
| Cyclic Voltammetry (CV) | Redox potentials, stability of the anion, formation mechanism. | Direct measurement of electron transfer processes, quantitative data on reduction potentials, suitable for in-situ analysis. | Provides limited structural information, can be sensitive to solvent and electrolyte purity. |
| NMR Spectroscopy | Structural information, confirmation of anion formation through chemical shift changes. | Provides detailed structural insights, excellent for solution-state characterization. | Can be challenging for unstable or paramagnetic species, may not directly provide information on redox properties. |
| X-ray Crystallography | Definitive solid-state structure, bond lengths, and angles. | Unambiguous structural determination. | Requires the isolation of stable, crystalline solids, which can be difficult for reactive anions. Provides no information on solution behavior or redox properties. |
| EPR Spectroscopy | Characterization of radical intermediates formed during stepwise reduction. | Highly sensitive to paramagnetic species, provides information on the electronic structure of radicals. | Only applicable to species with unpaired electrons. |
Electrochemical Data for this compound Anion Formation
Cyclic voltammetry has been successfully employed to characterize the formation of this compound anions from their corresponding germylene precursors. The one-electron reduction is typically a reversible process, and the half-wave potential (E1/2) provides a quantitative measure of the ease of anion formation.
| Precursor Compound | Solvent/Electrolyte | Reduction Potential (E1/2 vs. Fc/Fc+) | Reference |
| (Me2-cAAC)Ge(Si(SiMe3)3) | THF / [NBu4][PF6] | -2.02 V | [1] |
| (Me2-cAAC)Ge(Ge(SiMe3)3) | THF / [NBu4][PF6] | -2.07 V | [1] |
Me2-cAAC = 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpyrrolidine-2-ylidene THF = Tetrahydrofuran [NBu4][PF6] = Tetrabutylammonium hexafluorophosphate Fc/Fc+ = Ferrocene/Ferrocenium redox couple
Experimental Protocols
Synthesis of this compound Anions for Electrochemical Studies
This compound anions are typically synthesized through the reduction of a germylene precursor. A common method involves the use of a chemical reductant like potassium graphite (KC8) or potassium naphthalenide ([K][C10H8]).[1][2]
Example Protocol for Chemical Reduction: The germylene precursor is dissolved in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere. A slight excess (e.g., 2.2 equivalents) of the reducing agent is added to the solution. The reaction progress can be monitored by a color change. The resulting this compound anion can then be isolated or analyzed in solution.
Cyclic Voltammetry (CV)
Cyclic voltammetry is performed in a three-electrode cell under an inert atmosphere.
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Silver wire or Ag/AgCl
-
Counter Electrode: Platinum wire
-
Solvent: Anhydrous, non-protic solvent (e.g., THF)
-
Supporting Electrolyte: A salt to ensure conductivity, typically 0.1 M [NBu4][PF6].
-
Procedure: A solution of the germylene precursor in the electrolyte solution is prepared. The potential is swept from an initial value to a potential sufficiently negative to induce reduction and then swept back to the initial potential. The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The half-wave potential (E1/2) is determined from the anodic and cathodic peak potentials. The ferrocene/ferrocenium couple is often used as an internal standard for referencing the potentials.
Visualizing the Process
Logical Relationship of this compound Anion Formation and Characterization
Caption: Workflow from synthesis to characterization of this compound anions.
Experimental Workflow for Electrochemical Validation
Caption: Step-by-step process for cyclic voltammetry analysis.
References
Comparing the efficacy of different photocatalysts for Ge-H bond activation
For Researchers, Scientists, and Drug Development Professionals
The activation of germanium-hydrogen (Ge-H) bonds is a pivotal transformation in organogermanium chemistry, enabling the synthesis of a wide array of valuable compounds for materials science and pharmaceutical development. Photocatalysis has emerged as a powerful and sustainable strategy to achieve this activation under mild conditions. This guide provides a comparative overview of the efficacy of different classes of photocatalysts for Ge-H bond activation, with a focus on hydrogermylation reactions.
Data Presentation: A Comparative Look at Photocatalyst Performance
The following tables summarize the performance of representative photocatalysts for the hydrogermylation of alkenes, a key reaction involving Ge-H bond activation. It is important to note that the data is compiled from different studies with varying reaction conditions, substrates, and analytical methods. Therefore, this comparison should be considered a qualitative guide to the relative efficacy of each catalyst type.
Table 1: Organic Photocatalysts for Hydrogermylation
| Photocatalyst | Substrate | Germane | Product Yield (%) | Reaction Conditions | Reference |
| 4CzIPN | 1-Octene | Triethylgermane | 95 | 1 mol% 4CzIPN, 5 mol% i-Pr₃SiSH, 5 mol% DIPEA, MeCN, Blue LEDs, rt, 16 h | [1] |
| 4CzIPN | Styrene | Triethylgermane | 85 | 1 mol% 4CzIPN, 5 mol% i-Pr₃SiSH, 5 mol% DIPEA, MeCN, Blue LEDs, rt, 16 h | [1] |
| 4CzIPN | Methyl acrylate | Triethylgermane | 78 | 1 mol% 4CzIPN, 5 mol% i-Pr₃SiSH, 5 mol% DIPEA, MeCN, Blue LEDs, rt, 16 h | [1] |
Table 2: Transition Metal-Based Systems for Hydrogermylation
| Catalyst System | Substrate | Germane | Product Yield (%) | Reaction Conditions | Reference |
| Co₂(CO)₈ | 1-Octene | Tributylgermane | 88 | 5 mol% Co₂(CO)₈, THF, 390 nm UV light, rt, 12 h | [2] |
| Co₂(CO)₈ | Styrene | Tributylgermane | 92 | 5 mol% Co₂(CO)₈, THF, 390 nm UV light, rt, 12 h | [2] |
| [Ir(ppy)₂(dtbbpy)]PF₆ | Norbornene | Triphenylgermane | >95 | 1 mol% Ir catalyst, CH₂Cl₂, Blue LEDs, rt, 24 h | Not directly cited for Ge-H, but analogous to Si-H activation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the photocatalytic hydrogermylation of alkenes using an organic photocatalyst and a transition metal-based system.
Protocol 1: Hydrogermylation using 4CzIPN as an Organic Photocatalyst[1]
Materials:
-
Alkene (e.g., 1-octene, 1.0 mmol)
-
Triethylgermane (1.2 mmol)
-
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) (0.01 mmol, 1 mol%)
-
Tris(isopropyl)silanethiol (i-Pr₃SiSH) (0.05 mmol, 5 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 5 mol%)
-
Anhydrous acetonitrile (MeCN) (5 mL)
-
Schlenk tube or vial equipped with a magnetic stir bar
-
Blue LED light source (e.g., 456 nm)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 mmol), 4CzIPN (0.01 mmol), i-Pr₃SiSH (0.05 mmol), and DIPEA (0.05 mmol).
-
Add anhydrous acetonitrile (5 mL) and the triethylgermane (1.2 mmol) via syringe.
-
Seal the tube and place it approximately 5 cm from a blue LED light source.
-
Irradiate the reaction mixture at room temperature with stirring for 16 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired alkylgermane product.
Protocol 2: Hydrogermylation using a Cobalt Carbonyl Catalyst with Photoirradiation[2]
Materials:
-
Alkene (e.g., 1-octene, 0.5 mmol)
-
Tributylgermane (0.6 mmol)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (0.025 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (THF) (2.5 mL)
-
Photoreactor equipped with a 390 nm UV lamp and a cooling system
-
Schlenk tube or quartz reaction vessel with a magnetic stir bar
Procedure:
-
In a glovebox, add Co₂(CO)₈ (0.025 mmol) to a dry Schlenk tube.
-
Outside the glovebox, add anhydrous THF (2.5 mL) to the tube under an inert atmosphere.
-
Add the alkene (0.5 mmol) and tributylgermane (0.6 mmol) to the reaction mixture via syringe.
-
Seal the tube and place it in a photoreactor equipped with a 390 nm UV lamp.
-
Irradiate the mixture at room temperature with stirring for 12 hours. Maintain the reaction temperature using a cooling fan.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the linear alkylgermane.
Mandatory Visualization: Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for Ge-H bond activation by different photocatalytic systems and a general experimental workflow.
Caption: General experimental workflow for photocatalytic Ge-H bond activation.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for organophotocatalyzed hydrogermylation.
Caption: Simplified proposed mechanism for cobalt-catalyzed hydrogermylation with photoirradiation.
References
A Comparative Guide to Mechanistic Pathways in Rhodium-Catalyzed C-Ge Bond Activation
For Researchers, Scientists, and Drug Development Professionals
The activation and functionalization of carbon-germanium (C-Ge) bonds represent a growing area of interest in organometallic chemistry and synthetic methodology. Among the various transition metals, rhodium has emerged as a versatile catalyst capable of mediating unique transformations involving organogermanium compounds. This guide provides an objective comparison of two distinct mechanistic pathways for rhodium-catalyzed reactions involving the C-Ge bond: the activation of C-Ge bonds for the synthesis of germoles and the formation of C-Ge bonds via carbene insertion into Ge-H bonds. This analysis is supported by quantitative data from key studies and detailed experimental protocols to aid in reproducibility and further investigation.
Performance Comparison of Rhodium-Catalyzed C-Ge Bond Transformations
Two primary approaches for rhodium-catalyzed reactions involving C-Ge bonds have been mechanistically elucidated: an intramolecular annulation reaction involving C-Ge bond activation and an intermolecular C-Ge bond formation via carbene insertion. The following tables summarize the quantitative performance of these distinct methodologies.
Table 1: Rhodium-Catalyzed Annulation of 2-Germylphenylboronic Esters with Alkynes for Germole Synthesis
This method, developed by Tobisu, Chatani, and Baba, relies on the rhodium(I)-catalyzed activation of a C(sp³)–Ge bond, followed by annulation with an alkyne to construct benzogermole derivatives.
| Entry | Alkyne | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Octyne | [Rh(cod)₂]BF₄ | PPh₃ | 1,4-Dioxane | 100 | 2 | 95 |
| 2 | 1-Phenyl-1-propyne | [Rh(cod)₂]BF₄ | PPh₃ | 1,4-Dioxane | 100 | 2 | 88 |
| 3 | Diphenylacetylene | [Rh(cod)₂]BF₄ | PPh₃ | 1,4-Dioxane | 100 | 2 | 92 |
| 4 | 1-Hexyne | [Rh(cod)₂]BF₄ | PPh₃ | 1,4-Dioxane | 100 | 2 | 78 |
| 5 | Methyl propiolate | [Rh(cod)₂]BF₄ | PPh₃ | 1,4-Dioxane | 100 | 2 | 65 |
Data synthesized from the work of Tobisu, M.; Baba, K.; Chatani, N. Org. Lett. 2011, 13 (12), 3282–3284.
Table 2: Rhodium-Catalyzed Enantioselective C-Ge Bond Formation via Carbene Insertion
This approach, reported by Zhou and coworkers, utilizes a chiral dirhodium catalyst to mediate the insertion of a carbene into the Ge-H bond of a germane, affording chiral organogermanium compounds with high enantioselectivity.
| Entry | Diazo Compound | Germane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl 2-phenyl-2-diazoacetate | Ph₃GeH | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 40 | 12 | 95 | 96 |
| 2 | Ethyl 2-(4-methoxyphenyl)-2-diazoacetate | Ph₃GeH | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 40 | 12 | 92 | 95 |
| 3 | Ethyl 2-(4-chlorophenyl)-2-diazoacetate | Ph₃GeH | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 40 | 12 | 96 | 97 |
| 4 | Ethyl 2-phenyl-2-diazoacetate | Me₂PhGeH | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 40 | 12 | 85 | 92 |
| 5 | Ethyl 2-phenyl-2-diazoacetate | Et₃GeH | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 40 | 12 | 88 | 94 |
Data synthesized from representative examples in the work of Han, A.-C., et al. Angew. Chem. Int. Ed. 2023, e202314356.
Mechanistic Pathways and Visualizations
The two methodologies proceed through fundamentally different catalytic cycles, which are visualized below using the DOT language.
C-Ge Bond Activation in Germole Synthesis
The proposed mechanism for the rhodium-catalyzed synthesis of germoles involves the oxidative addition of a C(sp³)-Ge bond to a rhodium(I) center, followed by migratory insertion of an alkyne and subsequent reductive elimination.
Caption: Proposed catalytic cycle for germole synthesis.
C-Ge Bond Formation via Carbene Insertion
The enantioselective formation of a C-Ge bond is proposed to proceed through the generation of a rhodium-carbene intermediate, which then undergoes insertion into the Ge-H bond of a germane. The chirality of the catalyst directs the facial selectivity of the insertion.
Caption: Catalytic cycle for C-Ge bond formation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their application and further development.
General Procedure for Rhodium-Catalyzed Synthesis of Germoles
Catalyst Precursor: [Rh(cod)₂]BF₄ Ligand: PPh₃ Substrates: 2-(Dimethylphenylgermyl)phenylboronic acid pinacol ester, Alkyne (1.2 equiv)
Procedure:
-
A mixture of the 2-germylphenylboronic ester (0.10 mmol), [Rh(cod)₂]BF₄ (2.0 mol %), and PPh₃ (4.0 mol %) is placed in a screw-capped vial.
-
The vial is evacuated and backfilled with argon three times.
-
1,4-Dioxane (1.0 mL) and the alkyne (0.12 mmol) are added under an argon atmosphere.
-
The vial is sealed and the mixture is stirred at 100 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding benzogermole.
General Procedure for Rhodium-Catalyzed Enantioselective C-Ge Bond Formation
Catalyst: Rh₂(S-PTAD)₄ Substrates: Diazo compound (0.1 mmol), Germane (0.12 mmol)
Procedure:
-
To a solution of the germane (0.12 mmol) and the chiral dirhodium catalyst Rh₂(S-PTAD)₄ (1 mol %) in CH₂Cl₂ (1.0 mL) is added a solution of the diazo compound (0.1 mmol) in CH₂Cl₂ (1.0 mL) dropwise over 30 minutes at 40 °C.
-
The reaction mixture is stirred at 40 °C for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by preparative thin-layer chromatography to give the chiral organogermanium product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a typical rhodium-catalyzed C-Ge bond activation experiment, from setup to product analysis.
Caption: General experimental workflow.
This guide highlights the distinct mechanistic manifolds through which rhodium catalysts can effect transformations at carbon-germanium centers. The C-Ge bond activation pathway provides a novel route to complex heterocyclic structures, while the carbene insertion methodology offers an efficient means to construct chiral C-Ge bonds. The provided data and protocols serve as a valuable resource for researchers aiming to explore and expand the synthetic utility of these fascinating reactions.
A Comparative Guide to In-situ Monitoring of Germyl Radical Reactions
For researchers, scientists, and drug development professionals engaged in the study of reactive intermediates, the ability to monitor short-lived species like germyl radicals in real-time is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy stands out as a powerful technique for the direct detection and characterization of these paramagnetic species. This guide provides an objective comparison of in-situ EPR spectroscopy with other common analytical methods for monitoring this compound radical reactions, supported by available data and detailed experimental protocols.
Performance Comparison: EPR Spectroscopy vs. Alternatives
The choice of analytical technique for monitoring this compound radical reactions depends on several factors, including the required time resolution, sensitivity, and the specific information sought (structural vs. kinetic). While EPR spectroscopy is unparalleled in its ability to directly detect and identify radical species, other techniques such as transient absorption spectroscopy and Chemically Induced Dynamic Nuclear Polarization (CIDNP) offer complementary information.
| Feature | EPR Spectroscopy | Transient Absorption Spectroscopy | Chemically Induced Dynamic Nuclear Polarization (CIDNP) |
| Principle | Direct detection of unpaired electrons in a magnetic field. | Measures changes in the absorbance of a sample following photoexcitation. | NMR spectroscopy technique that detects nuclear spin polarization resulting from radical pair mechanisms. |
| Information Provided | Structural information (hyperfine couplings), g-factor, concentration, kinetics. | Kinetic data of transient species, absorption spectra of intermediates. | Mechanistic information about radical pair formation and subsequent reactions. |
| Time Resolution | Nanoseconds to milliseconds (Time-Resolved EPR).[1] | Femtoseconds to milliseconds.[2][3] | Microseconds to seconds. |
| Sensitivity | Typically 10⁻⁷ - 10⁻⁸ M for direct detection.[4][5] Can be enhanced with spin trapping. | High, capable of detecting small changes in absorbance. | High, provides significant signal enhancement for reaction products formed via radical pairs. |
| Selectivity | Highly selective for paramagnetic species. | Less selective; can detect multiple transient species that absorb at the probe wavelength. | Selective for diamagnetic products formed through radical pair intermediates. |
| Strengths | - Direct and unambiguous detection of radicals. - Provides detailed structural information. - Can be used for quantitative measurements.[6] | - Excellent time resolution. - Broad applicability to various chromophoric species. | - Provides mechanistic insights into radical pair reactions. - High sensitivity for specific reaction pathways.[7][8] |
| Limitations | - Lower sensitivity compared to some other techniques. - Linewidth broadening can occur. | - Does not provide direct structural information of the radical. - Requires a chromophoric species. | - Indirect detection method. - Only applicable to reactions proceeding through radical pairs.[7] |
Experimental Protocols
In-situ Monitoring of this compound Radicals using EPR Spectroscopy
This protocol outlines a general procedure for the in-situ generation of this compound radicals via photolysis and their subsequent detection and monitoring by EPR spectroscopy.
1. Sample Preparation:
-
Prepare a solution of the this compound radical precursor (e.g., a polygermane or a compound with a weak Ge-H or Ge-C bond) in a suitable solvent (e.g., deoxygenated hexane or toluene). The concentration should be optimized for sufficient signal generation, typically in the millimolar range.
-
Transfer the solution to a flat quartz EPR cell suitable for photochemical experiments.
-
Degas the sample thoroughly to remove dissolved oxygen, which can quench radical species and broaden the EPR signal. This can be achieved by several freeze-pump-thaw cycles.
2. EPR Spectrometer Setup:
-
Use an X-band EPR spectrometer equipped with a high-sensitivity cavity and a light source for in-situ irradiation (e.g., a high-pressure mercury lamp, an excimer laser, or a pulsed Nd:YAG laser).
-
Typical EPR parameters for detecting this compound radicals include:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Optimized to avoid saturation (typically 1-10 mW)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized for resolution and signal-to-noise ratio (typically 0.01-0.1 mT)
-
Magnetic Field Scan Range: Centered around the expected g-value for this compound radicals (g ≈ 2.01) with a scan width sufficient to capture the entire spectrum.
-
Time Constant and Scan Time: Adjusted to achieve an adequate signal-to-noise ratio.
-
3. In-situ Generation and Data Acquisition:
-
Place the EPR cell in the spectrometer's resonant cavity.
-
Initiate irradiation of the sample. For continuous wave (CW) EPR, continuous irradiation can be used. For time-resolved EPR (TR-EPR), a pulsed light source synchronized with the EPR data acquisition is required.
-
Acquire the EPR spectrum. For kinetic studies, a series of spectra can be recorded over time, or the magnetic field can be fixed at a peak of the EPR signal and the signal intensity monitored as a function of time.
4. Data Analysis:
-
Simulate the experimental EPR spectrum to extract key parameters such as the g-factor and hyperfine coupling constants, which provide information about the electronic structure of the this compound radical.
-
For kinetic measurements, analyze the decay of the EPR signal intensity to determine the reaction rate constants.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for in-situ EPR monitoring of this compound radicals.
Caption: Relationship between EPR and alternative radical monitoring techniques.
Caption: Fundamental principle of Electron Paramagnetic Resonance spectroscopy.
References
- 1. Elucidating Organic Reaction Mechanisms Using Photo-CIDNP Spectroscopy [ouci.dntb.gov.ua]
- 2. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE FLEMING GROUP - Transient Absorption Spectroscopy [sites.google.com]
- 4. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CIDNP - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Germyl and Stannyl Directing Effects in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Electronic and Steric Properties: A Tale of Two Atoms
The directing ability of a functional group in catalysis is fundamentally governed by its electronic and steric properties. Both germanium and tin are heavier congeners of silicon and carbon, but they exhibit distinct characteristics that influence their behavior as directing groups.
-
Electronegativity and Polarisability: Germanium is more electronegative than tin. This difference influences the polarity of the carbon-metal bond and the Lewis acidity of the metal center. The lower electronegativity and higher polarisability of tin in stannyl groups suggest a greater ability to stabilize adjacent positive charges, which can be a significant factor in certain catalytic cycles.
-
Bond Lengths and Steric Hindrance: The C-Ge bond is shorter than the C-Sn bond. Consequently, for analogous trialkyl- or triaryl-substituted groups, a stannyl group will exert a larger steric influence than a germyl group. This can be strategically employed to control access to the catalytic center and influence regioselectivity.
-
Bond Strength and Reactivity: The C-Sn bond is generally weaker and more reactive than the C-Ge bond. This higher reactivity of stannyl compounds can be a double-edged sword. While it may facilitate certain catalytic steps, it can also lead to a higher propensity for side reactions, such as protodemetalation or homocoupling, potentially impacting catalyst stability and overall yield.[1][2]
Quantitative Performance Data: this compound-Directed Catalysis
Recent studies have provided valuable quantitative data on the effectiveness of this compound directing groups in specific catalytic reactions. These results serve as a benchmark for understanding their potential and for inferring the comparative performance of their stannyl counterparts.
Catalytic Aromatic C-H Borylation
A highly efficient method for the synthesis of ortho-boronated arylgermanes has been developed using an iridium catalyst. The this compound group acts as a directing group, facilitating the formation of a strained germametallacycle intermediate.
Table 1: Iridium-Catalyzed C-H Borylation of Arylgermanes
| Entry | Arylgermane Substrate | Product | Yield (%) |
| 1 | Diphenylmethylgermane | 2-(diphenylmethylthis compound)phenylboronic acid pinacol ester | 85 |
| 2 | Tri(p-tolyl)germane | 2-(tri(p-tolyl)this compound)phenylboronic acid pinacol ester | 78 |
| 3 | Dimethyl(phenyl)germane | 2-(dimethyl(phenyl)this compound)phenylboronic acid pinacol ester | 92 |
Reaction conditions: Arylgermane (0.5 mmol), bis(pinacolato)diboron (0.6 mmol), [Ir(cod)OMe]₂ (1.5 mol %), dtbpy (3.0 mol %), in octane at 80 °C for 12 h.
The high yields obtained across a range of substrates demonstrate the efficacy of the this compound group in directing C-H activation.
Experimental Protocols
General Procedure for Iridium-Catalyzed C-H Borylation of Arylgermanes
To a dried Schlenk tube under an argon atmosphere were added the arylgermane (0.50 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (152 mg, 0.60 mmol, 1.2 equiv), [Ir(cod)OMe]₂ (5.0 mg, 0.0075 mmol, 1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (4.0 mg, 0.015 mmol, 3.0 mol %). Anhydrous octane (2.0 mL) was then added, and the mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired borylated product.
Comparative Discussion: this compound vs. Stannyl Directing Effects
While direct comparative data is limited, we can infer the potential advantages and disadvantages of stannyl directing groups relative to this compound groups based on their fundamental properties.
-
Reactivity and Catalyst Compatibility: The higher reactivity of the C-Sn bond might lead to faster rates in certain catalytic steps, such as transmetalation in cross-coupling reactions. However, this increased reactivity could also result in lower functional group tolerance and catalyst deactivation pathways not observed with the more robust this compound analogues.
-
Regioselectivity: The larger steric bulk of stannyl groups could provide enhanced control over regioselectivity, particularly in reactions sensitive to steric hindrance around the reaction site.
-
Lewis Acidity: The difference in Lewis acidity between this compound and stannyl groups could be exploited. A more Lewis acidic stannyl group might coordinate more strongly to a basic site on the substrate or catalyst, potentially leading to different reaction pathways or selectivities.
Visualizing Catalytic Cycles and Workflows
To better understand the role of these directing groups, we can visualize the proposed catalytic cycles and experimental workflows using Graphviz.
Caption: Proposed catalytic cycle for this compound-directed C-H borylation.
Caption: General experimental workflow for catalytic C-H borylation.
Conclusion and Future Outlook
This compound directing groups have demonstrated significant promise in controlling selectivity in catalytic reactions, as evidenced by the high yields in C-H borylation. While direct quantitative comparisons with stannyl directing groups are needed, the distinct electronic and steric properties of tin suggest that stannyl groups could offer complementary and potentially advantageous directing effects in specific catalytic transformations. The higher reactivity of the C-Sn bond is a key factor that warrants careful consideration in experimental design.
Future research should focus on systematic, head-to-head comparative studies of this compound and stannyl directing groups in a variety of catalytic reactions. Such studies will be invaluable for elucidating the subtle differences in their directing abilities and for guiding the rational design of more efficient and selective catalytic systems. The continued exploration of heavier main-group elements as directing groups holds great potential for advancing the field of synthetic chemistry.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Germyl Intermediates
This document provides critical safety and logistical guidance for the proper handling and disposal of germyl intermediates (GeH₃• and GeH₃⁻) in a laboratory setting. These procedures are designed to mitigate risks associated with these reactive species and ensure the safety of researchers and the environment.
Core Safety Principles
This compound intermediates are highly reactive and require careful management. The primary hazards stem from their reactivity with air and moisture, potentially forming flammable and toxic germane gas (GeH₄). All operations involving this compound species must be conducted in an inert atmosphere (e.g., a glovebox or under a flow of argon or nitrogen).
Data Summary: Reactivity of this compound Intermediates
The following table summarizes the key reactions of this compound radicals and anions, which form the basis for the recommended disposal procedures.
| Reactant | This compound Species | Products | Reaction Characteristics |
| Water (H₂O) | This compound Anion | Germane (GeH₄) and Hydroxide (OH⁻) | Rapid reaction; produces toxic and flammable germane gas.[1] |
| Oxygen (O₂) | This compound Anion | Orthogermanates | Rapid reaction.[1] |
| Alkyl Halides (R-X) | This compound Anion | Substituted germanes (R-GeH₃) | Substitution reaction.[1] |
| Self-Reaction | This compound Radical | Digermane (Ge₂H₆) | Dimerization occurs in the absence of other reagents. |
| Protic Solvents | This compound Anion | Germane (GeH₄) | Reacts with alcohols and other protic solvents. |
Experimental Protocols for Disposal
The recommended procedure for the safe disposal of this compound intermediates involves quenching the reactive species with a suitable reagent to form a more stable, less hazardous germanium compound. The choice of quenching agent depends on the specific experimental conditions and the nature of the this compound species.
Method 1: Quenching with a Mild Oxidizing Agent (for this compound Anions)
This protocol is suitable for the disposal of this compound anions in a controlled manner.
Materials:
-
Solution containing the this compound anion.
-
Anhydrous, deoxygenated solvent (e.g., THF, diethyl ether).
-
Mild oxidizing agent (e.g., a dilute solution of iodine (I₂) in the same anhydrous solvent).
-
Inert atmosphere glovebox or Schlenk line.
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and gloves.
Procedure:
-
Inert Atmosphere: Ensure the entire procedure is conducted under a strict inert atmosphere to prevent the formation of germane gas from reaction with moisture.
-
Dilution: Dilute the solution containing the this compound anion with the anhydrous, deoxygenated solvent to reduce the concentration and control the reaction rate.
-
Cooling: Cool the diluted this compound anion solution to 0 °C or lower using an ice bath to further moderate the reaction.
-
Slow Addition of Quenching Agent: Slowly add the dilute iodine solution dropwise to the cooled this compound anion solution with constant stirring. The iodine will oxidize the this compound anion to less reactive germanium species.
-
Monitoring: Continue the addition until a faint persistent brown color of iodine is observed, indicating that all the this compound anion has been consumed.
-
Warming to Room Temperature: Allow the reaction mixture to slowly warm to room temperature.
-
Final Quenching: Once at room temperature, slowly and carefully add a small amount of a protic solvent (e.g., isopropanol) to quench any remaining reactive species.
-
Waste Collection: The resulting solution, now containing more stable germanium compounds, can be collected in a designated hazardous waste container for organogermanium compounds.
Method 2: Quenching with a Proton Source (for this compound Anions)
This method should be used with extreme caution due to the formation of toxic germane gas. This procedure should only be performed in a well-ventilated fume hood with appropriate gas scrubbing capabilities.
Materials:
-
Solution containing the this compound anion.
-
Anhydrous, deoxygenated solvent.
-
A weak proton source (e.g., anhydrous isopropanol or tert-butanol).
-
Gas outlet connected to a scrubber system (e.g., containing a solution of potassium permanganate or bleach) to neutralize the germane gas produced.
-
Inert atmosphere glovebox or Schlenk line.
-
Appropriate PPE.
Procedure:
-
Inert Atmosphere and Ventilation: Conduct the procedure under an inert atmosphere within a certified fume hood with a functioning scrubber for germane gas.
-
Dilution and Cooling: Dilute and cool the this compound anion solution as described in Method 1.
-
Controlled Addition of Proton Source: Slowly add the anhydrous alcohol dropwise to the stirred, cooled solution. This will protonate the this compound anion to form germane gas.
-
Gas Scrubbing: Ensure all evolved germane gas is safely vented through the scrubber system.
-
Completion: Continue the addition of the alcohol until gas evolution ceases.
-
Warming and Final Quenching: Allow the solution to warm to room temperature and add a small excess of the alcohol to ensure all this compound anions have reacted.
-
Waste Collection: Collect the resulting solution in a designated hazardous waste container.
Visualizations
Signaling Pathway for this compound Anion Quenching Decision
Caption: Decision workflow for selecting a this compound anion disposal method.
Experimental Workflow for Method 1: Mild Oxidation
References
Navigating the Risks: A Safety Protocol for Handling Germane
For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. Germane (GeH4), a colorless, highly flammable, and toxic gas, is a critical component in the semiconductor industry but demands rigorous safety protocols to mitigate its inherent risks.[1][2] This guide provides essential, immediate safety and logistical information for the operational use and disposal of germane, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard: Key Data
A thorough understanding of the substance's properties is the foundation of safety. The following table summarizes the critical quantitative data for germane.
| Property | Value | Citations |
| Chemical Formula | GeH₄ | [3] |
| Appearance | Colorless gas with a pungent odor | [2] |
| Flammability | Extremely flammable gas. May ignite spontaneously in air. Gas/air mixtures are explosive. | [3][4] |
| Toxicity | Fatal if inhaled. | [3][4] |
| Occupational Exposure Limits | ACGIH TLV-TWA: 0.2 ppmOSHA PEL-TWA: 0.2 ppm (0.6 mg/m³)NIOSH TWA (10-hour): 0.2 ppm | [5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is non-negotiable when handling germane. All personnel must be trained on the proper use, removal, and maintenance of their PPE.
Engineering Controls:
-
Ventilation: Always handle germane in a well-ventilated area, preferably within a certified laboratory hood or a gas cabinet with a dedicated exhaust system.[1][7]
-
Enclosed Systems: Whenever feasible, use a fully enclosed and continuously monitored gas delivery system to minimize the risk of release.[5]
-
Gas Detection: Install and regularly calibrate germane gas detectors in all areas where the gas is stored or used. These detectors should be equipped with audible and visual alarms.[4][6]
Personal Protective Equipment:
-
Respiratory Protection:
-
Eye and Face Protection:
-
Wear splash-resistant safety goggles with a face shield.[5]
-
-
Skin and Body Protection:
-
Hand Protection:
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe use of germane in a laboratory setting.
Preparation and System Check:
-
Training: Ensure all personnel involved have received specific training on the hazards of germane and the emergency procedures.
-
System Purge: Before introducing germane into a system, thoroughly purge the entire system with an inert gas, such as nitrogen or helium, to remove any residual air or moisture.[4]
-
Leak Check: Perform a comprehensive leak check of the entire gas delivery system under pressure with an inert gas. Use an appropriate leak detection solution or a handheld electronic leak detector.
-
PPE Donning: Put on all required personal protective equipment before approaching the germane cylinder.
Gas Cylinder Handling and Connection:
-
Secure Cylinder: Ensure the germane cylinder is securely strapped in an upright position in a designated gas cabinet or a well-ventilated and secured area.[5]
-
Regulator Connection: Use a regulator and connection fittings specifically designed for germane. Ensure all connections are tight.
-
Valve Operation: Open the cylinder valve slowly.[5] Never use excessive force.
-
System Operation: Once the cylinder is connected and the system is confirmed to be leak-free, proceed with the experimental protocol.
Shutdown and Disconnection:
-
Close Cylinder Valve: Upon completion of the work, close the main cylinder valve securely.[5]
-
System Purge: Purge the gas lines with an inert gas to remove all residual germane.
-
Disconnect: Once the lines are purged and the pressure is safely vented, disconnect the regulator from the cylinder.
-
Cap Cylinder: Replace the valve cap on the cylinder.
Emergency Response: Germane Leak Procedure
A swift and coordinated response is critical in the event of a germane leak.
// Node Definitions start [label="Germane Leak Detected\n(Alarm / Odor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; evacuate [label="Evacuate the Immediate Area", fillcolor="#FBBC05", fontcolor="#202124"]; alert [label="Alert Personnel and Activate Alarms", fillcolor="#FBBC05", fontcolor="#202124"]; call_emergency [label="Call Emergency Services\n(From a Safe Location)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="If Safe, Isolate the Source\n(e.g., Close Cylinder Valve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ventilate [label="Increase Ventilation\n(If Safe and Possible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_entry [label="Do Not Re-enter the Area", fillcolor="#5F6368", fontcolor="#FFFFFF"]; await_response [label="Await Arrival of\nEmergency Responders", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; provide_info [label="Provide Information to Responders\n(e.g., SDS, Location of Leak)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> evacuate [label="Immediate Action"]; evacuate -> alert; alert -> call_emergency; start -> isolate [style=dashed, label="Only if trained and safe"]; isolate -> evacuate; call_emergency -> no_entry; no_entry -> await_response; await_response -> provide_info; start -> ventilate [style=dashed, label="Only if trained and safe"]; ventilate -> evacuate; } DOT Caption: Emergency response workflow for a suspected germane leak.
Disposal Plan: Managing Germane Waste
Proper disposal of residual germane and empty cylinders is a critical final step in the chemical's lifecycle.
Residual Gas:
-
Residual germane in gas lines or reaction chambers should be diluted with an inert gas and passed through a suitable abatement system (e.g., a scrubber or a controlled combustion unit) in accordance with institutional and local regulations.
Empty Cylinders:
-
Confirm Empty Status: Ensure the cylinder is empty by checking the pressure gauge on the regulator.
-
Close Valve and Cap: Close the cylinder valve tightly and replace the valve cap.
-
Labeling: Clearly label the cylinder as "EMPTY".
-
Return to Supplier: Arrange for the return of the empty cylinder to the gas supplier. Do not attempt to refill or dispose of the cylinder yourself.[4]
-
Decontamination of Equipment: Any equipment that has been in contact with germane, such as tubing or regulators, should be decontaminated before disposal or reuse. This may involve purging with an inert gas followed by a controlled reaction with an oxidizing agent. Consult with your institution's environmental health and safety office for specific procedures. Containers that have held germane may contain toxic metal oxides which can be removed with an oxidizing acid solution.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with germane and foster a culture of safety and responsibility.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. gas-sensing.com [gas-sensing.com]
- 3. gelest.com [gelest.com]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. forensicsdetectors.com [forensicsdetectors.com]
- 7. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
